2-Nitro-4-(trifluoromethoxy)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQAEUBXLFDRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379688 | |
| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129644-56-0 | |
| Record name | 2-nitro-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Nitro-4-(trifluoromethoxy)phenol" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Nitro-4-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The trifluoromethoxy and nitro functional groups impart unique electronic and lipophilic properties, making it a key building block for complex molecular architectures. This document details a primary synthetic methodology via electrophilic nitration of 4-(trifluoromethoxy)phenol, explaining the mechanistic rationale behind the procedural steps. Furthermore, it establishes a complete analytical workflow for structural verification and purity assessment, presenting expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.
Introduction and Significance
This compound is an aromatic compound distinguished by three key functional groups: a hydroxyl group, a nitro group ortho to the hydroxyl, and a trifluoromethoxy group para to the hydroxyl. This specific arrangement of electron-withdrawing (nitro, trifluoromethoxy) and electron-donating (hydroxyl) groups on a benzene ring creates a unique chemical scaffold. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The compound serves as a critical intermediate for synthesizing more complex molecules, including potential active pharmaceutical ingredients (APIs) and specialized agrochemicals.[2]
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonym(s) | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | [3] |
| CAS Number | 129644-56-0 | [3] |
| Molecular Formula | C₇H₄F₃NO₄ | [3] |
| Molecular Weight | 223.11 g/mol | [3] |
| Appearance | Liquid |
Synthetic Pathways and Methodologies
The synthesis of this compound is most effectively achieved through the direct electrophilic aromatic substitution on the readily available precursor, 4-(trifluoromethoxy)phenol. The directing effects of the substituent groups are paramount to the success of this reaction.
Principle of Synthesis: Electrophilic Aromatic Substitution
The hydroxyl (-OH) group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution. The trifluoromethoxy (-OCF₃) group is deactivating and primarily meta- directing. In the starting material, 4-(trifluoromethoxy)phenol, the powerfully activating -OH group dictates the position of substitution. Since the para position is blocked, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the hydroxyl group (C2 and C6).
The reaction is typically performed using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Careful temperature control is crucial to prevent di-nitration and minimize the formation of undesired byproducts.
Proposed Synthetic Protocol: Nitration of 4-(Trifluoromethoxy)phenol
This protocol describes a standard procedure for the regioselective nitration of a phenol.
Materials:
-
4-(Trifluoromethoxy)phenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2-3 vols) while maintaining the temperature below 10 °C.
-
Addition: Add the prepared nitrating mixture dropwise to the stirred solution of 4-(trifluoromethoxy)phenol over 30-60 minutes. The temperature of the reaction mixture must be rigorously maintained between 0 °C and 5 °C to ensure selectivity and safety.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic techniques provides a self-validating system for analysis.
Characterization Workflow Diagram
Caption: Analytical workflow for structural and purity verification.
Expected Analytical Data
The following sections detail the anticipated spectroscopic data for this compound based on its chemical structure and established principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
H-6: This proton is ortho to the -OH group and meta to the -NO₂ group. It is expected to appear as a doublet.
-
H-5: This proton is ortho to the -NO₂ group and meta to the -OH group. It will likely be the most downfield signal and appear as a doublet of doublets.
-
H-3: This proton is ortho to the -OCF₃ group and meta to the -NO₂ group. It is expected to appear as a doublet.
-
-OH: A broad singlet, whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR will display 7 unique signals. The carbon attached to the nitro group (C2) and the carbon attached to the trifluoromethoxy group (C4) will be significantly downfield. The -OCF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.
The IR spectrum provides confirmation of the key functional groups.[4][5]
-
~3200-3500 cm⁻¹ (broad): O-H stretching vibration, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
-
~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~1530-1570 cm⁻¹ (strong) and ~1340-1370 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are highly characteristic.[5]
-
~1500-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1200-1280 cm⁻¹ (strong): C-O-C asymmetric stretching of the aryl ether component of the trifluoromethoxy group.
-
~1100-1200 cm⁻¹ (very strong): C-F stretching vibrations of the -CF₃ group.
-
Molecular Ion (M⁺): The electron ionization (EI-MS) spectrum should show a molecular ion peak at m/z = 223.01, corresponding to the molecular formula C₇H₄F₃NO₄.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the nitro group ([M-NO₂]⁺ at m/z = 177), loss of the hydroxyl group ([M-OH]⁺), and cleavage of the trifluoromethyl group ([M-CF₃]⁺).
Data Summary Table
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | 3 signals in the δ 7.0-8.5 ppm range (d, dd, d) |
| Hydroxyl Proton | 1 broad singlet (variable shift) | |
| IR | O-H Stretch | ~3200-3500 cm⁻¹ (broad) |
| N-O Stretches | ~1550 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | |
| C-F Stretches | ~1100-1200 cm⁻¹ (very strong) | |
| MS (EI) | Molecular Ion Peak | m/z = 223 |
| Key Fragment | m/z = 177 ([M-NO₂]⁺) |
Safety, Handling, and Storage
This compound is a chemical intermediate and must be handled with appropriate care in a laboratory setting.
-
Hazards: Based on data for similar compounds, it is expected to be harmful if swallowed, and cause skin and serious eye irritation. It may also cause respiratory irritation.[6]
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has outlined a robust and reliable pathway for the synthesis of this compound via electrophilic nitration of its phenol precursor. The rationale for the chosen methodology, rooted in the principles of physical organic chemistry, ensures a high probability of success and regiochemical control. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a clear and effective strategy for verifying the structural integrity and purity of the final product. The information presented herein serves as a valuable technical resource for scientists engaged in the synthesis and application of this important chemical building block.
References
- Synthesis of 2-nitro-4-(trifluoromethyl)phenol. PrepChem.com.
- 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. PubChem, National Center for Biotechnology Information.
- 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669. PubChem, National Center for Biotechnology Information.
- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.... Google Patents.
- Infrared spectrum of phenol. Doc Brown's Chemistry.
- Table of Characteristic IR Absorptions. University of Colorado Boulder, Department of Chemistry.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethoxy)phenol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Nitro-4-(trifluoromethoxy)phenol (CAS No. 129644-56-0). Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and key physical characteristics. It outlines field-proven experimental protocols for empirical characterization using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide synthesizes available data with theoretical insights to offer a holistic understanding of this important chemical intermediate, emphasizing the influence of its unique functional groups—the nitro and trifluoromethoxy moieties—on its overall properties and reactivity.
Introduction and Strategic Importance
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. The strategic incorporation of both a nitro (-NO₂) group and a trifluoromethoxy (-OCF₃) group onto a phenol scaffold creates a molecule with a unique electronic and lipophilic profile. The trifluoromethoxy group, a bioisostere of the methoxy group, is known to enhance metabolic stability and increase lipophilicity, which can improve the membrane permeability and bioavailability of parent drug candidates.[1][2] The electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a versatile building block for further chemical modification.
A thorough understanding of its physicochemical properties is paramount for its effective use. These properties dictate its solubility in various solvent systems, its stability under different storage and reaction conditions, and its behavior in analytical systems. This guide serves as a foundational resource, providing both established data and the methodologies required to validate these properties in a research setting.
Chemical Identity and Core Properties
The fundamental identity of a compound is the bedrock of all subsequent analysis. This compound is unambiguously defined by its molecular structure and associated identifiers.
Chemical Structure:
Figure 1. 2D structure of this compound.
The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a trifluoromethoxy group (-OCF₃) at position 4. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
Table 1: Core Physicochemical and Identity Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonym(s) | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | [3] |
| CAS Number | 129644-56-0 | [3] |
| Molecular Formula | C₇H₄F₃NO₄ | [3] |
| Molecular Weight | 223.11 g/mol | [3] |
| Physical Form | Liquid | |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | [3] |
| Computed LogP | 2.199 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 2 | [3] |
Note: Some properties, such as LogP and TPSA, are computationally predicted and serve as valuable estimates for experimental design.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow illustrates the logical sequence of analysis, from initial purity assessment to definitive structural confirmation.
Caption: A typical analytical workflow for comprehensive characterization.
Spectroscopic and Chromatographic Profile
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed.
Expert Insight: The choice of a buffered mobile phase is critical. Due to the acidic nature of the phenolic proton, controlling the pH prevents peak tailing and ensures reproducible retention times. An acidic mobile phase (e.g., using formic or acetic acid) will keep the phenol protonated, leading to sharper peaks.
Protocol 1: HPLC Purity Determination
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has significant absorbance, typically determined by a UV scan (e.g., 290 nm).[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation: The system is considered self-validating if a sharp, symmetrical peak is observed. Purity is calculated based on the area percentage of the main peak relative to all other peaks detected.
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) provides definitive confirmation of the molecular weight.
Expert Insight: Electrospray Ionization (ESI) in negative mode is highly effective for this compound. The acidic phenol readily deprotonates to form the [M-H]⁻ ion, which is easily detected.
Expected Result: In negative ion mode, the primary ion observed will be at m/z 222.0, corresponding to the [C₇H₃F₃NO₄]⁻ species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information to confirm the connectivity of the entire molecule.
Expert Insight: The presence of the electron-withdrawing nitro and trifluoromethoxy groups will shift the aromatic protons downfield. The phenolic proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. Adding a drop of D₂O will cause the -OH proton signal to disappear, confirming its identity.[5]
Predicted ¹H NMR Signals (in CDCl₃):
-
Aromatic Protons (3H): Expected in the range of δ 7.0 - 8.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Phenolic Proton (1H): A broad singlet, typically δ 5.0 - 10.0 ppm, which is exchangeable with D₂O. The intramolecular hydrogen bonding with the ortho-nitro group can shift this proton significantly downfield.[6]
Predicted ¹⁹F NMR Signals (in CDCl₃):
-
-OCF₃ Group (3F): A sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to couple with. Its chemical shift provides a clear signature for the trifluoromethoxy group.
Safety, Handling, and Storage
Proper handling is crucial for researcher safety and maintaining the integrity of the compound.
-
Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store at ambient temperature in a tightly sealed container, protected from light and moisture to prevent degradation.
Conclusion
This compound is a valuable chemical intermediate with distinct physicochemical properties conferred by its nitro and trifluoromethoxy substituents. Its characterization relies on a synergistic application of chromatographic and spectroscopic techniques. The protocols and data presented in this guide provide a robust framework for scientists to confidently identify, quantify, and utilize this compound in research and development endeavors, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The unique electronic and lipophilic characteristics of this molecule will continue to make it a compound of high interest for creating next-generation functional molecules.
References
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination.
- BenchChem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Chem-Impex. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- NIH. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
- Thermo Scientific Chemicals. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.
- ChemScene. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ChemicalBook. (n.d.). 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL Property.
- Thermo Scientific Chemicals. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.
- Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Fisher Scientific. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98%.
- PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
- BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
- Sigma-Aldrich. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol 99% (GC).
- ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols.
- P212121 Store. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
- BLDpharm. (n.d.). 2-Nitro-4,6-bis(trifluoromethyl)phenol.
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Anax Laboratories. (n.d.). 2-nitro-4-(trifluoromethylsulfinyl)phenol.
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
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"2-Nitro-4-(trifluoromethoxy)phenol" CAS 129644-56-0 properties
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethoxy)phenol (CAS 129644-56-0)
Abstract
This technical guide provides a comprehensive analysis of this compound, CAS 129644-56-0, a key chemical intermediate in the pharmaceutical and agrochemical sectors. The document delineates its physicochemical properties, presents a plausible and detailed synthetic route via electrophilic nitration, and offers an expert prediction of its spectroscopic characteristics. Furthermore, it explores the molecule's electronic profile, chemical reactivity, and the rationale behind its application in modern drug development, emphasizing the role of the trifluoromethoxy group in enhancing lipophilicity and metabolic stability. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile building block.
Core Physicochemical and Computed Properties
This compound is a substituted phenol derivative that exists as a liquid at ambient temperature.[1] Its chemical identity is defined by the presence of three key functional groups on a benzene ring: a hydroxyl (-OH) group, a nitro (-NO₂) group, and a trifluoromethoxy (-OCF₃) group. These substituents dictate its physical properties and chemical behavior.
A summary of its essential properties is presented in Table 1. The computed data, such as the topological polar surface area (TPSA) and LogP, provide valuable insights for medicinal chemists, suggesting moderate membrane permeability and lipophilicity.
| Property | Value | Source(s) |
| CAS Number | 129644-56-0 | [2] |
| Molecular Formula | C₇H₄F₃NO₄ | [2] |
| Molecular Weight | 223.11 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonym(s) | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | |
| Physical Form | Liquid | |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | [2] |
| LogP (Predicted) | 2.199 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution (nitration) of the precursor, 4-(trifluoromethoxy)phenol. The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are both ortho, para-directing activators, while the nitro group (-NO₂) is a deactivating, meta-directing group. In the starting material, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it.
Plausible Synthetic Route: Electrophilic Nitration
The reaction involves the careful addition of a nitrating agent to a solution of 4-(trifluoromethoxy)phenol. A common and effective nitrating mixture is nitric acid in a strong acid catalyst like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion.
Sources
Spectroscopic data (NMR, IR, MS) of 2-Nitro-4-(trifluoromethoxy)phenol
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its molecular architecture, featuring a phenol ring substituted with a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy group, imparts unique chemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]
Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and its spectroscopic signature.
Molecular Structure and Predicted Spectroscopic Behavior
The spectroscopic characteristics of this compound (Molecular Formula: C₇H₄F₃NO₄, Molecular Weight: 223.11 g/mol ) are dictated by the interplay of its three functional groups on the benzene ring.[3]
-
Phenolic Hydroxyl (-OH) group: Acts as a strong activating, ortho-, para- directing group via resonance, donating electron density to the ring. It is also a hydrogen bond donor.
-
Nitro (-NO₂) group: A powerful deactivating, meta- directing group due to its strong inductive and resonance electron-withdrawing effects.
-
Trifluoromethoxy (-OCF₃) group: This group exhibits dual electronic effects. The oxygen atom can donate electron density to the ring via resonance (a π-donor), while the highly electronegative fluorine atoms create a strong inductive electron withdrawal (a σ-acceptor).[2] Overall, it behaves as a moderately deactivating, ortho-, para- directing group.[2]
This unique combination of substituents creates a highly electron-poor aromatic system with distinct and predictable spectroscopic features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The electron-withdrawing nature of the nitro and trifluoromethoxy groups will cause all aromatic protons and carbons to be significantly "deshielded," shifting their signals downfield in the spectrum.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one for the phenolic proton.
-
Aromatic Protons (δ 7.0-8.5 ppm): The aromatic region of a proton NMR spectrum typically appears between 6.5 and 8.0 ppm.[4] Due to the strong deshielding effects of the substituents, the signals for this compound will be at the lower end of this range.
-
H-6: This proton is ortho to the hydroxyl group and meta to both the nitro and trifluoromethoxy groups. It is expected to appear as a doublet.
-
H-5: This proton is ortho to the trifluoromethoxy group and meta to the hydroxyl and nitro groups. It will likely be a doublet of doublets due to coupling with both H-3 and H-6 (though the long-range coupling to H-3 may be small).
-
H-3: This proton is ortho to the nitro group and meta to the hydroxyl and trifluoromethoxy groups. It will be the most deshielded aromatic proton and should appear as a doublet.
-
-
Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature, typically appearing between δ 4.5 and 7.0 ppm.[5] It usually presents as a broad singlet and will exchange with D₂O.
¹³C NMR Analysis
The ¹³C NMR spectrum will show 7 distinct signals, as all carbons are in unique electronic environments. Aromatic carbons typically resonate between 120-150 ppm.[4]
-
C-1 (ipso-OH): This carbon, directly attached to the hydroxyl group, will be shielded relative to a standard benzene carbon but will be influenced by the other groups. Its signal will be in the range of δ 150-155 ppm.
-
C-2 (ipso-NO₂): The carbon bearing the nitro group will be significantly deshielded.
-
C-4 (ipso-OCF₃): This carbon will be deshielded and will likely show coupling to the three fluorine atoms (a quartet, ¹JCF).
-
C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 115-135 ppm), with their precise shifts determined by the combined electronic effects of the three substituents.
-
-OCF₃ Carbon: The carbon of the trifluoromethoxy group will be highly deshielded by the three fluorine atoms and will appear as a quartet due to one-bond C-F coupling (¹JCF), typically around δ 120 ppm.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~8.2 (d) | H-3 | ~152 |
| ~7.4 (dd) | H-5 | ~145 |
| ~7.2 (d) | H-6 | ~148 (q) |
| Variable (br s) | O-H | ~125 |
| ~120 (q, ¹JCF ≈ 258 Hz) | ||
| ~118 | ||
| ~115 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[7]
-
¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typical starting points.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon. An extended number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[8] The spectrum provides a unique "fingerprint" and confirms the presence of key structural motifs.
Interpretation of Key Absorptions
-
O-H Stretch: A prominent, broad absorption band is expected in the 3200–3550 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.[9][10]
-
Aromatic C-H Stretch: A weaker absorption should appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
N-O Asymmetric & Symmetric Stretches: Two strong, sharp bands are the hallmark of a nitro group. For aromatic nitro compounds, these are found at approximately 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[11]
-
Aromatic C=C Stretches: Medium to strong absorptions in the 1450–1600 cm⁻¹ region are characteristic of the benzene ring.
-
C-F and C-O Stretches: Strong absorptions are expected in the fingerprint region between 1100-1300 cm⁻¹ corresponding to C-O and C-F stretching vibrations of the trifluoromethoxy group.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3200–3550 (broad, strong) | O-H stretch (phenolic) |
| 3050–3150 (medium) | Aromatic C-H stretch |
| ~1530 (strong) | Asymmetric NO₂ stretch |
| ~1345 (strong) | Symmetric NO₂ stretch |
| 1450–1600 (medium-strong) | Aromatic C=C ring stretches |
| 1100–1300 (strong) | C-O and C-F stretches |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This is the most common and convenient method.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed directly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and its fragments, confirming the molecular weight and offering structural clues.
Molecular Ion and Fragmentation Analysis
For this compound (MW = 223.11), the molecular ion peak (M⁺˙) is expected at m/z 223. The fragmentation pattern will be governed by the stability of the resulting ions and neutral losses.
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro group (•NO₂, 46 Da), leading to a fragment at m/z 177.
-
Loss of OCF₃: Cleavage of the trifluoromethoxy group (•OCF₃, 85 Da) could also occur, though less common than NO₂ loss.
-
Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from phenolic fragments is a characteristic process.
Caption: Predicted major fragmentation pathway for this compound.
| Predicted Mass Spectrometry Data (EI) | |
| m/z Value | Proposed Fragment Identity |
| 223 | [M]⁺˙ (Molecular Ion) |
| 177 | [M - NO₂]⁺ |
| 149 | [M - NO₂ - CO]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and create a library-searchable spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.
-
Data Analysis: The resulting mass spectrum plots relative ion abundance against m/z. Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Integrated Spectroscopic Workflow
A self-validating approach to structure confirmation relies on the convergence of all spectroscopic data. The workflow below illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for spectroscopic structure validation.
Conclusion
The structural elucidation of this compound is readily achieved through a combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide definitive information on the substitution pattern and electronic environment of the aromatic ring. IR spectroscopy confirms the presence of the key hydroxyl and nitro functional groups, while mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. Together, these techniques provide an unambiguous and robust characterization essential for any research or development endeavor involving this compound.
References
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The Strategic Utility of 2-Nitro-4-(trifluoromethoxy)phenol in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, the judicious selection of starting materials is paramount. The trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity. When coupled with the versatile reactivity of a nitrophenol scaffold, the resulting building block, 2-Nitro-4-(trifluoromethoxy)phenol , emerges as a molecule of considerable strategic value. This guide provides a comprehensive overview of its synthesis, properties, and key applications, offering field-proven insights for its effective utilization in the laboratory.
The unique arrangement of functional groups in this compound—a hydroxyl group for etherification or esterification, a nitro group for reduction to an amine or as an electron-withdrawing activator for nucleophilic aromatic substitution, and the lipophilic -OCF₃ moiety—renders it a highly adaptable intermediate for the construction of complex molecular architectures.
| Property | Value | Reference |
| CAS Number | 129644-56-0 | [1] |
| Molecular Formula | C₇H₄F₃NO₄ | [1] |
| Molecular Weight | 223.11 g/mol | [1] |
| Appearance | Liquid | |
| Synonyms | 2-Hydroxy-5-(trifluoromethoxy)nitrobenzene | [1] |
Synthesis of the Building Block: A Strategic Approach
The preparation of this compound is most logically achieved via the nitration of 4-(trifluoromethoxy)phenol. The hydroxyl group is a potent ortho-, para-directing group, thus facilitating the introduction of the nitro group at the desired position.
Caption: Synthesis of this compound via nitration.
Experimental Protocol: Representative Nitration of 4-(trifluoromethoxy)phenol
This protocol is a representative procedure based on established methods for the nitration of phenols.[2][3][4]
Materials:
-
4-(trifluoromethoxy)phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-(trifluoromethoxy)phenol to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 4-(trifluoromethoxy)phenol in sulfuric acid, keeping the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which may require further purification by column chromatography to separate ortho and para isomers.
Causality and Experimental Choice: The use of a low temperature is critical to control the exothermic nitration reaction and to minimize the formation of undesired byproducts, including dinitrated species. The ortho- and para-isomers are the expected major products due to the directing effect of the powerful activating hydroxyl group.
Key Reactions and Applications as a Building Block
This compound serves as a versatile scaffold for the introduction of further molecular complexity. Two of its most synthetically valuable transformations are the reduction of the nitro group to an amine and the etherification of the phenolic hydroxyl group.
Reduction of the Nitro Group: Access to 2-Amino-4-(trifluoromethoxy)phenol
The reduction of the nitro group to an amine is a cornerstone transformation, yielding 2-amino-4-(trifluoromethoxy)phenol, a valuable intermediate for the synthesis of heterocycles, such as benzoxazoles and other pharmacologically relevant scaffolds. Catalytic hydrogenation is a clean and efficient method for this conversion.
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a procedure for the reduction of a structurally similar nitrophenol.[5]
Materials:
-
This compound
-
Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-Amino-4-(trifluoromethoxy)phenol.
Causality and Experimental Choice: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. Ethanol is a common solvent for such reactions as it solubilizes the starting material and is inert under the reaction conditions. Filtration through Celite® is a standard procedure to safely and completely remove the pyrophoric palladium catalyst.
Etherification of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from phenols. This reaction allows for the introduction of a wide variety of substituents at the phenolic position, further expanding the synthetic utility of the this compound building block.
Caption: Williamson ether synthesis workflow.
Experimental Protocol: General Williamson Ether Synthesis
This is a general protocol based on the well-established Williamson ether synthesis.[6][7][8]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq.), to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the phenoxide.
-
Slowly add the desired alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux for acetone) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. If K₂CO₃ was used, filter to remove the inorganic salts. If NaH was used, carefully quench with water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Causality and Experimental Choice: The choice of base and solvent is crucial. A relatively weak base like potassium carbonate is often sufficient for deprotonating the acidic nitrophenol, and acetone is a convenient solvent. For less reactive alkyl halides, a stronger base like sodium hydride in an aprotic polar solvent like DMF may be necessary to drive the reaction to completion. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide acts as a nucleophile.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple handles for synthetic manipulation, enabling the efficient construction of complex molecules with desirable physicochemical properties. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate in their drug discovery and materials science endeavors.
References
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- Synthesis of 2-amino-4-(trifluoromethyl)phenol. PrepChem.com. [Link]
- Experiment 06 Williamson Ether Synthesis. University of Wisconsin-La Crosse. [Link]
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- Catalytic hydrogenation of nitrophenol.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry. [Link]
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
- Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. SpringerLink. [Link]
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- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- 4-(Trifluoromethoxy)
- Cas 129644-56-0,this compound. LookChem. [Link]
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- Results: Visible effect on the reaction: Nitration of phenol in flow.
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- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
- Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
- Nitration of Phenol and Purification by Column Chrom
- Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. YouTube. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- 2-Nitro-4-(trifluoromethyl)phenol. PubChem. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
- Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
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The Trifluoromethoxy Group: A Keystone Substituent in the Molecular Architecture of 2-Nitro-4-(trifluoromethoxy)phenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern medicinal and materials chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of electronic and physicochemical properties that profoundly influence molecular behavior. This technical guide provides a comprehensive analysis of the role of the trifluoromethoxy group in the context of 2-nitro-4-(trifluoromethoxy)phenol. We will dissect the intricate interplay between the -OCF₃, nitro, and hydroxyl functionalities, elucidating how this substitution pattern governs the molecule's reactivity, acidity, lipophilicity, and metabolic stability. This document serves as a resource for researchers seeking to leverage the distinct characteristics of the trifluoromethoxy group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.
Introduction: The Rise of Fluorinated Motifs in Chemical Design
The introduction of fluorine into organic molecules can dramatically alter their inherent properties. The trifluoromethoxy group, in particular, has garnered significant attention for its ability to confer a desirable combination of high metabolic stability, enhanced lipophilicity, and potent electron-withdrawing effects.[1][2] These attributes are highly sought after in drug discovery, where overcoming metabolic liabilities and improving membrane permeability are critical hurdles.[3] In this compound, the -OCF₃ group is strategically positioned to modulate the characteristics of the phenolic ring, which is a common scaffold in a variety of biologically active compounds.[4] This guide will explore the multifaceted role of this "super-halogen" substituent in shaping the chemical and biological landscape of the parent molecule.[5]
Physicochemical Properties Modulated by the Trifluoromethoxy Group
The trifluoromethoxy group imparts a unique set of physicochemical properties to the this compound molecule, primarily influencing its electronic character, lipophilicity, and acidity.
Electronic Effects: A Duality of Inductive and Resonance Contributions
The trifluoromethoxy group is a strong electron-withdrawing substituent, a characteristic that significantly impacts the reactivity of the aromatic ring. This effect is a composite of a powerful inductive (-I) effect, owing to the high electronegativity of the fluorine atoms, and a weaker, opposing resonance (+R) effect from the oxygen lone pairs.[2] In the case of this compound, both the nitro group and the trifluoromethoxy group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the phenolic proton.
Diagram 1: Electronic Effects on the Aromatic Ring
Caption: Electronic contributions of substituents in this compound.
Lipophilicity: Enhancing Membrane Permeability
A crucial parameter in drug design is the lipophilicity of a molecule, often quantified by its partition coefficient (LogP). The trifluoromethoxy group is one of the most lipophilic substituents, significantly more so than a methoxy or even a trifluoromethyl group.[1][6] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a key factor for oral bioavailability and central nervous system penetration.[2]
| Substituent | Hansch π Parameter |
| -H | 0.00 |
| -CH₃ | 0.56 |
| -OCH₃ | -0.02 |
| -CF₃ | 0.88[7] |
| -OCF₃ | 1.04 [7] |
Table 1: Hansch hydrophobicity π parameters for common substituents.
Acidity of the Phenolic Proton
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic routes, often involving the introduction of the nitro group onto a pre-functionalized trifluoromethoxyphenyl precursor. A plausible synthetic strategy is the nitration of 4-(trifluoromethoxy)phenol.
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed nitration of 4-(trifluoromethoxy)phenol.
Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol (Analogous Procedure)
While a specific protocol for the trifluoromethoxy derivative is not detailed in the provided search results, a representative procedure for the analogous 2-nitro-4-(trifluoromethyl)phenol involves the nucleophilic aromatic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene.[1][7] This approach could be adapted for the synthesis of the target molecule from a suitable precursor.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)chlorobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: To the stirred solution, add finely powdered sodium hydroxide (x eq) portion-wise over several hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture to pH 1 with concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
The Role in Modulating Biological Activity
The unique physicochemical properties endowed by the trifluoromethoxy group make this compound an interesting scaffold for biological applications.
Enhanced Metabolic Stability
The trifluoromethoxy group is significantly more resistant to metabolic degradation compared to a methoxy group.[1] The strong carbon-fluorine bonds are not easily cleaved by metabolic enzymes, such as cytochrome P450s.[3] This "metabolic blocking" can lead to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.[3]
Potential as a Bioactive Scaffold
Nitrophenols are known to possess a range of biological activities, including antimicrobial and herbicidal properties.[8][9] The incorporation of a trifluoromethoxy group can further enhance these activities by increasing the lipophilicity and metabolic stability of the compound. Trifluoromethyl-containing phenols, a closely related class of compounds, have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[4]
Diagram 3: Factors Influencing Biological Activity
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An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethoxy)phenol: A Versatile Building Block for Protein Degraders
Foreword: The Evolving Landscape of Targeted Protein Degradation
The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery. Moving beyond simple inhibition, we now possess the ability to orchestrate the complete removal of disease-causing proteins from the cellular environment. At the heart of this revolution lie heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and the cell's own protein disposal machinery.[1][2] The success of these degraders is not solely dependent on the warhead that binds the target or the ligand that recruits an E3 ligase; the linker that tethers these two components is a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties.[3][4] This guide focuses on a particularly promising, yet underexplored, building block for PROTAC linker synthesis: 2-Nitro-4-(trifluoromethoxy)phenol . Through a detailed exploration of its synthesis, functionalization, and strategic application, we will illuminate its potential to empower researchers in the rational design of next-generation protein degraders.
The Strategic Advantage of this compound in PROTAC Design
The chemical architecture of this compound presents a unique convergence of functionalities that are highly advantageous for the construction of PROTACs. The strategic placement of the nitro, hydroxyl, and trifluoromethoxy groups on the phenyl ring offers a versatile platform for linker diversification and modulation of critical molecular properties.
Physicochemical Properties and Their Implications
The trifluoromethoxy (-OCF₃) group is a key feature of this building block, imparting several desirable characteristics for drug development.[5][6] It is a strong electron-withdrawing group and significantly increases the lipophilicity of a molecule, which can enhance cell permeability and bioavailability.[5] This is a crucial consideration for PROTACs, which are often large molecules that struggle to cross cell membranes. The trifluoromethoxy group's influence on a molecule's conformational preferences can also be leveraged to optimize the presentation of the warhead and E3 ligase ligand for efficient ternary complex formation.[7]
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₄ | [8] |
| Molecular Weight | 223.11 g/mol | [8] |
| Calculated LogP | 2.199 | [8] |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Rotatable Bonds | 2 | [8] |
| Table 1: Physicochemical Properties of this compound. |
A Bifunctional Handle for Linker Synthesis
The true synthetic utility of this compound lies in its two orthogonal functional handles: the phenolic hydroxyl group and the nitro group. This bifunctionality allows for a modular and flexible approach to PROTAC linker synthesis.
-
The Phenolic Hydroxyl Group: This group provides a convenient attachment point for one end of the linker through a stable ether bond. Ether linkages are prevalent in PROTAC design due to their chemical stability and the ability to introduce desirable spacing and flexibility.[3][9]
-
The Nitro Group: The nitro group serves as a versatile precursor to an amino group. Reduction of the nitro functionality provides a primary amine, which is a common reactive handle for conjugation to the warhead or E3 ligase ligand, typically through amide bond formation.[9]
This dual functionality enables a divergent synthetic strategy, where a common intermediate can be elaborated into a diverse library of PROTACs with varying linker lengths, compositions, and attachment points.
Synthesis and Functionalization: A Step-by-Step Guide
Synthesis of the Core Building Block
The synthesis of this compound can be approached through the nitration of 4-(trifluoromethoxy)phenol.
Experimental Protocol: Nitration of 4-(trifluoromethoxy)phenol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.[10][11]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like sodium nitrate in the presence of an acid catalyst, to the cooled solution while stirring vigorously.[10][12] The reaction is exothermic and the temperature should be carefully monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench the reaction. Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Functionalization for Linker Elaboration
With the core building block in hand, the next steps involve its functionalization to enable its incorporation into a PROTAC linker. This is a two-stage process: etherification of the phenol and reduction of the nitro group. The order of these steps can be varied depending on the overall synthetic strategy.
The phenolic hydroxyl group can be alkylated with a bifunctional linker precursor, such as a dihaloalkane or a tosylated alcohol, to introduce the linker chain.
Experimental Protocol: O-Alkylation of this compound
-
Deprotonation: In a dry, inert atmosphere, dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as potassium carbonate or cesium carbonate (1.5-2 equivalents), and stir the mixture at room temperature for 30 minutes.
-
Addition of Linker Precursor: Add the bifunctional linker precursor (e.g., 1-bromo-3-chloropropane, 1 equivalent) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Work-up and Extraction: After completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the product by column chromatography to yield the ether-linked intermediate.
The nitro group can be selectively reduced to a primary amine using various established methods. The choice of reducing agent should be made based on the presence of other functional groups in the molecule.
Experimental Protocol: Nitro Group Reduction
-
Method A: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve the nitro-containing intermediate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm or higher) with vigorous stirring.[13][14][15]
-
Monitoring and Filtration: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
-
Method B: Metal-Mediated Reduction
-
Setup: Dissolve the nitro compound in a solvent mixture, such as ethanol/water or acetic acid.
-
Reagent Addition: Add a reducing metal, such as iron powder or tin(II) chloride, and an acid (e.g., HCl or acetic acid).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Neutralize the reaction with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer, followed by purification if necessary.
-
Application in PROTAC Synthesis: A Modular Approach
The functionalized 2-amino-4-(trifluoromethoxy)phenol derivative is now ready for incorporation into a PROTAC molecule. The primary amine can be coupled to a carboxylic acid on either the warhead or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt). The other end of the linker can be functionalized to react with the remaining component of the PROTAC.
Illustrative Synthetic Workflow:
This modular approach allows for the rapid generation of a library of PROTACs where the linker length and composition can be systematically varied to optimize for degradation activity. The trifluoromethoxy group's influence on the overall physicochemical properties of the final PROTAC can be assessed in parallel, providing valuable structure-activity relationship (SAR) data.
Future Perspectives and Conclusion
This compound represents a highly valuable, yet underutilized, building block in the PROTAC designer's toolbox. Its inherent bifunctionality, coupled with the beneficial physicochemical properties imparted by the trifluoromethoxy group, offers a compelling platform for the synthesis of novel and effective protein degraders. The ability to fine-tune lipophilicity and conformational behavior through the incorporation of this moiety can address some of the key challenges in PROTAC development, namely cell permeability and metabolic stability.[5][8]
As the field of targeted protein degradation continues to mature, the demand for sophisticated and versatile linker building blocks will undoubtedly grow.[3][9] This guide has provided a comprehensive overview of the synthesis, functionalization, and strategic application of this compound, with the aim of inspiring its wider adoption by researchers and scientists in the pursuit of innovative therapeutics. The logical and modular synthetic routes outlined herein should empower drug development professionals to explore the full potential of this promising chemical entity.
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The Ascendant Role of 2-Nitro-4-(trifluoromethoxy)phenol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Trifluoromethoxy Group as a Bioisostere and Beyond
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Unlike its trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group is a more lipophilic hydrogen bond acceptor and is considered a bioisostere of the methoxy group, albeit with distinct conformational and electronic characteristics. 2-Nitro-4-(trifluoromethoxy)phenol emerges as a pivotal building block, harnessing the advantageous properties of the trifluoromethoxy moiety within a versatile phenolic scaffold, primed for diverse chemical transformations in the quest for novel therapeutics. This guide provides a comprehensive exploration of its synthesis, chemical reactivity, and its burgeoning applications in medicinal chemistry.
I. Synthesis and Physicochemical Characterization
The judicious synthesis of this compound is paramount to its utility as a reliable intermediate. The most direct and common approach involves the electrophilic nitration of the commercially available 4-(trifluoromethoxy)phenol. The electron-donating nature of the phenolic hydroxyl group and the deactivating, meta-directing effect of the trifluoromethoxy group favor the introduction of the nitro group at the ortho position.
Diagram: Synthesis of this compound via Electrophilic Nitration
Caption: Synthetic route to this compound.
Experimental Protocol: Nitration of 4-(Trifluoromethoxy)phenol
This protocol is adapted from general procedures for phenol nitration.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) dropwise to concentrated sulfuric acid (1.1 equivalents) at 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 4-(trifluoromethoxy)phenol, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then washed with water and brine, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography to yield this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₃NO₄ |
| Molecular Weight | 223.11 g/mol |
| Appearance | Pale yellow solid |
| CAS Number | 129644-56-0[1] |
| LogP (calculated) | ~2.5 |
II. Chemical Reactivity and Derivatization Potential
The chemical architecture of this compound offers a triad of reactive sites, making it a highly versatile scaffold for the synthesis of diverse compound libraries.
Diagram: Key Reaction Pathways of this compound
Caption: Derivatization opportunities for this compound.
III. Application in the Synthesis of a Preclinical Candidate for Visceral Leishmaniasis: The Case of DNDI-8219
A compelling example of the utility of the 4-(trifluoromethoxy)phenoxy moiety, likely derived from this compound or its parent phenol, is in the development of novel treatments for neglected tropical diseases. The compound (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine (DNDI-8219) has emerged as a promising preclinical candidate for visceral leishmaniasis.[4][5][6]
The synthesis of DNDI-8219 involves the crucial formation of an ether linkage with 4-(trifluoromethoxy)phenol.[5] While the published synthesis utilizes a Mitsunobu reaction with 4-(trifluoromethoxy)phenol on a protected triol intermediate, the strategic placement of the nitro group on the final imidazooxazine core highlights the importance of nitro-containing building blocks in the overall synthetic strategy.[5] The use of this compound as a starting material in alternative synthetic routes is a plausible and efficient strategy.
Diagram: Retrosynthetic Analysis and Key Synthetic Step for DNDI-8219
Caption: Synthetic strategy for DNDI-8219 highlighting the key ether formation.
Biological Activity of DNDI-8219
| Parameter | Value |
| Target Disease | Visceral Leishmaniasis |
| In vitro activity (vs. L. infantum) | Potent |
| In vivo efficacy | >97% parasite clearance in a hamster model at 25 mg/kg (twice daily)[4] |
| Key Advantages | Good solubility, favorable pharmacokinetic properties, and minimal hERG inhibition[4] |
This case study underscores the critical role of the 4-(trifluoromethoxy)phenoxy fragment in achieving the desired biological activity and drug-like properties.
IV. Future Perspectives and Conclusion
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its trifluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, while the nitrophenol core provides a versatile platform for chemical elaboration. The successful application of the 4-(trifluoromethoxy)phenoxy moiety in the development of the preclinical candidate DNDI-8219 for a neglected disease is a clear indicator of its potential.
As our understanding of structure-activity relationships and the nuances of drug metabolism continues to evolve, the demand for well-designed, functionalized building blocks like this compound will undoubtedly grow. Its utility in the synthesis of kinase inhibitors, anti-infective agents, and other therapeutic modalities warrants further exploration. This guide serves as a foundational resource for researchers poised to unlock the full potential of this promising intermediate in the ongoing endeavor to create the next generation of life-saving medicines.
V. References
-
PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Available from: [Link]
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Thompson, A. M., O'Connor, P. D., Marshall, A. J., Blaser, A., Yardley, V., Maes, L., ... & Denny, W. A. (2018). Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][2][3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. Journal of Medicinal Chemistry, 61(6), 2329–2352. Available from: [Link]
-
Corning Incorporated. (2022). Nitration of phenol in flow. Application Note #8. Available from: [Link]
-
Thompson, A. M., O'Connor, P. D., Marshall, A. J., Blaser, A., Yardley, V., Maes, L., ... & Denny, W. A. (2018). Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. PubMed Central. Available from: [Link]
-
Drugs for Neglected Diseases initiative. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis. Available from: [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of 2-Nitro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Nitro-4-(trifluoromethoxy)phenol (CAS No. 129644-56-0). As a specialized aromatic nitro compound, its unique chemical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from analogous compounds and established safety protocols to provide a framework for risk mitigation.
Compound Profile and Hazard Identification
Physicochemical Properties (Predicted and from Supplier Data)
| Property | Value | Source |
| CAS Number | 129644-56-0 | |
| Molecular Formula | C₇H₄F₃NO₄ | |
| Molecular Weight | 223.11 g/mol | |
| Physical Form | Liquid | |
| Storage Temperature | Ambient |
GHS Hazard Classification (Inferred from Analogous Compounds)
Based on data for the closely related compound 2-Nitro-4-(trifluoromethyl)phenol, the following GHS classifications should be anticipated[1][2]:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]
-
Acute Toxicity (Oral): While not definitively classified, related nitrophenols exhibit oral toxicity. Assume harmful if swallowed.
The presence of the nitro group and the trifluoromethoxy group on the phenol ring are the primary drivers of its reactivity and potential toxicity. The electron-withdrawing nature of these groups activates the aromatic ring and can influence its biological activity.
Core Safety Principles and Personal Protective Equipment (PPE)
A risk-based approach is paramount when handling this compound. The following PPE is mandatory to minimize exposure.
Minimum PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and potential vapors, which are likely to be irritating. |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Provides a robust barrier against dermal absorption. Nitrile gloves offer good initial protection, while butyl rubber provides extended resistance to many organic compounds. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against splashes and prevents contamination of personal clothing. |
| Footwear | Closed-toe, non-perforated shoes. | Prevents injury from spills or dropped equipment. |
Engineering Controls: The Primary Line of Defense
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols.
Workflow for Safe Handling and Use
Caption: A logical workflow for the safe handling of this compound.
Reactivity, Stability, and Incompatibilities
The chemical nature of this compound suggests several potential reactivity hazards that users must be aware of.
Stability: The compound is expected to be stable under normal laboratory storage conditions (ambient temperature, protected from light).
Hazardous Reactions:
-
With Strong Bases: Aromatic nitro compounds can undergo exothermic, and in some cases, explosive reactions with strong bases like sodium hydroxide or potassium hydroxide[3][4]. The acidic nature of the phenolic proton in this molecule could exacerbate this reactivity.
-
With Reducing Agents: The nitro group can be reduced, and reactions with strong reducing agents (e.g., hydrides, sulfides) can be vigorous and potentially lead to a detonation[3][4].
-
Formation of Explosive Mixtures: While this compound is a liquid at room temperature, heating can generate vapors that may form explosive mixtures with air[3][4].
Incompatible Materials:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids
-
Strong reducing agents
Hazardous Decomposition Products:
Upon thermal decomposition or combustion, this compound is expected to produce toxic and corrosive gases, including:
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response Protocol
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Protocol
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Logical Relationship of Hazards and Controls
Caption: Mapping of specific hazards to their corresponding control measures.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep containers tightly closed when not in use.
-
Store in a location that is only accessible to authorized personnel.
Waste Disposal:
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams[6][7].
-
Disposal Method: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility[8].
-
Do Not:
-
Dispose of this chemical down the drain.
-
Allow it to evaporate in a fume hood as a means of disposal.
-
Consult your institution's EHS department for specific waste collection and disposal procedures.
Toxicological Information Summary (Based on Nitrophenol Class)
While specific data for this compound is lacking, the toxicology of nitrophenols, in general, provides important insights.
-
Mechanism of Action: Nitrophenols can uncouple oxidative phosphorylation, which can lead to systemic toxicity.
-
Methemoglobinemia: A potential health effect of exposure to nitroaromatic compounds is the oxidation of iron in hemoglobin, leading to methemoglobinemia. This impairs the blood's ability to carry oxygen.
-
Absorption and Excretion: Nitrophenols are generally absorbed through the skin and gastrointestinal tract and are excreted in the urine after metabolism in the liver[9].
It is prudent to assume that this compound may exhibit similar toxicological properties. Therefore, minimizing exposure is the most effective way to mitigate risk.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: EPA NEPAL. [Link]
- Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com. Source: PrepChem.com. [Link]
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Source: Unknown. [Link]
- 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem. Source: PubChem. [Link]
- Halogenated Solvents.
- m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. Source: PubChem. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Source: Braun Research Group. [Link]
- Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR.
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A Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethoxy)phenol in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-Nitro-4-(trifluoromethoxy)phenol, a compound of interest in pharmaceutical and agrochemical research.[1] Given the general utility of nitrophenols in these fields, understanding its behavior in various solvents is critical for synthesis, purification, formulation, and biological screening.[2][3] This document outlines the predicted solubility of this compound based on its physicochemical properties and provides standardized methodologies for its empirical determination.
Physicochemical Profile of this compound
A molecule's solubility is fundamentally governed by its structural and electronic properties. The key physicochemical parameters for this compound are summarized below. It is important to distinguish between the target compound and the structurally similar 2-Nitro-4-(trifluoromethyl)phenol, as both are relevant for understanding solubility trends.
Table 1: Physicochemical Properties
| Property | This compound | 2-Nitro-4-(trifluoromethyl)phenol | Data Source |
| CAS Number | 129644-56-0 | 400-99-7 | [1] |
| Molecular Formula | C₇H₄F₃NO₄ | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 223.11 g/mol | 207.11 g/mol | [1] |
| Appearance | Liquid | Light yellow to brown clear liquid | [1] |
| LogP (Predicted) | 2.199 | 1.52 | [1][4] |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | Not Available | [4] |
| Hydrogen Bond Donors | 1 | Not Available | [4] |
| Hydrogen Bond Acceptors | 4 | Not Available | [4] |
The presence of a phenolic hydroxyl group allows this compound to act as a hydrogen bond donor, while the nitro group and the oxygen of the trifluoromethoxy group act as hydrogen bond acceptors.[4] The trifluoromethoxy group significantly increases the lipophilicity of the molecule, as indicated by the predicted LogP value.[1] This suggests a departure from the solubility behavior of simpler nitrophenols.
Predicted Solubility in Common Organic Solvents
Table 2: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | Good balance of polarity to interact with the nitro and hydroxyl groups, while the organic backbone is compatible with the solvent's methyl groups.[6] |
| Acetonitrile | High | The polar nature of the nitrile group can interact with the polar functionalities of the solute.[6] | |
| Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable. | |
| Dimethylformamide (DMF) | Very High | Highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |
| Dimethyl sulfoxide (DMSO) | Very High | Strong hydrogen bond acceptor and highly polar, effective at solvating a wide range of organic molecules. | |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can hydrogen bond with the solute, and its alkyl chain provides some nonpolar character.[6] |
| Ethanol | High | Similar to methanol, with a slightly more nonpolar character which may enhance solubility.[6] | |
| Isopropanol | Moderate | Increased alkyl chain length compared to methanol and ethanol may slightly decrease solubility of this polar compound. | |
| Water | Low | While the phenolic hydroxyl can hydrogen bond with water, the overall molecule, with its trifluoromethoxy group, is significantly lipophilic, leading to poor aqueous solubility. | |
| Nonpolar | Hexane | Very Low | The large difference in polarity between the highly polar solute and nonpolar solvent will result in poor solubility.[6] |
| Toluene | Low to Moderate | The aromatic ring of toluene can engage in pi-pi stacking with the benzene ring of the solute, but the overall polarity mismatch limits solubility. | |
| Diethyl Ether | Moderate | The ether provides some polarity and hydrogen bond accepting capability, but the overall nonpolar character is dominant.[6] | |
| Chlorinated | Dichloromethane (DCM) | High | Good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions without being strongly protic or aprotic. |
| Chloroform | High | Similar to DCM, with slightly higher polarity. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a compound like this compound.
Qualitative Solubility Assessment
A preliminary assessment can quickly classify the compound's solubility in various solvents.[7]
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination by the Equilibrium Method
This method determines the saturation concentration of the solute in a solvent at a specific temperature.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for quantitative solubility determination.
Factors Influencing Solubility
The interplay of several factors dictates the solubility of this compound:
-
Polarity: The nitro and hydroxyl groups impart significant polarity, favoring interactions with polar solvents.
-
Hydrogen Bonding: The phenolic -OH group is a hydrogen bond donor, and the nitro and ether oxygens are acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Lipophilicity: The trifluoromethoxy group and the benzene ring contribute to the molecule's nonpolar character, enhancing its solubility in less polar organic solvents.
-
Acid-Base Properties: As a phenol, this compound is weakly acidic. Its solubility is expected to increase significantly in basic aqueous solutions (e.g., 5% NaOH) due to the formation of the more polar phenolate salt.[7]
Caption: Key molecular properties influencing solubility.
Conclusion
While specific experimental data for the solubility of this compound is lacking in publicly accessible literature, a detailed analysis of its physicochemical properties allows for robust predictions. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and to have good solubility in polar protic solvents such as methanol and ethanol, as well as chlorinated solvents. Its solubility is predicted to be low in nonpolar solvents and water. For researchers and drug development professionals, the provided protocols offer a clear path to generating precise, quantitative solubility data, which is essential for advancing research and development activities with this compound.
References
- Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (2024). Solubility test for Organic Compounds.
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- PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.
- PubChem. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol.
- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
Sources
A Technical Guide to the Electronic Effects of Substituents in 2-Nitro-4-(trifluoromethoxy)phenol
Introduction: The Language of Electrons in Aromatic Systems
In the realm of medicinal chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profiles. The subtle push and pull of electrons, governed by the intrinsic properties of these substituents, dictates acidity, reactivity, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of the electronic landscape of 2-Nitro-4-(trifluoromethoxy)phenol, a molecule featuring two powerful electron-withdrawing groups and an ionizable hydroxyl group. Understanding the interplay of these substituents is paramount for researchers aiming to modulate molecular properties for targeted biological applications. Phenols, in general, are more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion, where the negative charge is delocalized into the aromatic ring.[1][2] The presence of electron-withdrawing groups on the benzene ring further enhances this acidity by stabilizing the phenoxide ion.[2][3][4][5]
Dissecting the Substituents: A Tale of Induction and Resonance
The electronic character of this compound is a composite of the individual contributions of its three key functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the trifluoromethoxy (-OCF₃) groups. Their effects are primarily understood through two fundamental mechanisms: the inductive effect and the resonance effect.[4][6]
The Nitro Group (-NO₂): A Potent Electron Sink
The nitro group is a classic and powerful electron-withdrawing group, operating through both inductive and resonance effects.[1][7]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework.[6][8] This effect is distance-dependent, decreasing as the separation from the substituent increases.
-
Resonance Effect (-R or -M): The nitro group can actively withdraw electron density from the aromatic π-system through resonance.[9][10] This is particularly effective when the nitro group is positioned ortho or para to another group, as it allows for the delocalization of electron density from the ring onto the electronegative oxygen atoms of the nitro group.[1][5][10][11] This resonance delocalization provides significant stabilization to the phenoxide anion, thereby increasing the acidity of the phenol.[5][10]
The Trifluoromethoxy Group (-OCF₃): A "Super Halogen"
The trifluoromethoxy group is a fascinating substituent with a dual electronic nature. It is often considered a lipophilic bioisostere for groups like methoxy (-OCH₃).[12]
-
Inductive Effect (-I): The presence of three highly electronegative fluorine atoms creates a strong dipole, making the -OCF₃ group a potent electron-withdrawing substituent through the inductive effect.[12] This is the dominant electronic feature of the -OCF₃ group.
-
Resonance Effect (+R or +M): The oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons that can be donated into the π-system via resonance. However, this electron-donating resonance effect is significantly attenuated compared to a methoxy group due to the strong electron-withdrawing pull of the attached trifluoromethyl group.[12] The net result is that the strong -I effect overwhelmingly dictates the group's electron-withdrawing character.
The Hydroxyl Group (-OH): An Electron-Donating Modulator
The hydroxyl group, while being the site of ionization, also influences the electronic environment of the ring.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a weak inductive withdrawal of electron density from the ring.
-
Resonance Effect (+R or +M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, a strong electron-donating effect that activates the ring, particularly at the ortho and para positions.[6]
Synergistic Effects on Acidity and Reactivity
In this compound, the substituents work in concert to dramatically influence the molecule's properties, most notably the acidity of the phenolic proton. The overall effect of multiple substituents on the acidity of phenol is generally additive.[13]
Both the nitro group at the ortho position and the trifluoromethoxy group at the para position are strongly electron-withdrawing. Their combined -I and the nitro group's -R effects significantly reduce the electron density of the benzene ring. This has two major consequences:
-
Increased Acidity (Lower pKa): The powerful electron withdrawal stabilizes the negative charge of the phenoxide anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, shifting the equilibrium towards dissociation and making the phenol a stronger acid (lower pKa) compared to phenol itself (pKa ≈ 10.0).[1] The nitro group at the ortho or para position is particularly effective at this stabilization due to its ability to delocalize the negative charge onto its own oxygen atoms through resonance.[5][10][11]
-
Modulated Ring Reactivity: The heavily electron-deficient nature of the aromatic ring deactivates it towards electrophilic aromatic substitution.[14] Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, with the nitro group potentially acting as a leaving group under certain conditions.[7]
The interplay of these inductive and resonance effects is visualized in the stability of the corresponding phenoxide anion.
Caption: Interplay of inductive and resonance effects stabilizing the phenoxide.
Quantitative Analysis: Hammett Constants and pKa Values
The electronic influence of substituents can be quantified using Hammett substituent constants (σ).[15] These constants are derived from the ionization of substituted benzoic acids, with positive values indicating electron-withdrawing character and negative values indicating electron-donating character.
| Substituent | Position | Hammett Constant (σ) | pKa of Substituted Phenol |
| -H | - | 0.00 | ~10.0[1] |
| -NO₂ | para | 0.78 | 7.15[9][12][16] |
| -NO₂ | ortho | - | 7.23[13][17] |
| -CF₃ | para | - | 8.68 (pK1)[18] |
| -OCF₃ | para | - | 9.30 (Predicted)[19] |
Note: Hammett constants are position-dependent. The σ value for a para-nitro group is 0.78. While a specific σ value for the trifluoromethoxy group is not listed, its electron-withdrawing strength is comparable to other strong withdrawing groups.
Based on the pKa values of related compounds, we can predict the acidity of this compound. Phenol has a pKa of approximately 10.0. The addition of a nitro group at the para position lowers the pKa to 7.15, and at the ortho position to 7.23.[12][13][17] The trifluoromethoxy group is also electron-withdrawing, though its effect on pKa appears less pronounced than the nitro group, with 4-(trifluoromethoxy)phenol having a predicted pKa of 9.30.[19] Given the additive nature of these effects, it is highly probable that the pKa of this compound is significantly lower than that of 2-nitrophenol, likely falling in the range of 5-6, making it a considerably strong acid for a phenol.
Experimental Protocol: Spectrophotometric Determination of pKa
A reliable method for experimentally verifying the pKa of a phenolic compound like this compound is through UV-Vis spectrophotometry. This technique leverages the difference in the absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).[9]
Methodology
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 4 to pH 8).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) to ensure solubility.
-
Sample Preparation: Add a small, constant volume of the stock solution to a series of volumetric flasks. Dilute each to the final volume with a different buffer solution, creating a set of samples with constant analyte concentration but varying pH.
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) for each buffered solution.
-
Identify the wavelength of maximum absorbance for the acidic form (λ_ArOH) and the basic form (λ_ArO⁻). The basic form of nitrophenols is typically bright yellow.[3][9]
-
Measure the absorbance of each solution at these two wavelengths.
-
-
Data Analysis: The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometric data:
-
pKa = pH + log[(A_b - A) / (A - A_a)]
-
Where:
-
A is the absorbance of the solution at a given pH.
-
A_a is the absorbance of the fully protonated (acidic) form.
-
A_b is the absorbance of the fully deprotonated (basic) form.
-
-
A plot of pH versus log[(A - A_a) / (A_b - A)] will yield a straight line with a y-intercept equal to the pKa.
-
Caption: Experimental workflow for determining pKa via UV-Vis spectrophotometry.
Conclusion and Implications
The electronic architecture of this compound is dominated by the potent electron-withdrawing properties of the ortho-nitro and para-trifluoromethoxy substituents. Their combined inductive and resonance effects render the aromatic ring electron-poor and significantly increase the acidity of the phenolic proton. This pronounced acidity is a key feature that will govern the molecule's behavior in biological systems, influencing its ionization state at physiological pH, its ability to participate in hydrogen bonding, and its overall reactivity profile. For researchers in drug development, this understanding is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties and for designing analogues with fine-tuned electronic characteristics to optimize therapeutic efficacy.
References
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- PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information.
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- Wikipedia. (n.d.). 4-Nitrophenol.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
- Borbas, E. (2017). Homework 3 – 2017/04/11. Kemi.uu.se.
- Anonymous. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds....
- Anonymous. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds....
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 46(4), 1029–1038.
- Quora. (2017). Why is o-nitro phenol more acidic than o-methoxy phenol?.
- La Salle University. (n.d.). Substituent Effects.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.
- LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional....
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- Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity.
- McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427.
- LibreTexts. (2023). Acidity of Substituted Phenols. Chemistry LibreTexts.
- YouTube. (2023). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET.
- BYJU'S. (2019). The Explanation for the Acidity of Phenols.
- Kass, S. R., & Kiprof, P. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(10), e3940.
- Wikipedia. (n.d.). Hammett equation.
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Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing 2-Nitro-4-(trifluoromethoxy)phenol
Introduction: Strategic Incorporation of 2-Nitro-4-(trifluoromethoxy)phenol in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that induces the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][4] The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component in PROTAC design due to the availability of well-characterized, potent small molecule ligands.[5][6]
This application note provides a detailed guide for the synthesis of PROTACs incorporating the versatile building block, This compound . The strategic inclusion of the trifluoromethoxy (-OCF3) group offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity for improved cell permeability, and unique electronic properties that can modulate ligand-protein interactions.[7][8] The nitro group serves as a synthetic handle, which can be readily converted to an amine for subsequent elaboration into the core structure of a VHL ligand.
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategy, detailed experimental protocols, and the rationale behind the experimental choices for incorporating this compound into novel PROTAC degraders.
The Strategic Advantage of the Trifluoromethoxy Group in PROTACs
The trifluoromethoxy group is a valuable substituent in medicinal chemistry for several reasons:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can lead to improved membrane permeability and oral bioavailability.[8]
-
Metabolic Stability: The high strength of the C-F bonds in the trifluoromethoxy group makes it resistant to metabolic degradation, potentially increasing the in vivo half-life of the PROTAC.[8]
-
Modulation of Electronic Properties: The trifluoromethoxy group possesses a unique combination of inductive electron-withdrawing effects and a weaker resonance-donating effect from the oxygen atom, allowing for fine-tuning of the electronic environment of the aromatic ring.[8] This can influence binding affinity and selectivity for the target protein or E3 ligase.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step process to transform this compound into a key intermediate that can be incorporated into a VHL ligand. This intermediate is then coupled with a linker and a POI ligand to generate the final PROTAC molecule. The key transformations include:
-
Alkylation of the phenolic hydroxyl group: This step introduces a linker or a precursor to the linker at the phenolic oxygen.
-
Reduction of the nitro group: The nitro group is reduced to an aniline, which serves as a nucleophile in the subsequent amide bond formation.
-
Amide coupling: The newly formed aniline is coupled with a carboxylic acid, typically a derivative of L-hydroxyproline, a key component of many VHL ligands.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for incorporating this compound into a PROTAC.
Caption: General synthetic workflow for PROTAC synthesis.
Detailed Experimental Protocols
PART 1: Synthesis of the VHL Ligand Intermediate
This section details the synthesis of a key aniline intermediate derived from this compound.
Step 1: Alkylation of this compound
This protocol describes a representative Williamson ether synthesis to attach a linker precursor to the phenolic hydroxyl group.
Materials:
-
This compound
-
Alkyl halide with a terminal protected amine or other functional group (e.g., N-(2-bromoethyl)phthalimide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-linked intermediate.
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether linkages. Potassium carbonate is a suitable base for deprotonating the phenol, and DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
Step 2: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an aniline using iron powder in the presence of an acid.
Materials:
-
Nitro-substituted intermediate from Step 1
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the nitro-substituted intermediate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add a solution of ammonium chloride (1.0 eq) or a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the aniline intermediate, which can often be used in the next step without further purification.
Rationale: Reduction of aromatic nitro groups with metals like iron in acidic conditions is a classic and efficient method.[9][10] This method is generally tolerant of other functional groups. Alternative methods include catalytic hydrogenation (e.g., H₂ over Pd/C), which is also highly effective but may not be compatible with all functional groups.[9][10]
Step 3: Amide Coupling to form the VHL Ligand Core
This protocol describes the coupling of the aniline intermediate with a protected L-hydroxyproline derivative.
Materials:
-
Aniline intermediate from Step 2
-
Boc-L-hydroxyproline (Boc-Hyp-OH) or a similar protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-hydroxyproline (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the aniline intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the functionalized VHL ligand core.
Rationale: HATU is a highly efficient and commonly used coupling reagent for amide bond formation, particularly with less reactive anilines.[1][11] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.
PART 2: PROTAC Assembly
This section outlines the final steps to assemble the complete PROTAC molecule.
Step 4: Linker and POI Ligand Conjugation
The functionalized VHL ligand core can be deprotected (if necessary) and then conjugated to a linker, followed by coupling to the POI ligand. The specific chemistry for this step will depend on the nature of the linker and the functional handles on the POI ligand. Common conjugation strategies include amide coupling, "click" chemistry, or further Sₙ2 reactions.[6][]
Illustrative Example: Amide Bond Formation for Linker Attachment
If the linker has a terminal carboxylic acid and the VHL ligand core has a deprotected amine, a similar amide coupling protocol as described in Step 3 can be employed.
Data Presentation: Representative Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | K₂CO₃, Alkyl halide | DMF | 60-80 | 4-6 | 70-90 |
| 2 | Nitro Reduction | Fe, NH₄Cl | EtOH/H₂O | Reflux | 2-4 | 80-95 |
| 3 | Amide Coupling | HATU, DIPEA, Boc-Hyp-OH | DMF | RT | 12-16 | 60-80 |
Mechanism of Action: The Assembled PROTAC
The final PROTAC molecule, synthesized using the this compound building block, functions by hijacking the cell's ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion and Future Perspectives
The use of this compound as a starting material provides a strategic and efficient route for the synthesis of novel PROTACs. The trifluoromethoxy group imparts desirable physicochemical properties, potentially leading to degraders with improved efficacy and pharmacokinetic profiles. The protocols detailed in this application note offer a robust framework for researchers to synthesize and explore new VHL-based PROTACs. Future work will focus on expanding the library of linkers and POI ligands that can be coupled to the VHL ligand core derived from this versatile building block, thereby broadening the scope of accessible therapeutic targets.
References
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
- ResearchGate. Optimization studies of an amide coupling reaction with anilines a, The....
- PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
- Semantic Scholar. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation.
- ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers.....
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Wikipedia. Reduction of nitro compounds.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- PubMed Central. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- ResearchGate. Does anyone have experience with amide coupling reaction of aniline?.
- PubMed Central. Methods to accelerate PROTAC drug discovery.
- Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers.
- Synple Chem. Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry.
- Rasayan Journal of Chemistry. ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION.
- Ghent University. PROTAC TOOLKIT — Laboratory of Medicinal Chemistry.
- ePrints Soton. Current strategies for the design of PROTAC linkers: a critical review.
- Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
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- 11. researchgate.net [researchgate.net]
"2-Nitro-4-(trifluoromethoxy)phenol" in the synthesis of PROTAC linkers
Application Notes & Protocols
Strategic Incorporation of 2-Nitro-4-(trifluoromethoxy)phenol into PROTAC Linkers for Enhanced Modularity and Functionality
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of a PROTAC is critically dependent on the intricate interplay between its three components: a warhead for the POI, an E3 ligase ligand, and the connecting linker.[3][4] The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties and its ability to foster a productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This guide details the strategic application of this compound as a versatile building block in PROTAC linker synthesis. We provide the chemical rationale for its use, detailed protocols for its incorporation via Williamson ether synthesis, and subsequent functionalization through nitro group reduction, empowering researchers to construct modular and effective protein degraders.
Introduction: The Central Role of the Linker
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[2][7] While the warhead and E3 ligand provide specificity, the linker's length, composition, and attachment points are crucial for optimizing ternary complex formation and, consequently, degradation efficiency.[6] The synthesis of PROTAC libraries with diverse linkers is often required to identify optimal degraders.[7] This necessitates the use of versatile and functionalized building blocks that allow for modular and convergent synthetic strategies.
This compound is an exemplary building block for this purpose. Its unique trifecta of functional groups—a nucleophilic phenol, an electron-withdrawing nitro group, and a property-modulating trifluoromethoxy group—offers a powerful handle for chemists to build sophisticated linkers.
Chemical Rationale: Why this compound?
The selection of this reagent is based on a clear understanding of its chemical properties, which provide distinct advantages in a multi-step PROTAC synthesis.
-
The Phenolic Hydroxyl Group: This is the primary reactive site for linker elongation. It serves as an excellent nucleophile, particularly after deprotonation, for forming stable ether bonds through reactions like the Williamson ether synthesis.[8][9] This reaction is robust and allows for the coupling of the phenol to a wide variety of electrophilic linker precursors (e.g., alkyl halides).[10]
-
The Nitro Group (-NO₂): This group serves two critical functions.
-
Activation: As a potent electron-withdrawing group, it increases the acidity of the phenolic proton.[11] This facilitates its deprotonation under milder basic conditions, improving the efficiency and scope of the Williamson ether synthesis.[8]
-
Synthetic Handle: The nitro group is a masked amine. It can be chemoselectively reduced to an aniline (-NH₂) at a later stage in the synthesis. This newly formed amine provides a nucleophilic site for subsequent amide bond formation, a common strategy for conjugating the linker to either the warhead or the E3 ligase ligand.[11]
-
-
The Trifluoromethoxy Group (-OCF₃): This moiety is incorporated to fine-tune the physicochemical properties of the final PROTAC. It is highly lipophilic and metabolically stable, which can influence cell permeability, solubility, and the overall pharmacokinetic profile of the molecule.
The logical flow of using this building block is visualized in the synthetic workflow below.
Caption: Synthetic workflow using the title phenol building block.
Experimental Protocols
The following protocols provide a step-by-step methodology for incorporating this compound into a linker and preparing it for final conjugation.
Protocol 1: Williamson Ether Synthesis for Linker Elongation
This protocol describes the O-alkylation of this compound with an exemplary electrophilic linker precursor, tert-butyl (2-bromoethyl)carbamate.
Reaction Scheme: (Self-generated image representing the reaction)
Materials:
-
This compound (1.0 eq) [CAS: 129644-56-0][12]
-
tert-butyl (2-bromoethyl)carbamate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the phenol.
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired nitro-aryl ether intermediate.
| Parameter | Condition | Rationale | Expected Yield |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ is cost-effective. Cs₂CO₃ is more soluble and basic, potentially accelerating the reaction. | 85-95% |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that are ideal for Sₙ2 reactions.[8] | - |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without significant side product formation. | - |
Protocol 2: Nitro Group Reduction to a Functional Amine
This protocol details the reduction of the nitro-aryl ether intermediate to the corresponding aniline, unmasking the key functional handle for subsequent coupling reactions.
Reaction Scheme: (Self-generated image representing the reaction)
Materials:
-
Nitro-aryl ether intermediate from Protocol 1 (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 eq)
-
Ethanol
-
Water
-
Celite®
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the nitro-aryl ether intermediate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Add a 4:1 mixture of Ethanol:Water to the flask to achieve a concentration of approximately 0.1 M.
-
Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product aniline will have a significantly different Rf value from the starting material.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the hot suspension through a pad of Celite®, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude aniline product.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.
Integration into a Full PROTAC Synthesis
The aniline-linker intermediate produced is now ready for the final coupling step. Typically, this involves an amide bond formation with a carboxylic acid-functionalized warhead or E3 ligase ligand using standard peptide coupling reagents (e.g., EDC/HOBt, HATU, or COMU).
Caption: Conceptual flowchart for final PROTAC assembly.
This modular approach allows for the late-stage combination of different components, facilitating the rapid synthesis of a PROTAC library to explore structure-activity relationships.[7]
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of PROTAC linkers. Its pre-installed functionalities enable a robust and logical synthetic sequence, beginning with a reliable Williamson ether synthesis and followed by the unmasking of a versatile amine handle via nitro reduction. This approach provides chemists with a modular and efficient pathway to construct complex and diverse PROTAC molecules, accelerating the discovery and optimization of next-generation protein degraders.
References
- Solid‐phase synthesis of phenol‐linked PROTACs. (n.d.). ResearchGate.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312.
- Scandisha, J., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry.
- An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy.
- Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (2022). Bioconjugate Chemistry.
- Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Signal Transduction and Targeted Therapy.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy.
- PROTACs: Future Trends and Innovative Drug Development. (2024). MarinBio.
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2025). Journal of Translational Medicine.
- Click chemistry in the development of PROTACs. (2023). Chemical Society Reviews.
- Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy.
- Manda, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules.
- Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther., 1(5), 313-326.
- 2-Nitro-4-(trifluoromethyl)phenol. (n.d.). PubChem.
- Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (2025). Chemical Synthesis.
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- 12. chemscene.com [chemscene.com]
Application Notes and Protocols for Ether Linkage Formation with 2-Nitro-4-(trifluoromethoxy)phenol in PROTAC Synthesis
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3][4][5] The linker is far more than a simple spacer; it plays a pivotal role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is the crucial step for ubiquitination and subsequent degradation of the POI.[1][3][] The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's selectivity, solubility, and cell permeability.[1][5][]
This application note provides a detailed guide for the synthesis of PROTACs featuring an ether linkage constructed with the versatile building block, 2-Nitro-4-(trifluoromethoxy)phenol . We will delve into the unique properties of this reagent, present a step-by-step protocol for ether bond formation, and discuss the strategic advantages it offers in the development of novel protein degraders.
Strategic Advantage of this compound in PROTAC Linkers
The choice of building blocks for a PROTAC linker is a critical decision in the design process. This compound offers several distinct advantages rooted in its unique chemical structure:
-
Enhanced Reactivity for Ether Synthesis: The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethoxy (-OCF₃) moieties, significantly increases the acidity of the phenolic proton. This facilitates its deprotonation to form a phenoxide, even with milder bases, which can then act as a potent nucleophile in Williamson ether synthesis.[7][8] This enhanced reactivity allows for more efficient and often milder reaction conditions for the formation of the crucial ether linkage.
-
Modulation of Physicochemical Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[9][10][11][12] The trifluoromethoxy group, in particular, can improve the lipophilicity of the PROTAC, which may enhance its ability to cross cell membranes and reach intracellular targets.[10][13]
-
Synthetic Versatility: this compound is a versatile intermediate that can be readily incorporated into PROTAC synthesis workflows.[13] The resulting nitro group can be chemically modified in subsequent steps, for example, through reduction to an amine, offering a handle for further diversification of the PROTAC structure.
Core Synthesis Strategy: The Williamson Ether Synthesis
The formation of the ether linkage with this compound is most commonly achieved through the Williamson ether synthesis . This classic SN2 reaction involves the deprotonation of the phenol to form a phenoxide ion, which then displaces a leaving group (typically a halide) on an alkyl chain.[7][8][14]
The general reaction scheme is as follows:
-
Deprotonation: The acidic phenolic proton of this compound is removed by a suitable base to generate the corresponding phenoxide.
-
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (or a similar substrate with a good leaving group).
-
Displacement: The leaving group is displaced, resulting in the formation of an aryl ether.
The electron-deficient nature of the aromatic ring in this compound makes this reaction particularly efficient.
Experimental Protocol: Ether Linkage Formation
This protocol describes a general procedure for the O-alkylation of this compound with a generic bifunctional alkyl halide linker precursor. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and time) may be necessary for different alkyl halides.
Materials:
-
Bifunctional alkyl halide (e.g., 1-bromo-n-(tert-butoxycarbonyl)alkane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Cesium carbonate (Cs₂CO₃) can be used as an alternative for increased reactivity[7]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the phenol in anhydrous DMF. Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkyl Halide: Add the bifunctional alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ether-linked product.
Data Presentation and Characterization
The successful synthesis of the ether-linked product should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome/Method |
| Yield | 60-90% (will vary based on the alkyl halide) |
| Purity | >95% (as determined by HPLC or qNMR) |
| ¹H NMR | Appearance of new signals corresponding to the alkyl chain protons and a downfield shift of the aromatic protons adjacent to the ether linkage. |
| ¹³C NMR | Appearance of new signals for the alkyl chain carbons and a shift in the aromatic carbon signals, particularly the carbon bearing the ether oxygen. |
| LC-MS | A peak corresponding to the calculated mass-to-charge ratio (m/z) of the expected product. |
| FTIR | Disappearance of the broad O-H stretch from the starting phenol and the appearance of a C-O-C ether stretch. |
Visualizations
Diagram 1: Reaction Scheme for Ether Linkage Formation
Caption: Williamson ether synthesis with this compound.
Diagram 2: General PROTAC Synthesis Workflow
Caption: Modular workflow for PROTAC synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive alkyl halide- Insufficiently strong base- Low reaction temperature- Insufficient reaction time | - Check the purity and reactivity of the alkyl halide.- Use a stronger base like Cs₂CO₃.- Increase the reaction temperature in increments of 10 °C.- Extend the reaction time. |
| Multiple products observed by TLC/LC-MS | - Side reactions (e.g., elimination with secondary/tertiary halides)- Dialkylation if the linker has two leaving groups | - Use primary alkyl halides if possible.- Use a less hindered base.- Carefully control the stoichiometry of the alkyl halide. |
| Difficulty in purification | - Product co-elutes with starting material or byproducts- Product is insoluble | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods like preparative HPLC.- Choose a more suitable solvent system for workup and purification. |
Conclusion
The strategic incorporation of This compound into PROTAC linkers via Williamson ether synthesis offers a robust and efficient method for generating novel protein degraders. The unique electronic properties of this building block not only facilitate the ether linkage formation but also provide a means to fine-tune the physicochemical properties of the final PROTAC molecule. By following the detailed protocols and considering the insights provided in this application note, researchers can effectively leverage this versatile reagent to advance their drug discovery programs.
References
- AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- AxisPharm. (2024, October 23). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Precise PEG. Linkers in PROTACs.
- Tavares, F. M., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
- Benchchem. (n.d.). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance.
- Chem-Impex. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
- Williamson Ether Synthesis. (n.d.).
- Priya, A., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Request PDF. (n.d.). Fluorinated compounds present opportunities for drug discovery.
- Sigma-Aldrich. (n.d.). This compound.
- Request PDF. (2025, August 7). Fluorination Methods for Drug Discovery and Development. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Fluorination in Drug Discovery and Material Science.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers.
- ChemicalBook. (2023, April 23). This compound.
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Coupling reactions of "2-Nitro-4-(trifluoromethoxy)phenol" with E3 ligase ligands
Application Notes and Protocols
Topic: Coupling Reactions of "2-Nitro-4-(trifluoromethoxy)phenol" with E3 Ligase Ligands
For: Researchers, scientists, and drug development professionals.
A Strategic Guide to Synthesizing PROTACs: Coupling this compound with E3 Ligase Recruiting Moieties
Introduction: The Architectonics of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6]
This guide focuses on a critical step in PROTAC synthesis: the covalent linkage of a specific warhead, This compound , to linkers appended to E3 ligase ligands. This phenol is a valuable scaffold due to its distinct electronic properties, which can be exploited for robust and efficient chemical coupling. We will explore the chemical rationale, key methodologies, and detailed, field-proven protocols for these conjugation reactions, providing researchers with a comprehensive toolkit for their drug discovery programs.
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to induce and stabilize the POI-PROTAC-E3 ligase ternary complex. The process is catalytic, allowing a single PROTAC molecule to trigger the degradation of multiple POI copies.[3][7]
Materials:
-
This compound (1.0 eq)
-
E3 Ligase Ligand-Linker-Alkyl Halide (e.g., Bromide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the E3 Ligase Ligand-Linker-Alkyl Halide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents (typical concentration 0.1 M).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure PROTAC molecule. [8]
Protocol 2: Mitsunobu Reaction
This protocol is ideal when the E3 ligase ligand-linker terminates in a primary or secondary alcohol. The Mitsunobu reaction couples the phenol and the alcohol under mild, neutral conditions, forming an ether with inversion of stereochemistry at the alcohol carbon. [9][10]
Materials:
-
This compound (1.2 eq)
-
E3 Ligase Ligand-Linker-Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc) / Hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-Linker-Alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (typical concentration 0.1-0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed. [10]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours. Monitor progress by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Direct purification of the crude residue by flash column chromatography is often the most effective method. Elute with a suitable solvent gradient (e.g., ethyl acetate in hexanes).
Purification and Characterization: Ensuring Quality and Trustworthiness
The biological activity of a PROTAC is critically dependent on its purity. [8]A multi-step purification and analysis workflow is essential to ensure the removal of starting materials, reagents, and byproducts.
-
Flash Column Chromatography: This is typically the first purification step to remove the majority of reagents (e.g., excess PPh₃ or its oxide) and non-polar impurities. [8]2. Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material (>98%) suitable for biological assays, reversed-phase preparative HPLC is the method of choice. [5][8]3. Characterization: The identity and purity of the final PROTAC must be confirmed.
-
LC-MS: To confirm the mass of the desired product.
-
¹H and ¹³C NMR: To confirm the chemical structure and ensure no major impurities are present. [8] * High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reagents (e.g., wet solvents/reagents); Steric hindrance; Poor leaving group (for Williamson); Insufficient base. | Ensure all reagents and solvents are anhydrous. Increase reaction temperature or time. For Williamson, use an iodide or triflate linker instead of bromide/chloride. Use a stronger base (e.g., NaH for Williamson, but with caution). |
| Multiple Byproducts | Side reactions (e.g., elimination for Williamson); O- vs. N-alkylation if linker has competing nucleophiles; Di-alkylation in Mitsunobu. | For Williamson, use a less hindered halide and a non-nucleophilic base. Protect other nucleophilic groups (e.g., with Boc). Use precise stoichiometry in the Mitsunobu reaction. |
| Difficult Purification | Byproducts with similar polarity to the product (e.g., triphenylphosphine oxide). | For Mitsunobu, use polymer-supported PPh₃ to simplify removal. [9]Explore different chromatography conditions (e.g., different solvent systems, normal vs. reversed-phase). |
Conclusion
The successful synthesis of a PROTAC molecule is a cornerstone of targeted protein degradation research. The coupling of the warhead, this compound, to an E3 ligase ligand-linker is a critical juncture in this process. By leveraging the unique electronic properties of this phenol, robust and high-yielding coupling reactions like the Williamson Ether Synthesis and the Mitsunobu Reaction can be effectively employed. The detailed protocols and strategic considerations outlined in this guide provide researchers with the necessary tools to confidently synthesize these powerful molecules, paving the way for novel therapeutic discoveries. Adherence to rigorous purification and characterization standards is paramount to ensure the generation of high-quality compounds for biological evaluation.
References
- Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS - Benchchem.
- Technical Support Center: PROTAC Synthesis with VHL Ligands - Benchchem.
- PROTAC Discovery and Development Services.
- Alkylation of Amines under Mitsunobu Conditions. J. Org. Chem. 2017, 82, 6604–6614.
- A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC - NIH.
- Buchwald–Hartwig amin
- Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Public
- Mitsunobu Reaction - Common Conditions.
- Mitsunobu Reaction Using Basic Amines as Pronucleophiles - PubMed.
- Formal Direct Cross-Coupling of Phenols with Amines | Request PDF - ResearchG
- Mitsunobu reaction - Organic Synthesis.
- One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3)
- Methods to accelerate PROTAC drug discovery | Biochemical Journal - Portland Press.
- Methods to acceler
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central.
- Buchwald-Hartwig Amin
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Application Note: Synthesis of a VHL Ligand-Linker Conjug
- Chemical structures of PROTACs warheads used in this work - ResearchG
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Buchwald -Hartwig Amin
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Online.
- Wh
- Characteristic roadmap of linker governs the r
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Publishing.
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M - University of Wisconsin–Madison.
- Suzuki cross-coupling platform for phenyl linker attachment in the development of a cereblon E3 ligase-based partial PROTAC library - American Chemical Society - ACS Fall 2025.
- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroarom
- Reductive C(sp2)-C(sp3) Coupling Protocol to Enable Linker Exploration of Cereblon E3-Ligase BRD4 Proteolysis-Targeting Chimeras. | Semantic Scholar.
- Ether synthesis by etherification (alkyl
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Str
- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.
- (PDF)
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
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- 1. mdpi.com [mdpi.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Incorporation of 2-Nitro-4-(trifluoromethoxy)phenol into Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the strategic use of chemical linkers is paramount for the construction of complex molecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various bioconjugates. The choice of linker can profoundly influence the stability, solubility, and pharmacokinetic properties of the final therapeutic agent. This application note provides a detailed experimental guide for the incorporation of 2-Nitro-4-(trifluoromethoxy)phenol, a versatile building block, into linker scaffolds.
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of both the nitro and trifluoromethoxy groups, make it an attractive component for linker design. The nitro group can serve as a handle for further functionalization, a "safety-catch" cleavage site, or a modulator of reactivity at other positions on the aromatic ring.[1] The trifluoromethoxy group enhances lipophilicity and can improve metabolic stability.[2]
This guide will detail two primary, field-proven strategies for incorporating this phenol into a linker: the Mitsunobu reaction and the Williamson ether synthesis. We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss the subsequent manipulation of the incorporated nitro group.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₄ | [3] |
| Molecular Weight | 223.11 g/mol | [3] |
| CAS Number | 129644-56-0 | [3][4] |
| Appearance | Liquid | [4] |
| IUPAC Name | This compound | [4] |
PART 1: Incorporation Strategies
The primary mode of incorporating this compound into a linker is through the formation of an ether bond at the phenolic hydroxyl group. The choice between the Mitsunobu reaction and Williamson ether synthesis will depend on the nature of the linker's electrophilic partner and the overall synthetic strategy.
Protocol 1: Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds under mild conditions, proceeding with an inversion of stereochemistry at the alcohol carbon.[5] It is particularly well-suited for coupling phenols with primary or secondary alcohols.[6][7] The reaction involves the activation of the alcohol by a phosphine and an azodicarboxylate, making it susceptible to nucleophilic attack by the phenoxide.[8]
Causality of Experimental Choices:
-
Reagents: Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) are the classic reagents.[5] DIAD is often preferred over DEAD due to its reduced toxicity and the often crystalline nature of the diisopropylhydrazine byproduct, which can simplify purification.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves all reactants and is relatively unreactive under the reaction conditions.[6]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[5]
Experimental Workflow Diagram:
Sources
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 129644-56-0 [sigmaaldrich.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Uncharted Territory: The Role of 2-Nitro-4-(trifluoromethoxy)phenol in Solid-Phase Peptide Synthesis Remains Undocumented
A comprehensive analysis of scientific literature and chemical databases reveals no established application for 2-Nitro-4-(trifluoromethoxy)phenol in the field of solid-phase peptide synthesis (SPPS). Despite its chemical properties suggesting potential theoretical utility, this compound has not been adopted into the standard repertoire of reagents used by researchers, scientists, and drug development professionals for the synthesis of peptides.
Currently, there are no published protocols, application notes, or peer-reviewed articles that describe the use of this compound as a coupling additive, a protecting group, or in any other capacity within the well-established workflows of SPPS. Therefore, the creation of detailed application notes and protocols would be speculative and scientifically unfounded.
A Theoretical Perspective on this compound in SPPS
From a chemical standpoint, the structure of this compound presents features that could, in theory, be relevant to peptide synthesis. The phenolic hydroxyl group, influenced by the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethoxy substituents, would be significantly acidic. This increased acidity would make the corresponding phenoxide a good leaving group, a key characteristic for reagents used in forming active esters for amide bond formation.
However, the practical application of such a compound in SPPS would be contingent on a delicate balance of several factors:
-
Activation and Reactivity: The resulting active ester would need to be sufficiently reactive to ensure efficient coupling of amino acids, including sterically hindered residues, without promoting side reactions or racemization of the chiral amino acid centers.
-
Stability: The reagent itself and any activated intermediates must be stable under standard SPPS conditions to ensure reproducibility and high yields.
-
Solubility: Consistent solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is critical for its effective use in both manual and automated synthesis.
-
Byproduct Removal: The phenol byproduct generated after the coupling reaction must be easily removable during the standard washing steps to prevent contamination of the growing peptide chain.
The absence of this compound in the SPPS literature suggests that it may not offer any significant advantages over the well-established and highly optimized reagents currently in use, or that it may possess certain liabilities that have precluded its adoption.
The Landscape of Established Reagents in Solid-Phase Peptide Synthesis
The field of SPPS benefits from a wide array of well-characterized and reliable reagents. For the critical step of amide bond formation, chemists rely on a variety of coupling additives and pre-formed active esters. Phenolic compounds have historically played a role, with reagents like p-nitrophenol and pentafluorophenol being used to form active esters. However, the development of more efficient and racemization-suppressing additives has led to their widespread adoption.
Commonly Used Coupling Additives in SPPS:
| Reagent Name | Acronym | Key Features |
| 1-Hydroxybenzotriazole | HOBt | Classic additive, effective at suppressing racemization. |
| 1-Hydroxy-7-azabenzotriazole | HOAt | More reactive than HOBt, particularly for hindered couplings. |
| Ethyl (hydroxyimino)cyanoacetate | Oxyma Pure® | A non-explosive and highly effective alternative to HOBt and HOAt. |
| N-Hydroxysuccinimide | HOSu | Used to form stable active esters. |
Conclusion
While the chemical structure of this compound is intriguing from a theoretical perspective, there is no practical evidence to support its use in solid-phase peptide synthesis. The scientific community relies on a robust and ever-evolving toolkit of reagents that have been extensively validated for their efficacy, safety, and ability to produce high-purity peptides. Researchers and drug development professionals are advised to continue to rely on these established methodologies. Further research would be required to explore and validate any potential role for this compound in this field.
Application Notes & Protocols: Analytical Methods for Monitoring Reactions with 2-Nitro-4-(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the analytical methodologies for monitoring chemical reactions involving 2-Nitro-4-(trifluoromethoxy)phenol. This compound, with its unique electronic and lipophilic properties imparted by the nitro and trifluoromethoxy groups, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Rigorous in-process monitoring is critical to ensure reaction completion, minimize impurity formation, and guarantee the safety and efficiency of the synthetic process.
This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method selection and optimization. By understanding the "why" behind the "how," researchers can adapt and troubleshoot these methods for their specific reaction conditions.
Introduction to this compound and the Imperative of Reaction Monitoring
This compound is a substituted aromatic compound featuring an electron-withdrawing nitro group and a lipophilic trifluoromethoxy group.[1] These functionalities significantly influence its reactivity and the properties of its derivatives. For instance, the trifluoromethyl group can enhance the bioavailability of drug candidates.[1]
Given its reactive nature, particularly the potential for reduction of the nitro group or nucleophilic aromatic substitution, precise monitoring of reactions is paramount. In-situ and online monitoring techniques are often preferred as they provide real-time data on the concentrations of reactants, intermediates, and products, without the need for sample quenching which can alter the reaction profile.[2]
Logical Workflow for Method Selection:
Caption: Workflow for selecting an appropriate analytical method.
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are powerful for separating complex mixtures and providing quantitative data on individual components. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for monitoring reactions involving non-volatile and thermally labile compounds like this compound and its derivatives.[3]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 or Phenyl-Hexyl column is recommended. The non-polar stationary phase effectively retains the aromatic analytes, while a polar mobile phase allows for their elution. Phenyl-Hexyl columns can offer alternative selectivity due to π-π interactions with the aromatic ring.[4]
-
Mobile Phase Composition: A gradient of acetonitrile and water (acidified with formic or phosphoric acid) is typically employed. The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
-
UV Detection: The presence of the nitroaromatic chromophore in this compound allows for sensitive detection using a UV detector, typically at wavelengths around 254 nm and 274 nm.[3][5]
Protocol: HPLC-UV Method for Reaction Monitoring
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 900 µL) of mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 25% B to 65% B over 10 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 4 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify peaks corresponding to the starting material, intermediates, and products based on their retention times, which are determined by injecting pure standards.
-
Construct a calibration curve for each analyte by plotting peak area against concentration.
-
Quantify the concentration of each component in the reaction mixture at different time points.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 25-65% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. While this compound itself has limited volatility, it can be analyzed by GC after derivatization.[3] This technique offers excellent separation efficiency and provides structural information from the mass spectra.
Causality Behind Experimental Choices:
-
Derivatization: The polar hydroxyl group of the phenol can lead to poor peak shape and adsorption on the GC column. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group to a less polar trimethylsilyl (TMS) ether, improving its chromatographic behavior.
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms or AT-210) is appropriate for separating the derivatized analytes.[3][6]
-
Mass Spectrometric Detection: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for compound identification.
Protocol: GC-MS Method for Reaction Monitoring
-
Sample Preparation and Derivatization:
-
Withdraw an aliquot from the reaction mixture and quench as described for HPLC.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 3.0 psi.[6]
-
Inlet Temperature: 200 °C.[6]
-
Oven Program: Initial temperature of 50 °C, ramp to 125 °C at 3 °C/min, hold for 5 minutes, then ramp to 230 °C at 45 °C/min and hold for 5 minutes.[6]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the derivatized compounds by their retention times and mass spectra.
-
Use extracted ion chromatograms (EICs) for specific ions to enhance selectivity and sensitivity.
-
Quantify the analytes using an internal standard and calibration curves.
-
In-situ Spectroscopic Techniques
Spectroscopic methods allow for real-time, non-invasive monitoring of reactions, providing valuable kinetic and mechanistic information.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, as it provides detailed structural information and allows for the simultaneous quantification of multiple species without the need for calibration curves.[7][8] The presence of fluorine in the trifluoromethoxy group makes ¹⁹F NMR a particularly useful and selective technique.
Causality Behind Experimental Choices:
-
¹H and ¹⁹F NMR: ¹H NMR can be used to monitor changes in the aromatic protons, while ¹⁹F NMR provides a clean and sensitive handle to track the trifluoromethoxy group. This is especially advantageous in complex reaction mixtures where ¹H signals may overlap.
-
Pseudo-2D "Kinetics" Experiment: This automated experiment acquires a series of 1D spectra over time, allowing for the straightforward visualization of reaction progress.[7]
-
Solvent Selection: The reaction is typically run in a deuterated solvent. If this is not feasible, solvent suppression techniques can be employed.[9]
Protocol: In-situ NMR Reaction Monitoring
-
Sample Preparation:
-
Prepare the reaction mixture in an NMR tube using a deuterated solvent.
-
If the reaction is initiated by adding a catalyst or reagent, this can be done directly in the NMR tube inside the spectrometer using a specialized injection system.[10]
-
-
NMR Acquisition:
-
Set up a standard ¹H or ¹⁹F NMR experiment and ensure adequate signal-to-noise with a minimal number of scans (ideally, ns=1 for ¹H) to capture a "snapshot" of the reaction at each time point.[7]
-
Use an arrayed pseudo-2D kinetics experiment to automatically acquire spectra at predefined time intervals.[7]
-
-
Data Processing and Analysis:
-
Process the series of spectra.
-
Integrate the signals corresponding to the starting material, intermediates, and products.
-
Plot the relative integrals as a function of time to obtain kinetic profiles.
-
Experimental Workflow for In-situ NMR:
Caption: Workflow for in-situ NMR reaction monitoring.
Trustworthiness and Self-Validating Systems
To ensure the reliability of these analytical methods, a system of self-validation should be implemented:
-
Internal Standards: The use of an internal standard in both HPLC and GC methods can correct for variations in injection volume and sample preparation.
-
Spike and Recovery: Spiking the reaction matrix with known amounts of the analytes of interest and measuring the recovery helps to assess the accuracy of the method and identify any matrix effects.
-
Orthogonal Methods: Whenever possible, use a secondary, orthogonal analytical technique to confirm the results obtained from the primary method. For example, use NMR to confirm the identity of a product quantified by HPLC.
References
- Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa St
- NMR techniques for in situ reaction monitoring A Differentiation...
- In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [Link]
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv. [Link]
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. [Link]
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. [Link]
- Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. [Link]
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]
- analytical methods. [Link]
- 2-Nitro-4-(trifluoromethyl)phenol - LookChem. [Link]
- 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem. [Link]
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. [Link]
- Is it possible to analyze F-compounds with GCMS ?
- 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. [Link]
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethyl
- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxyl
- 2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]
- NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. [Link]
- Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
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Application Notes & Protocols: Leveraging 2-Nitro-4-(trifluoromethoxy)phenol as a Versatile Scaffold for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The modular nature of PROTACs allows for extensive chemical exploration in the pursuit of novel degraders. This guide introduces 2-Nitro-4-(trifluoromethoxy)phenol as a promising, yet underexplored, chemical scaffold for the rational design and synthesis of new PROTACs. We will explore its potential as a versatile starting material for the generation of novel "warheads" that target kinases and provide detailed, actionable protocols for the synthesis and in-vitro evaluation of hypothetical PROTACs derived from this scaffold.
Introduction to this compound in PROTAC Design
While not a pre-validated component of any known PROTAC, this compound presents a unique combination of chemical functionalities that make it an attractive starting point for medicinal chemists in the TPD field.
| Property | Value | Significance in PROTAC Design |
| Molecular Formula | C₇H₄F₃NO₄ | Provides a foundation for building more complex molecules. |
| Molecular Weight | 223.11 g/mol | A suitable starting molecular weight for further elaboration. |
| Phenolic Hydroxyl (-OH) | Reactive | A key handle for linker attachment via etherification, a common strategy in PROTAC synthesis.[1] Phenolic scaffolds are also prevalent in many kinase inhibitors.[2][3][4][5] |
| Nitro Group (-NO₂) | Electron-withdrawing, Reducible | Activates the aromatic ring for potential nucleophilic aromatic substitution and can be readily reduced to a versatile amine (-NH₂) functionality for building a warhead.[6] |
| Trifluoromethoxy Group (-OCF₃) | Lipophilic, Stable | Enhances metabolic stability and cell permeability, desirable properties for drug candidates. |
The strategic value of this molecule lies in its potential for divergent synthesis. The nitro and hydroxyl groups offer orthogonal chemical handles for the sequential construction of a warhead and attachment of a linker-E3 ligase ligand moiety.
Conceptual Framework: PROTAC Action
A PROTAC mediates the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple POI molecules.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Part 1: Application Note - Designing a Novel Kinase Inhibitor Warhead
Many successful PROTACs target protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[6][7][8] Here, we propose a hypothetical synthetic route to a novel kinase inhibitor warhead starting from this compound.
Retrosynthetic Analysis
The core strategy involves the reduction of the nitro group to an amine, followed by the construction of the aminopyrimidine moiety. The phenolic hydroxyl will be reserved for linker attachment.
Figure 2: Retrosynthetic approach for a kinase inhibitor warhead.
Proposed Forward Synthesis
The following is a plausible, though hypothetical, synthetic pathway.
Step 1: Reduction of the Nitro Group
The nitro group of this compound is reduced to an amine to yield 2-Amino-4-(trifluoromethoxy)phenol. This transformation is a cornerstone of organic synthesis and can be achieved under various conditions, such as catalytic hydrogenation or using metals in acidic media.
Step 2: Construction of the Pyrimidine Ring
The resulting aminophenol can then be reacted in a multi-step sequence to build the pyrimidine ring, a common core of many kinase inhibitors. This often involves condensation with a β-ketoester or a similar three-carbon unit, followed by reaction with guanidine to form the aminopyrimidine ring.
Step 3: Functionalization of the Warhead
Further modifications can be made to the aminopyrimidine scaffold to enhance its binding affinity and selectivity for a specific kinase. This could involve Suzuki or Buchwald-Hartwig coupling reactions to introduce additional aryl or heteroaryl groups.
Part 2: Protocol - Synthesis of a Hypothetical PROTAC
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC, herein named "HypoDeg-1" , targeting a generic kinase. This protocol assumes the successful synthesis of the warhead as described in Part 1.
Synthesis of the Warhead-Linker Intermediate
The phenolic hydroxyl of the warhead provides a convenient attachment point for a linker. We will use a common polyethylene glycol (PEG) linker with a terminal bromine for subsequent coupling to the E3 ligase ligand.
Figure 3: Synthetic workflow for the hypothetical PROTAC "HypoDeg-1".
Protocol 2.1.1: Williamson Ether Synthesis for Linker Attachment
-
Materials:
-
Hypothetical Kinase Inhibitor Warhead (1.0 eq)
-
1-Bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (PEG3 linker, 1.5 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hypothetical warhead and anhydrous DMF.
-
Add K₂CO₃ to the solution and stir for 15 minutes at room temperature.
-
Add the PEG3 linker dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Warhead-Linker intermediate.
-
Final PROTAC Synthesis: Coupling to an E3 Ligase Ligand
For this protocol, we will use a common von Hippel-Lindau (VHL) E3 ligase ligand with a free hydroxyl group for the final coupling step.
Protocol 2.2.1: Nucleophilic Substitution with VHL Ligand
-
Materials:
-
Warhead-Linker intermediate (1.0 eq)
-
VHL E3 ligase ligand (e.g., a derivative of VH032 with a free hydroxyl, 1.2 eq)
-
Cesium carbonate (Cs₂CO₃, 3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the VHL ligand in anhydrous DMF.
-
Add Cs₂CO₃ and stir for 30 minutes at room temperature.
-
Add a solution of the Warhead-Linker intermediate in anhydrous DMF dropwise.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Work-up and purification are similar to Protocol 2.1.1. The final product, HypoDeg-1 , should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 3: Protocol - In-Vitro Evaluation of "HypoDeg-1"
Once synthesized and purified, the efficacy of "HypoDeg-1" as a protein degrader must be evaluated. This involves a series of in-vitro assays to confirm its mechanism of action and determine its potency.
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to study this interaction.[][10][11][12][13][14][15][16][17][18][19]
Protocol 3.1.1: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay is a highly sensitive, bead-based method to detect the formation of the ternary complex.
-
Materials:
-
Purified recombinant POI (e.g., tagged with GST)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC, tagged with His)
-
HypoDeg-1
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA anti-His Donor beads
-
AlphaLISA assay buffer
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of HypoDeg-1 in the assay buffer.
-
In a 384-well plate, add the POI, E3 ligase complex, and the serially diluted HypoDeg-1 .
-
Incubate at room temperature for 1 hour to allow for ternary complex formation.
-
Add a mixture of the anti-GST Acceptor beads and anti-His Donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data analysis: A bell-shaped curve is expected, where the signal increases with PROTAC concentration as the ternary complex forms, and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).[20]
-
Cellular Protein Degradation Assay
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method for quantifying protein levels.[21][22][23][24]
Protocol 3.2.1: Western Blot for DC₅₀ and Dₘₐₓ Determination
-
Cell Culture and Treatment:
-
Plate a cancer cell line known to express the target kinase at an appropriate density in 6-well plates.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of HypoDeg-1 in complete cell culture medium (e.g., from 0.1 nM to 10 µM).
-
Treat the cells with the different concentrations of HypoDeg-1 for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target kinase overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the log concentration of HypoDeg-1 .
-
Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[25][26][27][28][29]
-
Figure 4: Experimental workflow for determining DC₅₀ and Dₘₐₓ.
Conclusion
This compound represents a valuable, yet currently untapped, resource for the development of novel PROTACs. Its unique combination of a phenolic hydroxyl, a reducible nitro group, and a trifluoromethoxy moiety provides a rich platform for chemical diversification. The hypothetical pathways and detailed protocols presented in this guide are intended to serve as a foundational blueprint for researchers to explore the potential of this and similar scaffolds in the exciting and rapidly evolving field of targeted protein degradation. By leveraging sound principles of medicinal chemistry and rigorous in-vitro evaluation, the full potential of such building blocks can be unlocked to create the next generation of protein-degrading therapeutics.
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Application Notes and Protocols for the Utilization of 2-Nitro-4-(trifluoromethoxy)phenol in Oncology Drug Discovery
Introduction: Identifying Novel Scaffolds for Kinase Inhibitor Synthesis
In the landscape of oncology drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective kinase inhibitors is of paramount importance. While not a recognized therapeutic agent itself, 2-Nitro-4-(trifluoromethoxy)phenol presents as a valuable and versatile chemical intermediate for the synthesis of next-generation oncology drug candidates. Its unique substitution pattern, featuring a nitro group poised for chemical modification and a trifluoromethoxy moiety to enhance metabolic stability and cell permeability, makes it an attractive starting material for medicinal chemists.
This guide provides a comprehensive overview of the potential applications of this compound in the synthesis of novel kinase inhibitors, drawing parallels with the synthetic routes of established multi-kinase inhibitors such as Sorafenib and Regorafenib. We will explore its chemical properties, propose a synthetic pathway to a novel urea-based kinase inhibitor, and provide detailed protocols for the synthesis and subsequent biological evaluation of the resulting compound.
Chemical Properties and Synthetic Rationale
This compound is a substituted nitrophenol with the molecular formula C₇H₄F₃NO₄[1]. The key chemical features that underpin its utility as a synthetic intermediate in oncology drug discovery are:
-
The Nitro Group: This electron-withdrawing group can be readily reduced to an amine functionality, a common component of many kinase inhibitors that often forms a key hydrogen bond interaction within the ATP-binding pocket of the target kinase.
-
The Phenolic Hydroxyl Group: This group provides a handle for introducing ether linkages, a strategy employed in the synthesis of Sorafenib and Regorafenib to connect different aromatic rings[2][3].
-
The Trifluoromethoxy Group: This substituent can enhance the lipophilicity and metabolic stability of the final compound, potentially improving its pharmacokinetic profile[4].
The overall synthetic strategy involves the utilization of these functional groups to construct a bi-aryl ether scaffold, followed by the introduction of a urea or amide linkage, which is a common pharmacophore in many Type II kinase inhibitors.
Proposed Synthetic Pathway for a Novel Kinase Inhibitor
Herein, we propose a hypothetical multi-step synthesis of a novel urea-based kinase inhibitor, designated UK-Gemini-1 , starting from this compound. This pathway is designed to be illustrative of how this starting material can be leveraged in a drug discovery program.
Caption: Proposed synthetic workflow for UK-Gemini-1.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of UK-Gemini-1.
Part 1: Synthesis of UK-Gemini-1
Protocol 1.1: Synthesis of Intermediate 1 (4-(2-nitro-4-(trifluoromethoxy)phenoxy)-N-methylpicolinamide)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Protocol 1.2: Synthesis of Intermediate 2 (4-(2-amino-4-(trifluoromethoxy)phenoxy)-N-methylpicolinamide)
-
To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which can be used in the next step without further purification.
Protocol 1.3: Synthesis of UK-Gemini-1
-
Dissolve Intermediate 2 (1.0 eq) in anhydrous pyridine.
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, UK-Gemini-1.
Part 2: Biological Evaluation of UK-Gemini-1
Protocol 2.1: Cell Viability Assay (MTT Assay)
-
Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of UK-Gemini-1 in DMSO and then dilute further in cell culture medium.
-
Treat the cells with varying concentrations of UK-Gemini-1 for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Protocol 2.2: In Vitro Kinase Inhibition Assay
-
Utilize a commercially available kinase assay kit for target kinases of interest (e.g., VEGFR-2, PDGFR-β, c-KIT, B-Raf).
-
Prepare a serial dilution of UK-Gemini-1 in the appropriate assay buffer.
-
In a 96-well plate, add the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), and ATP.
-
Add the serially diluted UK-Gemini-1 to the wells. Include a vehicle control and a known inhibitor as a positive control.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence).
-
Calculate the IC₅₀ value for each kinase to determine the inhibitory potency and selectivity of UK-Gemini-1.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the biological assays.
Table 1: In Vitro Cell Viability of UK-Gemini-1
| Cell Line | Cancer Type | UK-Gemini-1 IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |
| A549 | Lung Carcinoma | Experimental Data | Reference Data |
| MCF-7 | Breast Cancer | Experimental Data | Reference Data |
| PC-3 | Prostate Cancer | Experimental Data | Reference Data |
Table 2: Kinase Inhibitory Profile of UK-Gemini-1
| Kinase Target | UK-Gemini-1 IC₅₀ (nM) | Sorafenib IC₅₀ (nM)[5] |
| VEGFR-2 | Experimental Data | 90 |
| PDGFR-β | Experimental Data | 57 |
| c-KIT | Experimental Data | 68 |
| B-Raf | Experimental Data | Reference Data |
Signaling Pathway Context
The proposed novel inhibitor, UK-Gemini-1, is designed to target key signaling pathways implicated in cancer cell proliferation and angiogenesis, similar to established multi-kinase inhibitors.
Caption: Targeted signaling pathways for UK-Gemini-1.
Conclusion
This compound is a promising, though currently underutilized, starting material for the synthesis of novel kinase inhibitors in oncology drug discovery. Its chemical functionalities provide a versatile platform for the construction of complex molecular architectures. The protocols and strategies outlined in this guide are intended to provide a framework for researchers to explore the potential of this and other similarly substituted nitrophenols in the development of new anti-cancer therapeutics. Through systematic synthetic exploration and rigorous biological evaluation, novel drug candidates with improved efficacy and safety profiles may be discovered.
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- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
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- BenchChem. (n.d.).
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- Thermo Scientific Chemicals. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol, 98% 1 g.
- Anax Laboratories. (n.d.). 1616682-58-6 | 2-nitro-4-(trifluoromethylsulfinyl)phenol.
- Santa Cruz Biotechnology. (n.d.). This compound.
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Application Note: Synthesis of a Novel Fluorescent Probe from 2-Nitro-4-(trifluoromethoxy)phenol for Potential Applications in Cellular Imaging and Drug Discovery
Abstract
This technical guide provides a detailed protocol for the synthesis of a novel fluorescently labeled probe utilizing "2-Nitro-4-(trifluoromethoxy)phenol" as a key starting material. The synthesis is a two-step process involving the reduction of the nitro group to a primary amine, followed by conjugation with an amine-reactive fluorescent dye. This application note is intended for researchers, scientists, and professionals in drug development who are interested in creating novel fluorophores with potentially advantageous properties conferred by the trifluoromethoxy moiety, such as increased lipophilicity and metabolic stability. The protocols are designed to be self-validating, with clear explanations for each step and guidance on characterization and purification.
Introduction
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and specificity. The design of novel fluorescent probes with tailored properties remains an active area of research. The starting material, this compound, presents an attractive scaffold for the synthesis of new fluorescent probes. The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These properties are highly desirable for fluorescent probes intended for cellular imaging and in vivo applications.
This application note details a robust and reproducible method to synthesize a fluorescent probe by first reducing the nitro group of this compound to an amine, creating a reactive handle for bioconjugation. This intermediate, 2-Amino-4-(trifluoromethoxy)phenol, is then covalently labeled with a commercially available amine-reactive fluorescent dye, in this case, Alexa Fluor™ 488 NHS Ester, a bright and photostable green-fluorescent dye.[3]
Synthesis Overview
The overall synthetic scheme is a straightforward two-step process. The first step is the reduction of the aromatic nitro group to a primary amine. The second step is the nucleophilic attack of the newly formed amine on the N-hydroxysuccinimidyl (NHS) ester of the fluorescent dye, forming a stable amide bond.
Caption: Synthetic scheme for the fluorescent probe.
Part 1: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol
Principle
The nitro group of this compound is a strong electron-withdrawing group. To create a nucleophilic center for conjugation with the fluorophore, the nitro group is reduced to a primary amine (-NH2). This transformation is a common and well-established reaction in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing metals in an acidic medium. For this protocol, we will use iron powder in the presence of hydrochloric acid, a classic and effective method for nitro group reduction.[4]
Materials
-
This compound
-
Iron powder (Fe), fine grade
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Protocol
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add ethanol and water in a 4:1 ratio to dissolve the starting material.
-
To this solution, add iron powder (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture. Caution: The reaction is exothermic and may produce hydrogen gas. Perform in a well-ventilated fume hood.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material is UV active, and the product can be visualized with a UV lamp and/or by staining with ninhydrin.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate to extract the product.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-Amino-4-(trifluoromethoxy)phenol.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Part 2: Conjugation of 2-Amino-4-(trifluoromethoxy)phenol with Alexa Fluor™ 488 NHS Ester
Principle
The primary amine of 2-Amino-4-(trifluoromethoxy)phenol acts as a nucleophile and reacts with the N-hydroxysuccinimidyl (NHS) ester of Alexa Fluor™ 488. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond between the aminophenol derivative and the fluorophore. The reaction is typically carried out in a slightly basic buffer to ensure the amine is deprotonated and thus more nucleophilic.[5][6]
Materials
-
2-Amino-4-(trifluoromethoxy)phenol
-
Alexa Fluor™ 488 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Small reaction vial
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Protocol
-
Dissolve 2-Amino-4-(trifluoromethoxy)phenol (1.2 eq) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve Alexa Fluor™ 488 NHS Ester (1.0 eq) in anhydrous DMF or DMSO.
-
To the solution of 2-Amino-4-(trifluoromethoxy)phenol, add 0.1 M sodium bicarbonate buffer (pH 8.3) to make up approximately 90% of the final reaction volume.
-
While stirring, slowly add the solution of Alexa Fluor™ 488 NHS Ester to the aminophenol solution.
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by analytical HPLC.
-
Upon completion, the fluorescently labeled probe can be purified by preparative reverse-phase HPLC.[7]
-
The collected fractions containing the pure product can be lyophilized to yield the final fluorescent probe as a solid.
Characterization and Expected Results
The synthesized fluorescent probe should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[8][9]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure of the intermediate and the final product.
-
UV-Visible Spectroscopy: To determine the absorption spectrum of the probe. Alexa Fluor™ 488 has a characteristic absorption maximum around 495 nm.
-
Fluorescence Spectroscopy: To determine the emission spectrum of the probe. Alexa Fluor™ 488 has an emission maximum around 519 nm.[10] The quantum yield and fluorescence lifetime can also be measured.
| Parameter | Expected Value for Alexa Fluor™ 488 Conjugate |
| Absorption Maximum (λ_abs) | ~495 nm |
| Emission Maximum (λ_em) | ~519 nm |
| Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.92 |
Note: The photophysical properties of the conjugated probe may be slightly altered by the presence of the 2-amino-4-(trifluoromethoxy)phenol moiety.[11]
Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of the fluorescent probe.
Discussion and Future Perspectives
The protocol described herein provides a reliable method for the synthesis of a novel fluorescent probe based on this compound. The inclusion of the trifluoromethoxy group is anticipated to enhance the probe's lipophilicity, potentially improving its ability to cross cell membranes for intracellular imaging applications. Furthermore, the metabolic stability of the -OCF3 group may lead to longer retention times within cells and reduced degradation, which is advantageous for long-term imaging studies.[1]
Future work could involve the synthesis of a library of probes using different amine-reactive fluorophores to cover a wider range of the electromagnetic spectrum. Additionally, the phenolic hydroxyl group of the starting material could be further functionalized to introduce targeting moieties for specific cellular organelles or biomolecules, thereby expanding the utility of this class of fluorescent probes in targeted drug delivery and diagnostics.
References
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Mchedlov-Petrossyan, N. O., Cheipesh, T. A., Roshal, A. D., Shekhovtsov, S. V., Moskaeva, E. G., & Omelchenko, I. V. (2019). Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence. The Journal of Physical Chemistry A, 123(41), 8860–8870. [Link]
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- RSC Publishing. (2019, April 9). Purification and structural elucidation of carbon dots by column chromatography.
- Song, A., et al. (2000). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 167(1-2), 253-262. [Link]
- ACS Publications. (2024, May 17). Fluorescent Probes for Disease Diagnosis.
- MDPI. (2024, March 6). Recent Advances in Fluorescent Probes for Cancer Biomarker Detection.
- NIH. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems.
- ResearchGate. (n.d.). Fluorescent Peptide Labeling Characterization with Capillary Electrophoresis and Mass Spectrometry.
- NIH. (n.d.). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties.
- ResearchGate. (n.d.). A Guide to Small Fluorescent Probes for Single-Molecule Biophysics.
- NIH. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- NIH. (n.d.). Molecular Approaches to Chromatography Using Single Molecule Spectroscopy.
- ResearchGate. (n.d.). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties.
- Google Patents. (n.d.). Methods and compositions for altering photophysical properties of fluorophores via proximal quenching.
- NIH. (n.d.). Fluorescein - PubChem.
- Amerigo Scientific. (n.d.). The Brilliant World of Fluorine-Containing Fluorophores.
- NIH. (2014, September 17). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum.
- NIH. (2019, October 17). Aminofluoresceins Versus Fluorescein: Peculiarity of Fluorescence.
- NIH. (n.d.). The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)-producing Activity in Eosinophils.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Nitro-4-(trifluoromethoxy)phenol for the Development of Advanced Chemical Biology Tools
Introduction: The Imperative for Covalent Probes in Chemical Biology
In the intricate landscape of cellular biology, understanding the transient and often low-affinity interactions between small molecules and their protein targets is a paramount challenge. While traditional binding assays provide valuable information on affinity, they often fail to capture the full spectrum of interactions within a native biological system. Photoaffinity labeling (PAL) has emerged as a powerful strategy to overcome this limitation by creating a permanent, covalent bond between a probe and its interacting partners upon photoactivation. This allows for the "capture" of binding events, enabling the subsequent identification and characterization of target proteins.[1]
The trifluoromethylphenyl diazirine (TPD) moiety has become the gold standard for PAL due to its high photo-crosslinking efficiency and relative stability.[2][3] Upon irradiation with long-wavelength UV light (~350 nm), TPDs generate highly reactive carbene intermediates that can form covalent bonds with a wide range of amino acid residues.[1][4] This guide outlines the strategic use of 2-Nitro-4-(trifluoromethoxy)phenol , a readily available chemical scaffold, as a key starting material for the synthesis of next-generation, multifunctional TPD-based photoaffinity probes. We will explore its synthetic potential and provide detailed protocols for its application in target identification and proteomics.
Section 1: The Trifluoromethylphenyl Diazirine (TPD) Advantage
The choice of a photoreactive group is critical for the success of a PAL experiment. While several options exist, the TPD group offers significant advantages, making it the preferred choice for modern chemical biology applications.
-
High Photoreaction Yield: TPDs exhibit a generally high quantum yield for carbene formation upon UV irradiation, leading to more efficient crosslinking compared to other photophores.[4]
-
Activation by Long-Wavelength UV: TPDs are typically activated by UV light in the 350-370 nm range.[5] This longer wavelength is less damaging to biological macromolecules like proteins and nucleic acids than the shorter wavelengths (<300 nm) required for activating traditional aryl azides, thus minimizing off-target damage and preserving the integrity of the biological system.[5]
-
Reduced Non-Specific Labeling: The carbene intermediate generated from TPDs is rapidly quenched by water in the absence of a nearby binding partner.[4] This property significantly reduces the incidence of non-specific labeling of abundant soluble proteins, leading to a cleaner background and higher confidence in identified targets. In contrast, nitrenes generated from aryl azides have longer lifetimes and can diffuse further, increasing the risk of non-specific crosslinking.[1]
Data Presentation: Comparison of Common Photoreactive Crosslinkers
| Feature | Trifluoromethylphenyl Diazirine (TPD) | Nitrophenyl Azide | Benzophenone |
| Activation Wavelength | ~350-370 nm[5] | ~300-460 nm[5] | ~350-360 nm[1] |
| Reactive Intermediate | Carbene[4] | Nitrene[1] | Triplet Ketone[1] |
| Reactivity | Inserts into C-H, N-H, O-H bonds[5] | Inserts into C-H, N-H, C=C bonds[5] | Abstracts H-atoms, primarily from C-H bonds[1] |
| Half-life of Intermediate | Nanoseconds | Microseconds | Microseconds |
| Water Quenching | Efficient, reduces non-specific labeling[4] | Less efficient | Reversible excited state[1] |
| Potential for Off-Target Damage | Low | Moderate to High | Low to Moderate |
Section 2: From Scaffolding to Probe: A Proposed Synthetic Strategy
The structure of this compound contains the essential elements—a modifiable phenol, a reducible nitro group, and the trifluoromethoxy moiety—to serve as an excellent precursor for a sophisticated PAL probe. The following is a proposed, high-level synthetic pathway to convert this starting material into a clickable photoaffinity probe, termed TPDyne-Probe 1 .
The key transformations involve the reduction of the nitro group to an amine, which is a precursor for the diazirine ring, and functionalization of the phenolic hydroxyl group with a linker containing a terminal alkyne for click chemistry applications.[2][6]
Caption: Proposed synthesis of a clickable TPD probe.
Section 3: Application Notes - Experimental Workflow for Target ID
The ultimate goal of using a probe like TPDyne-Probe 1 is to identify the specific protein(s) it interacts with in a complex biological sample, such as a cell lysate or live cells. The workflow leverages the dual functionality of the probe: the TPD group for covalent capture and the alkyne handle for selective enrichment and visualization.
Caption: Workflow for target ID using a clickable PAL probe.
This two-step approach (covalent capture followed by click-chemistry tagging) provides superior specificity over methods where a bulky tag like biotin is pre-attached to the probe, which could sterically hinder binding to the target protein.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for the specific probe, cell type, and target protein being investigated. All work with photoreactive compounds should be performed in a fume hood, and UV irradiation should be conducted with appropriate safety shielding.
Protocol A: General Photoaffinity Labeling (PAL) in Live Cells
Rationale: This protocol describes the crucial step of covalently crosslinking the TPD-probe to its intracellular targets. The concentration of the probe and the duration of UV exposure are critical parameters that require optimization to maximize specific labeling while minimizing cell death and non-specific crosslinking.
Materials:
-
TPDyne-Probe 1 (or similar TPD-based probe)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured cells of interest
-
UV lamp with 365 nm output (e.g., a CL-1000 Ultraviolet Crosslinker)
-
6-well tissue culture plates
Procedure:
-
Cell Plating: Seed cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of TPDyne-Probe 1 (e.g., 10 mM in DMSO). Dilute the stock solution in pre-warmed culture medium to the desired final concentration (typically ranging from 1-50 µM).
-
Incubation: Aspirate the existing medium from the cells and wash once with PBS. Add the probe-containing medium to the cells. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator to allow for cellular uptake and target engagement.
-
Scientist's Note: The incubation time should be sufficient for the probe to reach its target. This may need to be determined empirically.
-
-
Control Wells: Include at least two control conditions:
-
No UV Control: Cells incubated with the probe but not exposed to UV light. This is critical for identifying proteins that bind non-covalently to the probe or the resin in downstream steps.
-
No Probe Control: Cells not treated with the probe but subjected to the same UV irradiation and downstream processing. This helps identify proteins that non-specifically bind to the enrichment resin.
-
-
Irradiation: Remove the plates from the incubator. Place the plate on a cool pack to minimize heating during irradiation. Remove the lid and irradiate with 365 nm UV light for 1-10 minutes.
-
Scientist's Note: The optimal irradiation time depends on the lamp's power and the probe's reactivity. A time course experiment is recommended to find the sweet spot between efficient crosslinking and cellular damage.
-
-
Cell Harvesting: After irradiation, immediately place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed to Lysis: Lyse the cells immediately according to Protocol C or store the cell pellet at -80°C for later processing.
Protocol B: Post-PAL Bio-orthogonal Labeling via Click Chemistry
Rationale: This protocol attaches a biotin tag to the cross-linked proteins via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This enables their subsequent enrichment.
Materials:
-
Cell lysate from Protocol A (in a lysis buffer compatible with click chemistry)
-
Azide-PEG3-Biotin (or similar azide-biotin tag), 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO₄), 50 mM stock in H₂O
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in H₂O
-
Sodium Ascorbate, 100 mM stock in H₂O (prepare fresh)
Procedure:
-
Prepare Click-Mix: For each 1 mL of lysate, prepare the following "Click-Mix" immediately before use. Add reagents in the specified order:
-
Azide-PEG3-Biotin: 1 µL (10 µM final concentration)
-
CuSO₄: 2 µL (100 µM final concentration)
-
THPTA: 2 µL (100 µM final concentration)
-
Sodium Ascorbate: 2 µL (200 µM final concentration)
-
Scientist's Note: THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and protects proteins from copper-induced damage. Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst in situ.
-
-
Reaction: Add the Click-Mix to the cell lysate. Vortex briefly and incubate for 1 hour at room temperature with gentle rotation.
-
Quenching (Optional): The reaction can be stopped by adding 10 mM EDTA.
-
Proceed to Enrichment: The biotinylated lysate is now ready for enrichment using streptavidin beads as described in Protocol C.
Protocol C: Target Enrichment and On-Bead Digestion for Proteomic Analysis
Rationale: This protocol enriches the biotinylated target proteins and prepares them for identification by mass spectrometry. On-bead digestion is a common technique that reduces sample handling losses and background contamination.
Materials:
-
Biotinylated lysate from Protocol B
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate (AmBic)
-
Dithiothreitol (DTT), 500 mM stock
-
Iodoacetamide (IAA), 500 mM stock
-
Trypsin, sequencing grade
-
Mass spectrometry sample vials
Procedure:
-
Cell Lysis (if not already performed): Add ice-cold Lysis Buffer to the cell pellet from Protocol A. Sonicate briefly to shear DNA and ensure complete lysis. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate). Determine protein concentration using a BCA assay.
-
Bead Preparation: Resuspend the streptavidin beads. For each 1-2 mg of protein lysate, take 50 µL of bead slurry. Wash the beads three times with Lysis Buffer.
-
Enrichment: Add the biotinylated lysate to the washed beads. Incubate for 2 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform the following wash sequence to remove non-specifically bound proteins:
-
2 washes with Wash Buffer 1
-
2 washes with Wash Buffer 2
-
3 washes with Wash Buffer 3
-
-
Reduction and Alkylation: Resuspend the beads in 100 µL of 50 mM AmBic. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
Scientist's Note: Reduction with DTT breaks disulfide bonds, and alkylation with IAA permanently caps the resulting free thiols, preventing them from reforming. This is crucial for efficient protein digestion.
-
-
On-Bead Digestion: Add trypsin (e.g., 1 µg) to the bead suspension. Incubate overnight at 37°C with gentle shaking.
-
Peptide Elution: Pellet the beads with a magnetic stand. The supernatant now contains the digested peptides. Transfer the supernatant to a new tube.
-
Sample Preparation for MS: Acidify the peptide solution with formic acid (to 1% final concentration). Desalt the peptides using a C18 StageTip or ZipTip. Elute, dry down, and reconstitute in an appropriate buffer for LC-MS/MS analysis.[7][8]
-
Data Analysis: Analyze the raw mass spectrometry data using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify proteins that are significantly enriched in the UV-treated sample compared to the no-UV control.
References
- Covey, D. F., & Evers, A. S. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(51), 36484-36492. [Link]
- Covey, D. F., & Evers, A. S. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- Covey, D. F., & Evers, A. S. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- Covey, D. F., & Evers, A. S. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]
- Liu, Q., et al. (2021). Protocol for Proximity-Dependent Proteomic Profiling in Yeast Cells by APEX and Alk-Ph Probe. STAR Protocols, 2(4), 100931. [Link]
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
- Wikipedia. (n.d.). Phenol.
- Mohsin, A., et al. (2017). Proteomics: Technologies and Their Applications.
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- Gerling, T., et al. (2021). Protocol for Creating Antibodies with Complex Fluorescence Spectra. STAR Protocols, 2(2), 100481. [Link]
- Fancy, D. A., & Kodadek, T. (1999). Chemistry for the analysis of protein-protein interactions: Rapid and efficient cross-linking triggered by long wavelength light. Proceedings of the National Academy of Sciences, 96(11), 6020-6024. [Link]
- Molloy, M. P., & Witzmann, F. A. (2002). Proteomics: technologies and applications. Briefings in Functional Genomics and Proteomics, 1(1), 23-39. [Link]
- Carchiolo, V., et al. (2021). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 22(16), 8506. [Link]
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Application Notes & Protocols: Leveraging 2-Nitro-4-(trifluoromethoxy)phenol Derivatives in Advanced Click Chemistry Applications
An In-Depth Technical Guide
Foreword: The Strategic Value of a Unique Phenolic Scaffold
In the landscape of modern medicinal chemistry and chemical biology, the selection of a core scaffold is a decision of paramount importance. The molecule 2-Nitro-4-(trifluoromethoxy)phenol presents a compelling starting point for sophisticated chemical ligation strategies. Its architecture is not accidental; it is a deliberate convergence of three strategically vital functional groups.
-
The Trifluoromethoxy (-OCF3) Group: This moiety is a powerful tool for enhancing drug-like properties. It significantly increases lipophilicity, which can improve membrane permeability, and its high metabolic stability, owing to the strength of the C-F bonds, can protect molecules from enzymatic degradation, thereby extending their in vivo half-life.[1][2][3] The trifluoromethoxy group is increasingly found in successful pharmaceuticals and agrochemicals.[3][4][5]
-
The Nitro (-NO2) Group: As one of the strongest electron-withdrawing groups, the nitro moiety influences the electronic properties of the aromatic ring.[6] Critically, it serves as a versatile synthetic handle. Its facile reduction to a primary amine (-NH2) opens up a vast array of subsequent functionalization possibilities, such as amide bond formation, transforming it from a simple substituent into a gateway for further molecular complexity.[6]
-
The Phenolic Hydroxyl (-OH) Group: The nucleophilic character of the phenolic hydroxyl group provides a direct and reliable site for chemical modification.[7] It is the ideal attachment point for introducing the bioorthogonal handles required for click chemistry, enabling the precise and efficient conjugation of this valuable scaffold to biomolecules, surfaces, or other molecular probes.
This guide details the transformation of this promising, yet inert, phenol into highly reactive, "clickable" derivatives and provides robust protocols for their application in the two cornerstone reactions of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Part 1: Synthesis of Clickable Probes from this compound
The foundational step in utilizing this compound is its conversion into derivatives bearing either a terminal alkyne or an azide. These functional groups are the workhorses of click chemistry, exhibiting exquisite reactivity with their complementary partners while remaining inert to most other functional groups found in biological systems. The following protocols are based on standard, high-yielding etherification reactions of the phenolic hydroxyl group.
Workflow for Probe Synthesis
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Coupling Reactions with 2-Nitro-4-(trifluoromethoxy)phenol
Welcome to the technical support center for optimizing coupling reactions involving 2-Nitro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but electronically challenging building block. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and significantly improve your reaction yields.
The unique electronic properties of this compound, stemming from the potent electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, make it a highly activated substrate for certain reactions but also present specific challenges. This guide provides a structured approach to overcoming these hurdles.
Section 1: Understanding the Core Reactivity
The key to mastering reactions with this compound is to appreciate its electronic character. The aromatic ring is exceptionally electron-deficient. This has two primary consequences:
-
Enhanced Acidity: The phenolic proton is significantly more acidic than that of phenol itself. This facilitates its deprotonation to form the corresponding phenoxide, which is the active nucleophile in many coupling reactions.
-
Activated Ring for Nucleophilic Attack: The electron-poor nature of the ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) type mechanisms.[1][2] The ortho-nitro and para-trifluoromethoxy groups work in concert to stabilize the negative charge in the Meisenheimer complex intermediate, which is crucial for the reaction to proceed.[3][4]
These properties dictate the choice of coupling strategy and the specific parameters required for success.
Caption: Electronic impact of EWGs on the reactant.
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section is structured as a series of common problems encountered in the lab. Each answer provides a causal explanation and actionable solutions.
Q1: My Williamson ether synthesis with a primary alkyl halide is sluggish and gives low yields. What's going wrong?
Answer: While seemingly straightforward, the Williamson synthesis can fail if the conditions are not optimized for this specific phenoxide. The likely culprits are incomplete deprotonation, suboptimal solvent choice, or side reactions.
Causality and Solutions:
-
Incomplete Deprotonation: Although the phenol is acidic, a weak base like potassium carbonate (K₂CO₃) may not be sufficient for rapid and complete conversion to the phenoxide, especially at lower temperatures. The unreacted phenol will not participate in the reaction.
-
Solution: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to ensure quantitative formation of the phenoxide before adding the alkyl halide.
-
-
Solvent Choice: The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents that can solvate the cation of the base but do not hydrogen-bond with the nucleophile.[5]
-
Solution: Switch from protic solvents (like ethanol) or less polar solvents (like THF) to DMF or DMSO. This will increase the nucleophilicity of the phenoxide and accelerate the reaction.
-
-
Alkyl Halide Reactivity: The SN2 reaction is sensitive to the leaving group and steric hindrance.
-
Solution: Ensure you are using a primary alkyl iodide or bromide. Alkyl chlorides are less reactive, and secondary halides will lead to competing E2 elimination, while tertiary halides will almost exclusively give elimination.[5]
-
Optimized Protocol: Williamson Ether Synthesis
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Add the primary alkyl iodide or bromide (1.1 eq) dropwise.
-
Heat the reaction to 50-60 °C and monitor by TLC or LC-MS until the starting phenol is consumed.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and proceed with standard workup and purification.
Q2: I am attempting a Buchwald-Hartwig C-O coupling with an aryl halide and getting poor conversion and/or significant side products. How can I optimize it?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-O bonds, but its success is highly dependent on the synergistic interplay of the palladium catalyst, ligand, base, and solvent.[6] For an electron-deficient phenol like ours, the choice of ligand is paramount.
Causality and Solutions:
-
Incorrect Ligand Selection: First-generation or generic phosphine ligands (e.g., PPh₃) are often ineffective for coupling electron-deficient substrates. The catalytic cycle, particularly the reductive elimination step to form the C-O bond, is often slow with mismatched ligands.
-
Base and Solvent Mismatch: The base not only deprotonates the phenol but also influences the catalyst's activity and stability. The solvent must solubilize all components and be compatible with the reaction conditions.
-
Solution: Use moderately strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Stronger bases like NaOt-Bu can sometimes promote side reactions.[9] Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred.
-
-
Side Product Formation (Hydrodehalogenation): The observation of the reduced arene (where the halide on your coupling partner is replaced by hydrogen) is a common side reaction.[10] This often arises from competing pathways involving β-hydride elimination or reaction with trace water.
-
Solution: Ensure strictly anhydrous conditions. Use a ligand that favors C-O reductive elimination over competing pathways (hindered biaryl phosphines are good for this). Sometimes, adjusting the base or solvent can also suppress this side reaction.
-
Table 1: Recommended Conditions for Buchwald-Hartwig C-O Coupling
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources of Pd(0) for initiating the catalytic cycle. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that accelerate reductive elimination for challenging substrates.[8][11] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases that are generally compatible and minimize side reactions. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-coordinating solvents that perform well in these couplings. |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction without causing significant thermal decomposition. |
Q3: My Ullmann condensation requires harsh conditions (>180 °C) and gives a low, inconsistent yield. Is this reaction viable?
Answer: The classical Ullmann condensation, which uses stoichiometric copper powder at very high temperatures, is largely outdated due to its harsh conditions, limited substrate scope, and poor reproducibility.[12][13][14] However, modern, ligand-accelerated Ullmann-type reactions are far more effective and proceed under much milder conditions.
Causality and Solutions:
-
Harsh Conditions: High temperatures are needed in the classical reaction to drive the oxidative addition of the aryl halide to the heterogeneous copper surface. This often leads to thermal decomposition of sensitive substrates like nitroaromatics.
-
Solution: Utilize a modern, ligand-assisted protocol. These reactions use a soluble copper(I) source, typically CuI, and a chelating ligand. The ligand solubilizes the copper and facilitates the catalytic cycle, allowing for significantly lower reaction temperatures (typically 110-140 °C).
-
-
Poor Reproducibility: The activity of copper powder can vary greatly depending on its preparation and surface oxidation.
-
Solution: Using a well-defined, soluble catalyst system (e.g., CuI and a ligand) ensures a homogeneous reaction with much greater reproducibility. Common ligands for C-O coupling include 1,10-phenanthroline or L-proline.
-
For this specific substrate, a Buchwald-Hartwig coupling is often more general and higher-yielding than even a modern Ullmann reaction. It is recommended to explore the palladium-catalyzed route first before investing significant time in optimizing a copper-catalyzed one.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when working with this compound? A: According to safety data, this compound is a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[15][16][17] It is also harmful if swallowed. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Q: Which is generally the better choice for diaryl ether synthesis with this phenol: Buchwald-Hartwig or Ullmann? A: For most applications, the Buchwald-Hartwig C-O coupling is superior. It proceeds under milder conditions, exhibits a broader substrate scope, is more tolerant of various functional groups, and generally provides higher yields with greater reproducibility than Ullmann-type reactions.[6][12]
-
Q: Can I use this phenol in C-C coupling reactions like Suzuki or Heck? A: Not directly. The phenolic hydroxyl group is not a suitable leaving group for these cross-coupling reactions. To use this scaffold in a C-C coupling, you must first convert the hydroxyl group into a better leaving group, such as a triflate (-OTf) or nonaflate (-ONf). These activated phenol derivatives can then serve as effective electrophilic partners in a wide range of palladium-catalyzed C-C bond-forming reactions.[18]
Section 4: Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to optimization is crucial. The following flowchart provides a logical path for troubleshooting.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
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- Jouffroy, P., Phipps, R. J., & Gaunt, M. J. (2016). Photoredox/nickel dual catalysis for the coupling of electron-deficient aryl t-sulfonates, -tosylates, and -mesylates with alkylbis(catecholato)silicates. The Journal of Organic Chemistry, 81(11), 4435-4443. [Link]
- Trovato, F. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
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- Bak, A., & Wencel-Delord, J. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 26(1), 1-23. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- National Center for Biotechnology Information. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Singh, R., & Kumar, A. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Chen, Y., & Liu, C. (2013). Recent synthetic developments and applications of the Ullmann reaction. Beilstein Journal of Organic Chemistry, 9, 2035-2083. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem Compound Database.
- Ghosh, I., & Bardagi, J. I. (2020). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives.
- Hao, Z., Xiao, K., & Wang, L. (2012). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Advanced Materials Research, 550-553, 375-378. [Link]
- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
- Organic Chemistry practical course. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
- Ashenhurst, J. (2023). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2021). 18.2: Preparing Ethers.
- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
- Google Patents. (n.d.). US2782242A - Purification of phenol.
- Google Patents. (n.d.). WO2009080338A1 - Purification of phenol.
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Side reactions of the nitro group in "2-Nitro-4-(trifluoromethoxy)phenol" synthesis
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethoxy)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Side Reactions
The nitration of 4-(trifluoromethoxy)phenol is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] However, the reaction is often plagued by the formation of undesirable byproducts. This section provides a structured approach to identifying and mitigating common side reactions.
Q1: My reaction mixture is turning dark brown or black, and the yield of the desired 2-nitro product is low. What is happening?
A: This is a classic sign of oxidative decomposition. Phenols are highly susceptible to oxidation, especially under strong nitrating conditions.[2] The hydroxyl group makes the aromatic ring electron-rich and thus easily oxidized by nitric acid, which is a strong oxidizing agent.[3] This leads to the formation of tarry, polymeric materials and quinone-type byproducts, significantly reducing the yield of your target molecule.[2][4]
Causality and Mitigation Strategies:
-
Excessive Nitric Acid: Using a large excess of concentrated nitric acid increases the oxidative potential of the reaction medium.
-
Solution: Carefully control the stoichiometry of the nitrating agent. Aim for a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete reaction without promoting excessive oxidation.
-
-
Elevated Temperatures: Higher temperatures accelerate the rate of both nitration and oxidation. Exothermic reactions can lead to thermal runaways, exacerbating the problem.
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, using an ice bath. Add the nitrating agent dropwise to control the exotherm.
-
-
Choice of Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is a potent nitrating system but also highly oxidizing.[5]
-
Solution: Consider milder nitrating agents. A well-established alternative is using dilute nitric acid.[6][7] Another approach involves using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), with dilute nitric acid to enhance the reaction rate and selectivity under milder conditions.[8][9]
-
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Temperature | > 10°C | 0-5°C | Minimizes oxidation and improves selectivity. |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Dilute HNO₃ or HNO₃ with a phase-transfer catalyst | Reduces the oxidative potential of the reaction medium.[6][7][8][9] |
| Stoichiometry | Large excess of HNO₃ | 1.1-1.2 equivalents of HNO₃ | Prevents excessive oxidation and byproduct formation. |
Q2: I am observing the formation of multiple nitrated products, including dinitro- and trinitro- derivatives. How can I improve the selectivity for mono-nitration?
A: The formation of polynitrated species is a common issue due to the activating nature of the hydroxyl group. The -OH group strongly activates the benzene ring towards electrophilic aromatic substitution, making it more reactive than benzene itself.[10][11] This heightened reactivity can make it difficult to stop the reaction at the mono-substitution stage.[2][11]
Causality and Mitigation Strategies:
-
Reaction Time and Temperature: Prolonged reaction times and higher temperatures provide more opportunities for subsequent nitration events.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-nitration. Maintaining a low temperature throughout the reaction is also crucial.
-
-
Potency of the Nitrating Agent: Highly reactive nitrating agents, like the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids, can lead to rapid, uncontrolled polynitration.[5][12]
-
Solution: Employing milder nitrating conditions, such as dilute nitric acid, can provide better control over the reaction and favor mono-nitration.[7]
-
Q3: My primary product is the 4-nitro isomer instead of the desired 2-nitro isomer, or I am getting a mixture that is difficult to separate. How can I control the regioselectivity?
A: The hydroxyl group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to it. [13][14] The trifluoromethoxy group at the 4-position blocks the para position, so substitution is expected at the 2- and 6-positions (ortho to the hydroxyl group). However, achieving high regioselectivity for the 2-position can be challenging.
Causality and Mitigation Strategies:
-
Steric Hindrance: While both ortho positions are electronically activated, steric hindrance can play a role in directing the incoming nitro group. The choice of nitrating agent and solvent can influence the steric environment around the reaction center.
-
Reaction Conditions: The ortho/para ratio is sensitive to reaction conditions.
-
Solution: The use of phase-transfer catalysts has been shown to influence regioselectivity. For instance, tetrabutylammonium bromide (TBAB) with dilute nitric acid under sonication has been reported to selectively yield the o-nitrophenol.[8] Different catalytic systems, such as catalytic antibodies or metal nitrates with p-toluenesulfonic acid, have also been explored to achieve high regioselectivity.[15][16]
-
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the formation of benzoquinone as a byproduct?
A: Benzoquinone is formed through the oxidation of the starting phenol.[4] The reaction can proceed through a phenoxy radical intermediate. The nitrogen dioxide (NO₂) present in concentrated nitric acid can abstract a hydrogen atom from the hydroxyl group, forming a phenoxy radical. This radical can then react further to yield benzoquinone derivatives.[4]
Q2: Can I use a protecting group strategy to avoid side reactions?
A: Yes, protecting the highly activating hydroxyl group can be a viable strategy. By converting the hydroxyl group to an ester (e.g., an acetate) or an ether, its activating influence is significantly reduced.[2] This allows for more controlled nitration. Following the nitration step, the protecting group can be removed through hydrolysis to yield the desired nitrophenol.[2]
Experimental Protocol: Protecting Group Strategy
Caption: Workflow using a hydroxyl protecting group.
Q3: What are the best practices for purifying the final product and removing byproducts?
A: Column chromatography is a highly effective method for separating the desired this compound from the para-isomer (if formed), unreacted starting material, and benzoquinone byproducts.[17] The polarity differences between these compounds allow for efficient separation on a silica gel column.[17] Steam distillation can also be employed to separate the more volatile ortho-nitrophenol from the less volatile para-nitrophenol, a technique that leverages the intramolecular hydrogen bonding in the ortho isomer.[6][7]
| Compound | Relative Polarity | Elution Order in Normal Phase Chromatography | Separation Technique |
| ortho-Nitrophenol | Least Polar | First | Column Chromatography, Steam Distillation |
| Benzoquinone | Intermediate | Second | Column Chromatography |
| Phenol | Intermediate | Third | Column Chromatography |
| para-Nitrophenol | Most Polar | Last | Column Chromatography |
Q4: Are there any "green" or more environmentally friendly methods for this nitration?
A: Research into greener nitration methods is ongoing. The use of solid acid catalysts, such as zeolites or clays, in conjunction with nitric acid is one such approach.[18] These catalysts can often be recovered and reused, reducing waste. Additionally, using milder and more selective nitrating agents minimizes the formation of byproducts and the need for extensive purification, which aligns with the principles of green chemistry.[18] The use of ammonium nitrate with a catalyst like potassium bisulfate (KHSO₄) in a suitable solvent has also been reported as a regioselective method for ortho-nitration of phenols.[15]
References
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- Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer c
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- Nitration of Phenol and Purification by Column Chrom
- Stepwise Reaction of Nitr
- Visible effect on the reaction: Nitr
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Improving the solubility of PROTACs containing "2-Nitro-4-(trifluoromethoxy)phenol"
A Guide for Researchers Developing PROTACs Containing the "2-Nitro-4-(trifluoromethoxy)phenol" Moiety
Welcome to the technical support center for advanced drug development professionals. This guide is designed to provide in-depth, actionable solutions for one of the most common hurdles in Proteolysis-Targeting Chimera (PROTAC) development: poor aqueous solubility. We will focus specifically on challenges encountered with PROTACs incorporating the "this compound" warhead, a moiety that, while effective for target binding, can significantly contribute to unfavorable physicochemical properties.
As Senior Application Scientists, we understand that overcoming the "beyond Rule of Five" characteristics of PROTACs is not a one-size-fits-all process.[1][2] This guide moves beyond simple protocols to explain the underlying scientific principles, helping you make informed, rational decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs containing "this compound" consistently showing poor solubility?
A1: The poor solubility of your PROTAC likely stems from a combination of factors inherent to most PROTAC molecules, exacerbated by the specific properties of the "this compound" moiety.
-
High Molecular Weight (MW) and Structural Complexity: PROTACs are large, heterobifunctional molecules, typically with MW > 700 Da, placing them in the "beyond Rule of Five" (bRo5) chemical space.[2][3] This size and the flexible linker contribute to poor crystallizability and inherent insolubility of their amorphous forms.[4]
-
Lipophilicity: The "this compound" group itself contributes significantly to the molecule's lipophilicity (hydrophobicity). The trifluoromethoxy (-OCF3) group is highly lipophilic, which can drive down aqueous solubility.
-
High Polar Surface Area (TPSA): While the nitro (-NO2) and phenol (-OH) groups add polarity, the overall molecule often has a large TPSA and a high number of hydrogen bond donors/acceptors, which can lead to poor permeability despite the polarity.[5][6] PROTACs often exhibit "chameleon-like" behavior, changing conformation based on the polarity of their environment.[2][7]
Q2: What is the first and most critical step when encountering a solubility issue?
A2: The first step is to quantify the problem . Before attempting modifications, you must establish a baseline solubility value. This prevents a trial-and-error approach and allows you to measure the impact of any changes you make. We recommend performing a kinetic aqueous solubility assay as a starting point. See the Protocols section for a detailed methodology.
Q3: Can I improve solubility without completely redesigning the warhead or E3 ligase ligand?
A3: Absolutely. The linker is the most synthetically tractable component for optimization and has a profound impact on the physicochemical properties of the entire PROTAC.[7][8] Modifying the linker is often the most effective first line of action for improving solubility while preserving the binding affinities of your warhead and E3 ligase ligand.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to resolving solubility issues. We will explore both structural modification strategies and formulation-based solutions.
Problem: My PROTAC shows less than 10 µM solubility in aqueous buffer (e.g., PBS).
This is a common scenario that hinders the development of reliable cellular and biochemical assays.
Solution Pathway 1: Rational Structural Modification
The goal of structural modification is to alter the PROTAC's intrinsic physicochemical properties.
The linker is more than a simple spacer; it actively contributes to the PROTAC's properties and its ability to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[7][9]
-
Causality: Introducing polar functional groups or ionizable centers into the linker can significantly enhance aqueous solubility.
-
Recommended Actions:
-
Incorporate PEG Moieties: Replacing aliphatic alkyl chains with polyethylene glycol (PEG) units is a common and effective strategy. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving interaction with water.[8][9]
-
Introduce Basic Nitrogen Atoms: Inserting basic groups like piperazines or piperidines into the linker can provide a protonable center. At physiological pH, these groups will be protonated, rendering the molecule charged and dramatically increasing its aqueous solubility. A study on VHL-based PROTACs showed that incorporating a dibasic piperazine moiety increased solubility by approximately 170-fold without compromising degradation capability.[5][6]
-
The choice of E3 ligase and its corresponding ligand can influence the overall properties of the PROTAC.
-
Causality: Different E3 ligase ligands have distinct physicochemical profiles. For instance, PROTACs based on CRBN E3 ligase ligands are often closer to the oral drug chemical space than those based on VHL ligands, which tend to have higher TPSA and hydrogen bond donor counts.[2][5][6]
-
Recommended Action: If you are in the early stages of design and have flexibility, consider synthesizing a version of your PROTAC with a CRBN ligand (e.g., pomalidomide-based) and compare its solubility to your current VHL-based version. Clinical-stage oral PROTACs have frequently utilized CRBN-engaging motifs.[10]
| E3 Ligase Ligand Family | Typical Physicochemical Impact | Reference |
| VHL-based | Generally higher TPSA and HBD counts, often leading to lower solubility and permeability. | [5][6] |
| CRBN-based | Often smaller and more drug-like, with a single hydrogen bond donor, potentially leading to better overall properties. | [2][10] |
Table 1: General impact of E3 ligase ligand choice on PROTAC properties.
Solution Pathway 2: Formulation Strategies
If structural modifications are not feasible or insufficient, formulation can be a powerful tool to improve the apparent solubility and enable your experiments.
-
Causality: ASDs embed the drug in its amorphous, higher-energy state within a polymer matrix.[11][12] This prevents crystallization and allows the drug to achieve a supersaturated state in solution, significantly enhancing its concentration.[4][11]
-
Recommended Action: Prepare an ASD of your PROTAC using a suitable polymer like hydroxypropyl methylcellulose acetate succinate (HPMCAS).[4] Studies have shown that ASDs can create pronounced and sustained supersaturation of PROTACs.[11] See the Protocols section for a lab-scale ASD preparation method.
-
Causality: Standard buffers like PBS do not reflect the in vivo environment of the gastrointestinal tract, where bile salts and phospholipids aid in the solubilization of lipophilic compounds.
-
Recommended Action: Test the solubility of your PROTAC in simulated intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). Research has shown that PROTAC solubility can be significantly improved in these biorelevant buffers.[1][3][13] This is particularly relevant if you are considering oral administration, as it has led to clinical trial designs where PROTACs are administered with food.[1][13]
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Measurement
This protocol provides a rapid assessment of your PROTAC's solubility using a DMSO stock solution.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (non-binding surface recommended)
-
Plate shaker
-
Plate reader or HPLC-UV system
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a standard curve.
-
Sample Preparation: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to multiple wells.
-
Initiate Precipitation: Add 2 µL of your 10 mM PROTAC stock solution to each well containing PBS. This creates a final concentration of 100 µM with 1% DMSO. Prepare at least three replicate wells.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation and equilibration.
-
Clarification: Centrifuge the plate to pellet any precipitated compound. Alternatively, use a 96-well filter plate to separate the supernatant.
-
Quantification: Carefully transfer the supernatant to a new plate. Measure the concentration of the dissolved PROTAC using a plate reader (if the compound has absorbance) or by HPLC-UV, comparing the results against your standard curve. The resulting concentration is your kinetic solubility.
Self-Validation: The inclusion of a standard curve ensures accurate quantification. Running multiple replicates allows you to assess the precision of your measurement.
Protocol 2: Lab-Scale Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation
This method is suitable for generating small amounts of ASD for initial dissolution testing.
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, PVP)
-
Suitable organic solvent (e.g., dichloromethane, methanol) that dissolves both the PROTAC and the polymer.
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Dissolution: Weigh your PROTAC and the selected polymer. A common starting point is a 10% or 20% drug load (e.g., 10 mg PROTAC and 90 mg HPMCAS).[4]
-
Co-dissolve: Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until a thin, clear film is formed on the inside of the flask. Ensure all solvent is removed.
-
Scraping and Grinding: Carefully scrape the solid film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of your ASD using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Disperse the ASD powder in your desired aqueous buffer and measure the concentration of the dissolved PROTAC over time to observe for supersaturation. Compare this against the dissolution of the unformulated, crystalline/amorphous PROTAC.
Self-Validation: The dissolution test itself is a validating system. A successful ASD will show a significantly higher and more sustained aqueous concentration ("supersaturation") compared to the unformulated compound.[11]
References
- Vertex AI Search. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
- ACS Publications. (2025). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Journal of Medicinal Chemistry.
- ChemPep. Overview of PROTAC Linkers.
- WuXi AppTec DMPK. (2023). How to Improve PROTACs' Oral Bioavailability.
- Vertex AI Search. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability.
- NIH. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PMC.
- NIH. Current strategies for the design of PROTAC linkers: a critical review. PMC.
- BroadPharm. (2022).
- Vertex AI Search. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- ChemRxiv. Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders.
- BOC Sciences. Design Principles of PROTAC Delivery Systems.
- PubMed. (2025). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement.
- ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability.
- PubMed Central.
- ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- NIH. (2022).
- ACS Publications. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- ACS Publications.
- Frontiers.
- Sigma-Aldrich. This compound.
- Vertex AI Search. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Vertex AI Search.
- NIH.
- Precise PEG. E3 Ligase Ligands in PROTAC.
- ResearchGate.
- Vertex AI Search. (2025). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
- ResearchGate. (2022).
- PubMed. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
- WuXi AppTec DMPK. (2023). Research on PROTAC Druggability: Solubility and Permeability.
- Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
- ACS Publications. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline.
- PubMed Central.
Sources
- 1. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chempep.com [chempep.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Nitro-4-(trifluoromethoxy)phenol Etherification
Welcome to the technical support center for the etherification of 2-Nitro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the O-alkylation of this highly electron-deficient aromatic compound. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during experimentation.
Introduction: The Challenge of Etherifying this compound
The etherification of this compound, typically via the Williamson ether synthesis, presents a unique set of challenges. The presence of two strong electron-withdrawing groups—the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups—significantly increases the acidity of the phenolic proton, making deprotonation facile. However, these same groups substantially decrease the nucleophilicity of the resulting phenoxide ion by delocalizing the negative charge. This reduced nucleophilicity can lead to sluggish or incomplete reactions. This guide will help you optimize your reaction conditions to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My etherification reaction is very slow or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
Answer:
Slow reaction rates are the most common issue when etherifying this substrate due to the poor nucleophilicity of the 2-nitro-4-(trifluoromethoxy)phenoxide. Here’s a systematic approach to troubleshoot this problem:
1. Choice of Base and Deprotonation:
While the phenol is acidic, ensuring complete deprotonation is crucial.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient for nitrophenols and are a good starting point. However, if the reaction is sluggish, consider a stronger base.
-
Stronger Bases (e.g., NaOH, KOH, NaH): Using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent ensures irreversible and complete formation of the phenoxide. When using hydroxides, be mindful of the water produced, which can hinder the reaction.
2. Solvent Selection:
The choice of solvent is critical for the success of this Sₙ2 reaction.
-
Recommended Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended. These solvents solvate the cation of the phenoxide salt but not the anion, leaving the phenoxide more "naked" and nucleophilic.
-
Solvents to Avoid: Protic solvents (e.g., ethanol, methanol, water) should generally be avoided as they can solvate the phenoxide ion through hydrogen bonding, further reducing its nucleophilicity. Apolar solvents are also not ideal as they do not effectively dissolve the ionic phenoxide salt.
3. Alkylating Agent Reactivity:
The reactivity of the alkylating agent follows the order: I > Br > Cl .
-
If you are using an alkyl chloride and the reaction is slow, switching to the corresponding alkyl bromide or iodide will significantly increase the reaction rate.
4. Temperature:
-
Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C. If your reaction is slow at a lower temperature, gradually increasing the temperature can improve the rate. However, be cautious of potential side reactions at higher temperatures.
5. Consider Phase-Transfer Catalysis (PTC):
-
If you are using a biphasic system (e.g., with aqueous NaOH) or a solid-liquid system with a carbonate base, a phase-transfer catalyst can be highly effective. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can shuttle the phenoxide ion from the aqueous or solid phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction.
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer:
The primary side reactions to consider in the etherification of this compound are C-alkylation and elimination of the alkylating agent.
1. C-Alkylation vs. O-Alkylation:
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).
-
Minimizing C-Alkylation:
-
Solvent Choice: C-alkylation is more prevalent in protic solvents, which solvate the oxygen of the phenoxide, leaving the carbon atoms as more accessible nucleophilic sites. Using a polar aprotic solvent like DMF or acetonitrile strongly favors O-alkylation.
-
Counter-ion: While less commonly modified, the nature of the cation can influence the O/C alkylation ratio.
-
2. Elimination (E2) of the Alkylating Agent:
This becomes a significant issue if you are using a secondary or tertiary alkyl halide.
-
Minimizing Elimination:
-
Use Primary Alkyl Halides: The Williamson ether synthesis works best with methyl or primary alkyl halides.
-
Avoid Bulky Alkylating Agents: Sterically hindered primary or secondary alkyl halides are prone to elimination.
-
Control Temperature: Higher temperatures can favor elimination over substitution.
-
Q3: What is a good starting protocol for the etherification of this compound?
Answer:
Here is a reliable starting protocol that can be optimized.
Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethoxy)phenyl Ether
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Primary Alkyl Halide (e.g., ethyl bromide or benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile (enough to make a stirrable slurry).
-
Addition of Alkylating Agent: Slowly add the primary alkyl halide (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (starting point), NaH (for difficult cases) | K₂CO₃ is often sufficient for acidic nitrophenols. NaH ensures complete, irreversible deprotonation. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance phenoxide nucleophilicity and favor O-alkylation. |
| Alkylating Agent | Primary Alkyl Iodide or Bromide | I⁻ and Br⁻ are better leaving groups than Cl⁻. Primary halides minimize E2 elimination. |
| Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier for the reaction with a poor nucleophile. |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | Recommended for biphasic or solid-liquid systems to increase reaction rate. |
Visualizing the Workflow and Key Considerations
Experimental Workflow Diagram
Technical Support Center: Synthesis & Purification of 2-Nitro-4-(trifluoromethoxy)phenol
Welcome to the technical support center for the synthesis and purification of 2-Nitro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the highest purity of your final product.
I. Understanding the Synthesis and Common Impurities
The synthesis of this compound is a critical process in the development of various agrochemicals and pharmaceuticals.[1] A common synthetic route involves the nitration of 4-(trifluoromethoxy)phenol. While seemingly straightforward, this electrophilic aromatic substitution can lead to a variety of impurities that can complicate downstream applications.
Common Impurities Encountered:
-
Unreacted Starting Material: Incomplete nitration can leave residual 4-(trifluoromethoxy)phenol in the crude product.
-
Isomeric Byproducts: The nitration of phenols can yield a mixture of ortho and para isomers.[2][3] In this case, the formation of 4-Nitro-2-(trifluoromethoxy)phenol is a potential isomeric impurity.
-
Polynitrated Species: Over-nitration can lead to the formation of dinitrophenol derivatives, which can be difficult to remove.[2]
-
Oxidation Byproducts: Phenols are susceptible to oxidation, especially under harsh nitrating conditions, leading to the formation of colored impurities like benzoquinones.[3]
-
Residual Acids and Solvents: Incomplete workup can leave residual nitrating agents (e.g., nitric acid, sulfuric acid) or solvents in the final product.
The following diagram illustrates a general decision-making workflow for addressing these common impurities.
Caption: Decision workflow for purification strategy.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
FAQ 1: My crude product is a dark, oily residue. How can I purify it?
Answer: A dark, oily product often indicates the presence of oxidation byproducts and polynitrated species. A multi-step purification approach is recommended.
Causality: The strong oxidizing nature of nitrating agents can lead to the formation of highly colored, often tar-like, byproducts. These impurities are typically more polar than the desired product.
Recommended Protocol: Liquid-Liquid Extraction followed by Recrystallization
Liquid-liquid extraction is a powerful technique to separate compounds based on their differing solubilities in two immiscible liquids, typically an aqueous and an organic phase.[4][5][6][7][8]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Base Wash: The phenolic nature of the desired product allows for its separation from non-acidic impurities. Wash the organic layer with a weak base solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated to its phenoxide salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Isolation: Separate the aqueous layer containing the sodium phenoxide salt.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.[9] The this compound will precipitate out as a solid.
-
Extraction: Extract the precipitated product back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.
-
Recrystallization: The resulting solid can be further purified by recrystallization.
FAQ 2: TLC analysis shows two spots with very close Rf values. How can I separate these isomers?
Answer: Close-eluting spots on a TLC plate often indicate the presence of structural isomers, which have very similar polarities. Separating these requires techniques with higher resolving power than standard column chromatography.
Causality: Isomers, such as ortho and para substituted nitrophenols, often exhibit only subtle differences in their physical properties, making their separation challenging.[2]
Recommended Techniques:
-
Fractional Recrystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent system. It involves multiple, sequential crystallization steps.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a suitable column can provide excellent resolution. Columns with phenyl or pentafluorophenyl (PFP) stationary phases are often effective for separating aromatic isomers due to π-π interactions.[10][11]
Table 1: Comparison of Isomer Separation Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Fractional Recrystallization | Scalable, cost-effective. | Can be labor-intensive, may result in lower yields. | Larger quantities of material where moderate purity is acceptable. |
| Preparative HPLC | High resolution and purity. | Requires specialized equipment, limited sample capacity, more expensive. | Small to medium scale purifications requiring very high purity. |
FAQ 3: My final product has a broad melting point range, suggesting impurities. What is the best general-purpose purification method?
Answer: A broad melting point is a classic indicator of an impure compound. For general purification of phenolic compounds, column chromatography followed by recrystallization is a robust and widely applicable strategy.
Causality: The presence of various impurities disrupts the crystal lattice of the desired compound, leading to a depression and broadening of its melting point.
Recommended Protocol: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[3]
Step-by-Step Protocol:
-
Stationary Phase Selection: Silica gel is a common and effective stationary phase for the separation of phenolic compounds.[12]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation of the desired product from impurities. For phenolic compounds that may streak on silica, incorporating a small amount of acetic acid or using a solvent system like toluene/ethyl acetate can be beneficial.[13]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Purification: The resulting solid can be recrystallized to achieve high purity.
Caption: Workflow for column chromatography purification.
FAQ 4: How do I choose the right solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14]
Causality: This temperature-dependent solubility differential allows the compound to dissolve when heated and then crystallize out in a pure form upon cooling, leaving the impurities behind in the solution.
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexane, water) at room temperature and upon heating.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is insoluble. The compound is dissolved in the good solvent at an elevated temperature, and the poor solvent is added dropwise until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
Table 2: Common Solvents for Recrystallization of Phenolic Compounds
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good choice for phenolic compounds.[14] |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative.[14] |
| Toluene | Non-polar | 111 | Can be effective, especially in mixed solvent systems. |
| Hexane | Non-polar | 69 | Typically used as the "poor" solvent in a mixed system. |
| Water | Very Polar | 100 | May be suitable, especially for highly polar compounds or for washing. |
III. Safety & Handling
This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[15]
-
Hazards: May be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[16]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16]
The starting material, 4-(trifluoromethoxy)phenol , is also a combustible liquid that is toxic if swallowed and causes skin and eye irritation.[17]
IV. References
-
The Purification of Organic Compound: Techniques and Applications - Reachem. (2024). Retrieved from Google Search.
-
Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from Google Search.
-
Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com. (n.d.). Retrieved from Google Search.
-
This compound | 129644-56-0 - Sigma-Aldrich. (n.d.). Retrieved from Google Search.
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025). Retrieved from Google Search.
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from Google Search.
-
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2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | 1261946-46-6 | Benchchem. (n.d.). Retrieved from Google Search.
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Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from Google Search.
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Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions - Indian Academy of Sciences. (n.d.). Retrieved from Google Search.
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828-27-3|4-(Trifluoromethoxy)phenol|BLD Pharm. (n.d.). Retrieved from Google Search.
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Stability issues of "2-Nitro-4-(trifluoromethoxy)phenol" under acidic or basic conditions
Technical Support Center: 2-Nitro-4-(trifluoromethoxy)phenol
Guide Topic: Stability Under Acidic and Basic Conditions
Welcome to the technical support guide for this compound (CAS 129644-56-0). This document, prepared by our senior application scientists, provides in-depth information, troubleshooting advice, and best practices for researchers and drug development professionals working with this versatile intermediate.[1] Our goal is to explain the causality behind its behavior in various chemical environments to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a robust synthetic intermediate, generally stable under standard laboratory conditions.[1] Its stability is derived from the strong C-F bonds of the trifluoromethoxy group and the electron-withdrawing nature of its substituents on the aromatic ring.[2][3] However, its phenolic nature dictates its primary reactivity, particularly its response to changes in pH. The key to its successful use lies in understanding the behavior of the phenolic hydroxyl group, which is significantly influenced by the ortho-nitro and para-trifluoromethoxy substituents.
Q2: What should I expect when exposing this compound to basic conditions?
The most immediate and prominent reaction under basic conditions is the deprotonation of the acidic phenolic hydroxyl group. This acid-base reaction forms the corresponding phenolate anion.
-
Causality (The "Why"): The presence of two strong electron-withdrawing groups (nitro and trifluoromethoxy) significantly increases the acidity of the phenolic proton compared to phenol itself.[4] These groups stabilize the resulting negative charge on the oxygen atom through resonance and inductive effects, making deprotonation favorable even with mild bases.
-
Observable Changes: This deprotonation results in the formation of a conjugated system that alters the molecule's chromophore. You should expect a distinct and often intense color change, typically to yellow or orange, upon addition of a base.[5] This is a characteristic property of nitrophenolates and is not necessarily a sign of degradation.
-
Stability of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is exceptionally stable and generally resistant to nucleophilic attack and hydrolysis under basic conditions.[2] While the related trifluoromethyl (-CF3) group can be hydrolyzed under forcing conditions, the -OCF3 group is significantly more robust.[6][7][8] Degradation via cleavage of the -OCF3 group is highly unlikely under standard experimental protocols.
Q3: Is this compound stable in acidic solutions?
Yes, the compound exhibits high stability in acidic media. In the presence of acid, the phenolic hydroxyl group remains protonated, and the overall structure is less reactive than under basic conditions. Both the trifluoromethoxy and nitro groups are stable to acid-catalyzed hydrolysis under typical reaction conditions.[2] However, working with strong, hot, concentrated acids could lead to unwanted side reactions on the aromatic ring, a general consideration for many aromatic compounds.[4]
Q4: Which functional group is the primary point of reactivity or potential instability?
The phenolic hydroxyl group is the primary center of reactivity. Its acidity and susceptibility to deprotonation in basic media is the most significant chemical characteristic you will encounter. The rest of the molecule, including the aromatic ring, the nitro group, and the highly stable trifluoromethoxy group, is comparatively inert under most conditions.
Q5: What are the recommended storage and handling conditions to ensure long-term stability?
To maintain the integrity of this compound, we recommend the following:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it away from strong oxidizing agents, acid chlorides, and sources of ignition.[9] The material is typically a liquid at room temperature and can be stored under these conditions.[10]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.[10][11][12] Handle in a well-ventilated area or a chemical fume hood.[13]
Troubleshooting Guide
| Observed Issue | Probable Cause & Scientific Explanation | Recommended Action |
| Solution turns bright yellow/orange after adding a base (e.g., NaHCO₃, Et₃N, NaOH). | This is the expected formation of the stable phenolate anion, not degradation. The negative charge is delocalized across the molecule, changing its light absorption properties.[5] | Proceed with your experiment. This color change can be used as a visual indicator of deprotonation. To reverse it, re-acidify the solution. |
| Loss of starting material or appearance of new peaks in HPLC/NMR after prolonged heating under strongly basic conditions. | While the -OCF3 group is very stable, the overall molecule can be susceptible to degradation under harsh conditions (e.g., high temperatures, concentrated strong bases). Potential pathways could involve reactions of the nitro group or other complex decompositions, rather than simple hydrolysis.[14] | Avoid unnecessarily harsh conditions. If high temperatures are required, consider using a milder base or protecting the phenol. Run a stability study under your proposed reaction conditions (see protocol below) to determine the compound's limits. |
| Inconsistent reaction yields when using the compound in a nucleophilic aromatic substitution (SNAr) reaction. | The phenolic proton is acidic and will be abstracted by bases or some nucleophiles. This can neutralize your reagent and inhibit the desired reaction. | If the phenol moiety is not the intended reaction site, protect the hydroxyl group as an ether or ester before proceeding with the reaction. This prevents unintended acid-base chemistry. |
Experimental Protocols & Data
Protocol: pH Stability Stress Test
This protocol provides a framework to assess the stability of this compound under your specific experimental conditions.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).
2. Preparation of Test Solutions:
- Acidic: Mix 1 mL of the stock solution with 9 mL of an acidic buffer (e.g., pH 2, HCl/KCl buffer).
- Neutral: Mix 1 mL of the stock solution with 9 mL of a neutral buffer (e.g., pH 7, phosphate buffer).
- Basic: Mix 1 mL of the stock solution with 9 mL of a basic buffer (e.g., pH 10, borate buffer).
3. Incubation:
- Divide each test solution into two vials: one for room temperature (RT) and one for your intended experimental temperature (e.g., 60 °C).
- Incubate the vials for a set period (e.g., 2, 4, 8, 24 hours).
4. Analysis:
- At each time point, take an aliquot from each vial.
- Analyze the samples by HPLC-UV, comparing the peak area of the parent compound against a t=0 sample.
- Calculate the percentage of the compound remaining. A loss of >5% may indicate instability under those conditions.
5. Visualization of Workflow:
Caption: Workflow for pH Stability Stress Testing.
Summary of Expected Stability
| Condition | Temperature | Expected Stability | Primary Observation |
| Acidic (pH < 4) | Ambient to Moderate (20-80 °C) | High | No significant change. |
| Neutral (pH ~7) | Ambient to Moderate (20-80 °C) | High | No significant change. |
| Basic (pH > 8) | Ambient (20-40 °C) | High (Structurally Stable) | Formation of yellow/orange phenolate. |
| Strongly Basic (e.g., >1M NaOH) | Elevated (>80 °C) | Potential for Degradation | Intense color; possible slow degradation over time. |
Mechanistic Overview
The primary chemical equilibrium to consider is the deprotonation under basic conditions. True degradation is unlikely under typical synthetic protocols.
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Troubleshooting PROTAC linker cleavage with "2-Nitro-4-(trifluoromethoxy)phenol"
Welcome to the technical support resource for researchers utilizing advanced Proteolysis Targeting Chimeras (PROTACs). This guide focuses on troubleshooting issues related to cleavable linkers, with a specific emphasis on photocleavable systems potentially incorporating a 2-Nitro-4-(trifluoromethoxy)phenol -based caging group. As PROTACs evolve beyond simple spacers, functional linkers that offer spatiotemporal control are becoming increasingly vital. This guide provides in-depth, field-proven insights to help you navigate the unique challenges presented by these sophisticated molecules.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the primary function of a cleavable linker in a PROTAC?
A cleavable linker adds a layer of control to PROTAC activity. Standard PROTACs are constitutively active, meaning they begin to induce protein degradation as soon as they enter a cell.[1][2] Cleavable linkers, however, keep the PROTAC in an inactive or "caged" state until a specific internal or external trigger is applied. This allows for precise control over when and where the PROTAC becomes active, a concept known as spatiotemporal control.[3][4] This is particularly useful for reducing off-target effects and studying the acute effects of protein degradation.
Q2: How does a photocleavable linker work, and what is the role of a "this compound" moiety?
Photocleavable linkers incorporate a photolabile group that is stable under normal conditions but breaks apart when exposed to a specific wavelength of light.[4][5] A common strategy involves using a nitroaromatic group, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which can be installed on a critical functional site of the PROTAC, rendering it unable to bind effectively to its target protein or the E3 ligase.[3]
The "this compound" structure is analogous to these established photolabile caging groups. When incorporated into a PROTAC linker, it likely functions to inactivate the molecule. Upon irradiation with UV or near-UV light, this group undergoes a photochemical reaction, leading to its cleavage and the release of the fully active PROTAC.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My target protein is not degraded after light exposure. What's causing the lack of activity?
This is a common issue indicating a failure in either the photo-activation step or the subsequent PROTAC-mediated degradation pathway. A systematic approach is required to pinpoint the failure.
Potential Cause A: Inefficient Photo-cleavage
The most direct cause is the failure of the photolabile linker to cleave.
-
Recommended Action: Verify cleavage using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare a sample of your PROTAC solution kept in the dark to one that has been irradiated. You should observe a decrease in the mass peak of the full-length "caged" PROTAC and the appearance of two new peaks corresponding to the "active" PROTAC and the cleaved "this compound" moiety.
| Parameter | Starting Point | Optimization Range | Rationale |
| Wavelength | 365 nm | 350 - 405 nm | Nitroaromatic cages typically absorb in the UV-A range. Match the wavelength to the absorbance maximum of your specific compound if known.[3][4] |
| Irradiation Time | 5 minutes | 1 - 30 minutes | Insufficient time leads to partial cleavage. Excessive time can cause photodamage to cells or the compound itself. |
| Light Intensity | 5 mW/cm² | 1 - 20 mW/cm² | Higher intensity can increase cleavage rate but also risks phototoxicity. |
| Solvent/Media | PBS or simple buffer | Cell culture media | Components in complex media can absorb UV light, reducing the effective dose reaching the PROTAC. Test cleavage in both simple and complex media. |
Potential Cause B: Low Degradation Efficiency of the Cleaved PROTAC
If LC-MS confirms that the linker is cleaving efficiently, the problem lies with the downstream degradation process.
-
Recommended Actions:
-
Synthesize the "Active" PROTAC: If possible, synthesize the final, uncaged PROTAC molecule independently. Test its degradation activity directly. This will confirm whether the cleaved molecule is inherently active.
-
Assess Ternary Complex Formation: Even with binding to the target and E3 ligase, the PROTAC may not form a productive ternary complex.[6] Use techniques like co-immunoprecipitation (Co-IP) or NanoBRET to verify the formation of the POI-PROTAC-VHL/CRBN complex.[6]
-
Check for Byproduct Interference: The cleaved caging group could potentially interfere with cellular processes or the assay itself. Run a control experiment where you treat cells with a synthesized version of the cleaved cage molecule alongside an active, non-cleavable PROTAC to see if it inhibits degradation.
-
Problem 2: I'm seeing target degradation without light activation, or my results are inconsistent.
This points to premature linker cleavage or instability of the parent molecule, a critical issue that negates the benefit of using a controlled-release system.
Potential Cause A: Chemical or Metabolic Instability
PROTACs are often large molecules that can be susceptible to degradation.[7][8]
-
Recommended Action: Perform a Stability Assay.
-
Incubate your photocleavable PROTAC in relevant media (e.g., cell culture media with 10% FBS, plasma) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze each time point by LC-MS to quantify the amount of the parent molecule remaining.[9]
-
Crucially, perform all steps in complete darkness or under red light to prevent accidental photo-cleavage.
-
If instability is observed, the linker may need to be chemically redesigned to be more robust.
-
Potential Cause B: Sensitivity to Ambient Light
Photolabile compounds can be sensitive to standard laboratory lighting.
-
Recommended Action: Implement Strict Light Protection.
-
Synthesize, purify, and store the compound in amber vials or vials wrapped in aluminum foil.
-
Perform all experimental manipulations (e.g., weighing, making solutions, plating cells) in a dark room or under red light conditions, as red light has lower energy and is less likely to induce cleavage.
-
Ensure plate readers or microscopes used for analysis do not expose the samples to UV or high-intensity blue light prior to the intended activation step.
-
Detailed Experimental Protocols
Protocol 1: Analysis of Photo-cleavage by LC-MS
This protocol verifies the light-dependent cleavage of your PROTAC.
-
Sample Preparation: Prepare a 10 µM solution of your photocleavable PROTAC in a suitable solvent (e.g., PBS or cell culture medium).
-
Controls: Dispense the solution into two HPLC vials. Wrap one vial completely in aluminum foil (Dark Control). Leave the other vial unwrapped (Irradiated Sample).
-
Irradiation: Place the unwrapped vial in your light source (e.g., a 365 nm UV lamp in a safety cabinet) for a predetermined amount of time (e.g., 10 minutes). Keep the Dark Control vial at the same temperature but shielded from light.
-
LC-MS Analysis: Analyze both samples using a high-resolution mass spectrometer.
-
Method: Use a standard reverse-phase gradient (e.g., Water/Acetonitrile with 0.1% formic acid).
-
Detection: Use full scan mode to identify all species and extracted ion chromatograms (EICs) to quantify specific masses.
-
-
Data Interpretation:
-
In the Dark Control, you should see a single, strong peak for the mass of the intact, caged PROTAC.
-
In the Irradiated Sample, you should see a significant decrease in the intact PROTAC peak and the appearance of two new peaks: one for the active PROTAC and one for the cleaved cage fragment.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol assesses the functional outcome of PROTAC activation.
-
Cell Plating: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare dilutions of your photocleavable PROTAC in culture media.
-
Add the compound to the cells. Work in a dark room or under red light.
-
Include the following controls: Vehicle (e.g., DMSO), a positive control (an active, non-cleavable degrader, if available), and the PROTAC without light exposure.
-
-
Photo-activation: Transfer the plates to the light source and irradiate for the optimized duration. Immediately return the plates to the 37°C incubator. Leave the "dark" control plates wrapped in foil.
-
Incubation: Incubate the cells for a time sufficient to observe degradation (typically 4-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Normalize samples to equal protein amounts, add loading buffer, and boil.
-
Perform standard SDS-PAGE and Western blot analysis using a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
-
Analysis: Quantify the band intensities. Successful, light-dependent degradation will show a significant decrease in the target protein band only in the lanes that were treated with both the PROTAC and light.
References
- G. M. Burslem, et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. (URL: [Link])
- L. Goracci, et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. (URL: [Link])
- 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem. (URL: [Link])
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency - Abbkine. (URL: [Link])
- 2-Nitro-4-((trifluoromethyl)thio)phenol | C7H4F3NO3S | CID 26596669 - PubChem. (URL: [Link])
- Why isn't My PROTAC Effective? - WuXi AppTec Biology. (2024). YouTube. (URL: [Link])
- Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation - BPS Bioscience. (2021). YouTube. (URL: [Link])
- A. Gautier, et al. (2021). Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery. Frontiers in Chemistry. (URL: [Link])
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024). Journal of the American Society for Mass Spectrometry. (URL: [Link])
- Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 - Waters Corpor
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies | Journal of the American Society for Mass Spectrometry. (2024). (URL: [Link])
- Protein Degrader/PROTAC assays - Proteome Sciences. (URL: [Link])
- Method Development of Proteolysis Targeting Chimera (PROTAC)
- PROTAC Linkers - CD Bioparticles. (URL: [Link])
- A. D. A. G. I. V. A. G. S. V. A. G. A. I. V. G. V. V. A. I. F. A. D. V. O. A. A. B. A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. (URL: [Link])
Sources
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- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Photopharmacology of Proteolysis-Targeting Chimeras: A New Frontier for Drug Discovery [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. waters.com [waters.com]
Technical Support Center: Navigating Steric Hindrance with 2-Nitro-4-(trifluoromethoxy)phenol
Welcome to the technical support guide for 2-Nitro-4-(trifluoromethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this versatile but sterically challenging intermediate into their synthetic workflows. The unique substitution pattern of this compound, specifically the ortho-nitro group, presents significant steric hindrance that can impede common phenolic reactions. This guide provides in-depth, troubleshooting-focused answers to frequently encountered problems, backed by established chemical principles and field-proven solutions.
Understanding the Challenge: The Steric Impact of the Ortho-Nitro Group
The primary obstacle in reactions involving this compound is the bulky nitro group (-NO₂) positioned ortho to the hydroxyl (-OH) group. This arrangement creates a crowded environment around the reactive hydroxyl moiety, physically blocking the approach of reagents. This "steric hindrance" can lead to a number of undesirable outcomes, including significantly reduced reaction rates, low yields, or complete reaction failure. The trifluoromethoxy (-OCF₃) group at the para-position, while not directly adjacent to the hydroxyl group, contributes to the overall electron-withdrawing nature of the aromatic ring, which can also influence reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Ether Synthesis - Why is my Williamson Ether Synthesis failing or giving low yields?
Question: I am attempting to synthesize an ether from this compound using a standard Williamson ether synthesis protocol (e.g., NaH and an alkyl halide in THF), but I am observing very low conversion. What is going wrong and how can I fix it?
Answer:
This is a classic case of steric hindrance impeding the Sₙ2 attack of the phenoxide on the alkyl halide. The ortho-nitro group on the this compound creates a congested space around the oxygen nucleophile, making it difficult for the electrophilic carbon of the alkyl halide to approach for the reaction to occur.[1][2]
Troubleshooting Flowchart: Williamson Ether Synthesis
Caption: Troubleshooting Williamson Ether Synthesis.
Recommended Solutions:
1. Implement Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is an excellent technique for overcoming the low reactivity of sterically hindered phenoxides. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous or solid phase (where it is generated with a base) to the organic phase containing the alkyl halide. This enhances the nucleophilicity of the phenoxide and increases the reaction rate.[3][4]
Table 1: Recommended Conditions for PTC Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Base | 50% aq. NaOH or solid K₂CO₃ | Strong base to deprotonate the phenol. |
| Solvent System | Toluene/H₂O or Dichloromethane/H₂O | Biphasic system required for PTC. |
| Catalyst | Tetrabutylammonium bromide (TBAB) or Aliquat 336 | Efficiently transports the phenoxide to the organic phase. |
| Alkyl Halide | Primary alkyl bromides or iodides | Less sterically hindered and more reactive than chlorides. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier. |
Step-by-Step Protocol: PTC Williamson Ether Synthesis
-
To a round-bottom flask, add this compound (1 eq.), toluene (10 mL/mmol of phenol), and the alkyl halide (1.2 eq.).
-
Add the phase-transfer catalyst (0.1 eq.).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (3 eq.).
-
Heat the mixture to 70°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction, separate the layers, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
2. Modify Standard Reaction Conditions:
If PTC is not an option, modifying the standard conditions can also improve yields, although potentially less dramatically.
-
Solvent Choice: Switch from less polar solvents like THF to a more polar aprotic solvent like DMF or DMSO. These solvents can better solvate the cation of the phenoxide salt, making the oxygen anion more nucleophilic.
-
Increased Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions.
-
Use a More Reactive Alkylating Agent: If possible, use an alkyl iodide instead of a bromide or chloride, as iodides are better leaving groups.
FAQ 2: Acylation Reactions - Why am I getting incomplete conversion during ester formation?
Question: I am trying to acylate this compound with an acyl chloride in the presence of a base like triethylamine or pyridine, but the reaction is very slow and incomplete. How can I drive this reaction to completion?
Answer:
Similar to ether synthesis, the ortho-nitro group hinders the approach of the acylating agent to the hydroxyl group. The bulky nature of both the phenol and often the acyl chloride leads to a sterically demanding transition state.
Troubleshooting Strategies for Acylation:
-
Use a More Powerful Acylating Agent: If using an acyl chloride is not essential, switching to the corresponding acid anhydride may increase reactivity.
-
Employ a more effective catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions and can often succeed where other bases fail. It reacts with the acylating agent to form a highly reactive intermediate.
-
Phase-Transfer Catalysis: As with etherification, PTC can be applied to esterification reactions. Using a biphasic system with a strong base and a phase-transfer catalyst can significantly accelerate the reaction.[5]
Step-by-Step Protocol: DMAP-Catalyzed Acylation
-
Dissolve this compound (1 eq.) and DMAP (0.1 eq.) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) to the stirred solution.
-
Add triethylamine (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water, separate the layers, and wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify as needed.
FAQ 3: Diaryl Ether Synthesis - My Ullmann condensation is not working. Are there alternative methods?
Question: I am attempting to synthesize a diaryl ether using a traditional Ullmann condensation with this compound and an aryl halide, but the reaction requires very high temperatures and gives poor yields. What are the modern alternatives?
Answer:
The traditional Ullmann condensation is notorious for requiring harsh reaction conditions (high temperatures, polar aprotic solvents) and often gives inconsistent yields, especially with sterically hindered substrates.[6] Modern copper- and palladium-catalyzed methods have largely superseded the classical Ullmann reaction for the synthesis of diaryl ethers, offering milder conditions and broader substrate scope.
Recommended Solution: Modern Catalytic C-O Coupling
Modern Ullmann-type reactions utilize soluble copper catalysts with specific ligands that facilitate the coupling under much milder conditions.[7][8]
Table 2: Comparison of Diaryl Ether Synthesis Methods
| Method | Catalyst System | Temperature | Advantages | Disadvantages |
| Traditional Ullmann | Stoichiometric Copper powder | >180 °C | Inexpensive catalyst | Harsh conditions, poor yields with hindered substrates |
| Modern Ullmann-type | Catalytic CuI with a ligand (e.g., picolinic acid, N,N-dimethylglycine) | 80-120 °C | Mild conditions, good functional group tolerance | Ligand synthesis may be required |
| Buchwald-Hartwig | Palladium catalyst with a phosphine ligand | 80-110 °C | Excellent for hindered substrates, broad scope | Expensive catalyst and ligands |
Step-by-Step Protocol: Modern Ullmann-Type Diaryl Ether Synthesis
-
To an oven-dried Schlenk tube, add CuI (0.05 eq.), picolinic acid (0.1 eq.), and K₃PO₄ (2 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon).
-
Add this compound (1 eq.) and the aryl halide (1.2 eq.).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Logical Flow for Method Selection
Caption: Decision tree for diaryl ether synthesis.
FAQ 4: Mitsunobu Reaction - The reaction is extremely slow with my secondary alcohol. Is there a way to accelerate it?
Question: I am attempting a Mitsunobu reaction with this compound and a sterically hindered secondary alcohol. The reaction is taking days to show any significant conversion. How can I speed it up?
Answer:
The Mitsunobu reaction is highly sensitive to steric hindrance at both the phenolic and alcoholic partners. The formation of the key oxyphosphonium intermediate is impeded by bulky substituents. While the Mitsunobu reaction is valued for its mild conditions and stereochemical inversion, its slow rate with hindered substrates is a significant drawback.[9][10]
Recommended Solution: Sonication and High Concentration
Recent studies have shown that the use of sonication in combination with high reaction concentrations can dramatically accelerate Mitsunobu reactions with sterically hindered substrates.[11] Ultrasound provides the activation energy needed to overcome the steric barrier, while high concentrations increase the frequency of molecular collisions.
Step-by-Step Protocol: Accelerated Mitsunobu Reaction
-
In a thick-walled reaction vial, dissolve this compound (1 eq.), the secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 1-3 M).
-
Place the vial in an ultrasonic bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) to the solution while sonicating.
-
Continue sonication for 15-60 minutes, monitoring the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and proceed with a standard aqueous workup.
-
Purify the product, paying special attention to removing triphenylphosphine oxide.
This approach has been shown to reduce reaction times from days to minutes for hindered systems.[11]
References
- Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.Reactive and Functional Polymers. [URL: https://www.sciencedirect.com/science/article/abs/pii/0923113794000304]
- Ullmann Condensation.SynArchive. [URL: https://www.synarchive.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0346397]
- Ullmann condensation.Wikipedia. [URL: https://en.wikipedia.
- The Williamson Ether Synthesis.University of Massachusetts Boston. [URL: https://www.umb.edu/editor_uploads/images/chemistry/Williamson_Ether_Synthesis.pdf]
- Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.ResearchGate. [URL: https://www.researchgate.
- PTC Etherification of a Phenol.PTC Organics, Inc. [URL: https://www.ptcorganics.com/PTC_Tip_of_the_Month/ptc_tip_054.html]
- 12. The Williamson Ether Synthesis.University of Evansville. [URL: https://www.evansville.edu/majors/chemistry/online/organic/pfiles/12.pdf]
- Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18058849/]
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0491536]
- Ullmann reaction for the synthesis of diaryl ethers.Google Patents. [URL: https://patents.google.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222329/]
- Williamson Ether Synthesis.Utah Tech University. [URL: https://chem.utahtech.edu/wp-content/uploads/sites/10/2020/08/Williamson-Ether-Synthesis.pdf]
- The Williamson Ether Synthesis.Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/williamson-ether-synthesis/]
- General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19374351/]
- A general procedure for mitsunobu inversion of sterically hindered alcohols.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0258]
- The Williamson Ether Synthesis.Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- General procedure for the acylation of 4-nitrophenol.ResearchGate. [URL: https://www.researchgate.
- Protecting Groups in Solid-Phase Organic Synthesis.ResearchGate. [URL: https://www.researchgate.net/publication/328330954_Protecting_Groups_in_Solid-Phase_Organic_Synthesis]
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.ResearchGate. [URL: https://www.researchgate.
- Mitsunobu and Related Reactions: Advances and Applications.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr040677y]
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00750]
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.SciSpace. [URL: https://typeset.io/papers/cu-catalyzed-arylation-of-phenols-synthesis-of-sterically-2l12g0j9]
- Protecting Groups in Organic Synthesis.University of Texas Southwestern Medical Center. [URL: https://www.utsouthwestern.edu/labs/ready/assets/protecting_groups.pdf]
- Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes.MDPI. [URL: https://www.mdpi.com/2073-4344/9/10/851]
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864210/]
- Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes.Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c07415]
- Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/251.shtm]
- Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36795906/]
- How to determine the order of acidity of the following dimethyl nitrophenols.ECHEMI. [URL: https://www.echemi.com/community/how-to-determine-the-order-of-acidity-of-the-following-dimethyl-nitrophenols_mjart2204211155-1.html]
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Technical Support Center: Optimizing PROTAC Linkers Derived from 2-Nitro-4-(trifluoromethoxy)phenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the strategic design and optimization of Proteolysis-Targeting Chimera (PROTAC) linkers, with a specific focus on leveraging "2-Nitro-4-(trifluoromethoxy)phenol" as a versatile starting scaffold. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of PROTAC development, from initial linker synthesis to final biological evaluation.
Troubleshooting Guide: Navigating Common Hurdles in PROTAC Linker Optimization
This section addresses specific challenges that may arise during your experiments, offering potential causes and actionable solutions rooted in established scientific principles.
| Issue | Potential Linker-Related Cause(s) | Recommended Troubleshooting Steps & Solutions |
| 1. High binary binding affinity but no cellular degradation. | Incorrect Linker Length or Rigidity: The linker may be too short, causing steric clashes, or too long and flexible, leading to a non-productive ternary complex.[1] | Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., incremental additions of PEG or methylene units).[1][2] Incorporate rigid motifs like piperazine or piperidine rings to pre-organize the PROTAC into a more bioactive conformation.[1] |
| Unfavorable Ternary Complex Conformation: The linker, while connecting the two ligands, may orient the target protein and E3 ligase in a way that prevents the transfer of ubiquitin to accessible lysine residues on the target protein.[1] | Solution: Employ computational modeling to predict ternary complex structures and identify optimal linker attachment points and exit vectors.[3] Experiment with different linker compositions (e.g., alkyl vs. PEG) to alter the conformational landscape. | |
| 2. Low PROTAC yield during synthesis. | Inefficient Coupling Reactions: Amide bond formation is a common failure point.[4] The choice of coupling reagents and reaction conditions is critical. | Solution: Optimize coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA).[4] Ensure starting materials are pure and anhydrous. If starting materials are TFA salts, the acidity can neutralize the base; consider a pre-treatment or using a stronger base.[4] |
| Poor Solubility of Intermediates: The hydrophobicity of the linker or protected fragments can lead to poor solubility in reaction solvents, hindering reaction kinetics. | Solution: Switch to a more suitable anhydrous solvent like N-Methyl-2-pyrrolidone (NMP) if issues persist with common solvents like DMF.[4] The introduction of PEG moieties can improve the solubility of the final PROTAC.[5] | |
| Difficult Purification: The amphiphilic nature of some PROTACs, especially those with PEG linkers, can make standard purification techniques like normal-phase silica gel chromatography challenging.[4] | Solution: Utilize reverse-phase HPLC for purification. Develop a gradient elution method to effectively separate the desired product from starting materials and byproducts. | |
| 3. The "Hook Effect" is observed in dose-response curves. | Formation of Non-productive Binary Complexes: At high concentrations, PROTACs can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve.[6] Test the PROTAC at lower concentrations (nanomolar to low micromolar range). |
| 4. Poor cell permeability and bioavailability. | High Polarity or Molecular Weight: The physicochemical properties of the linker significantly impact the overall properties of the PROTAC molecule. Highly polar linkers can hinder passive diffusion across cell membranes.[5] | Solution: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake.[5] The flexible nature of PEG linkers can sometimes allow them to adopt folded conformations that shield polar surface area, aiding in membrane traversal.[5] |
| Metabolic Instability: The linker can be a site of metabolic degradation, reducing the in vivo half-life of the PROTAC. | Solution: Introduce metabolically stable moieties into the linker, such as fluorine atoms or cyclic structures. Avoid easily metabolizable functional groups. |
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for PROTAC activity?
The linker's length is a key determinant of a PROTAC's ability to form a stable and productive ternary complex. A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[1] Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[7] Therefore, optimizing the linker length is a crucial step in PROTAC design to find the "sweet spot" for maximal degradation.
Q2: What are the advantages of using a PEG-based linker over a simple alkyl chain?
PEG linkers offer several advantages. The ether oxygens in the PEG backbone increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5] While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield the PROTAC's polar surface area, potentially improving cell permeability.[5] Alkyl chains, while synthetically accessible, are more hydrophobic, which can negatively impact solubility.[7]
Q3: How does "click chemistry" facilitate PROTAC linker optimization?
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and reliable method for conjugating the two ends of a PROTAC.[][9] This approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions by "clicking" together a linker core with different warheads and E3 ligase ligands.[3][] The resulting triazole ring is also metabolically stable.[]
Q4: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To mitigate this, it is essential to perform a comprehensive dose-response analysis to identify the optimal concentration window for your PROTAC.
Q5: Can I use computational modeling to predict the optimal linker?
Yes, computational modeling is a valuable tool in PROTAC design.[10] Molecular dynamics simulations and docking studies can help predict the conformation of the ternary complex and assess the steric compatibility between the PROTAC, the target protein, and the E3 ligase.[10] This can guide the rational design of linkers with optimal length, rigidity, and attachment points, thereby reducing the need for extensive empirical screening.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional PROTAC Linker from this compound
This protocol outlines a plausible synthetic route to generate a PEGylated linker with a terminal alkyne for "click chemistry" conjugation, starting from this compound.
Step 1: Etherification of this compound
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the desired length of a,ω-dihalo-PEG (e.g., 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane, 1.1 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-etherified product.
Step 2: Introduction of the Azide Moiety
-
Dissolve the mono-etherified product from Step 1 (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azido-functionalized intermediate.
Step 3: Reduction of the Nitro Group
-
Dissolve the azido-functionalized intermediate (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.
Step 4: Amide Coupling with an Alkyne-Containing Carboxylic Acid
-
Dissolve the aniline derivative from Step 3 (1.0 eq) and an alkyne-containing carboxylic acid (e.g., 4-pentynoic acid, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final bifunctional linker.
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the alkyne-functionalized linker with an azide-functionalized warhead (or E3 ligase ligand).
-
Dissolve the alkyne-functionalized linker (1.0 eq) and the azide-functionalized binding moiety (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared solution of copper(II) sulfate (CuSO₄, 0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction mixture will typically turn from colorless to a pale green or blue.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate or perform a direct purification by preparative reverse-phase HPLC.
Protocol 3: Characterization of the Final PROTAC by LC-MS and NMR
-
LC-MS Analysis:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Run a gradient elution from a low to high organic phase (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).
-
Confirm the identity of the PROTAC by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.
-
Assess the purity by integrating the peak area of the PROTAC relative to any impurity peaks.
-
-
NMR Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the structure by assigning the chemical shifts and coupling constants to the expected protons and carbons of the PROTAC molecule.
-
Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a general workflow for assessing the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Visualizations
Caption: Workflow for PROTAC Linker Optimization.
Caption: PROTAC Mechanism of Action.
References
- Synple Chem. (2022).
- Soper, H., Lee, S., & Brodbelt, J. S. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
- CD ComputaBio. (n.d.).
- Kadimisetty, K., et al. (Eds.). (2022).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Ding, B., et al. (2025). Solid-Phase Parallel Synthesis of Photocleavable Bifunctional Molecules Enables Efficient Phenotypic Protein Degrader Discovery.
- Expert Opinion on Drug Discovery. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
- Wang, Y., et al. (2024). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Molecules. [Link]
- Soper, H., Lee, S., & Brodbelt, J. S. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
- Gechijian, L. N., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Edmondson, S. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
- Bio-Techne. (n.d.).
- Abe, K., et al. (2022). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ACS Medicinal Chemistry Letters. [Link]
- Lee, H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules. [Link]
- Testa, A., & Ciulli, A. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Wikipedia. (n.d.). Click chemistry. [Link]
- Jin, Y-H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
- Fallan, C., & Tovar, C. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.).
- Moro, S., et al. (2022).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Google Patents. (n.d.).
- Castedo, L., et al. (1995). Phenol Nitration from a 2-(Nitrooxy)ethyl Side Chain.
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
Sources
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- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
Preventing unwanted side products in the reduction of "2-Nitro-4-(trifluoromethoxy)phenol"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address challenges in the reduction of 2-Nitro-4-(trifluoromethoxy)phenol to its corresponding amine, 2-Amino-4-(trifluoromethoxy)phenol. Our goal is to provide in-depth troubleshooting advice and optimized protocols to help you prevent the formation of unwanted side products and maximize the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the reduction of this compound.
Q1: What are the most common unwanted side products in this reduction, and why do they form?
The reduction of an aromatic nitro group is a multi-step process that proceeds through several intermediates. The accumulation of these intermediates, primarily nitroso and hydroxylamine species, is the primary cause of side product formation.[1]
-
Key Intermediates:
-
Nitroso Intermediate: Formed after the initial two-electron reduction of the nitro group. This species is highly electrophilic and reactive.
-
Hydroxylamine Intermediate: Formed after a subsequent two-electron reduction of the nitroso group. This species is nucleophilic.
-
-
Common Side Products:
-
Azoxy Compounds: These are typically yellow or orange and form when the electrophilic nitroso intermediate reacts with the nucleophilic hydroxylamine intermediate.[1][2] This condensation reaction is a common pathway for impurity generation, especially if the reduction is slow or incomplete.
-
Azo Compounds: Further reduction of azoxy compounds can lead to the formation of intensely colored azo compounds.
-
Over-reduction Products: While less common for the trifluoromethoxy group, aggressive conditions could potentially lead to undesired reactions. However, the primary concern is the condensation of intermediates.
-
The formation of these impurities is often an indicator of suboptimal reaction conditions, which fail to rapidly convert the intermediates to the desired amine.
Sources
Purification challenges of polar compounds derived from "2-Nitro-4-(trifluoromethoxy)phenol"
Introduction: Navigating the Purification Labyrinth
Researchers engaged in the synthesis of novel therapeutics and functional materials frequently encounter the versatile scaffold, 2-Nitro-4-(trifluoromethoxy)phenol. Its derivatives are of significant interest, yet their purification presents a unique set of challenges. The molecule's inherent characteristics—an acidic phenol, a highly polar nitro group, and an electronically complex trifluoromethoxy group—give rise to derivatives that often exhibit problematic chromatographic behavior and challenging solubility profiles.
The trifluoromethoxy (-OCF₃) group, in particular, introduces a duality of properties; it is strongly electron-withdrawing and can increase lipophilicity, yet the presence of the oxygen atom modulates this effect, complicating predictions of a derivative's polarity and interactions.[1][2] This guide is designed as a dedicated resource for scientists facing these hurdles. It moves beyond generic protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to make informed, effective decisions during the purification process.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Question 1: My compound is streaking severely or not moving from the baseline during normal-phase flash chromatography, even with highly polar solvents like 10% Methanol in Dichloromethane. What is the cause and how can I resolve this?
Answer:
This is a classic sign of strong, undesirable interactions between your polar analyte and the stationary phase. The primary culprit is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can strongly bind to polar functional groups in your molecule, particularly the phenolic hydroxyl and the nitro group, leading to significant peak tailing (streaking) or even irreversible adsorption.
Immediate Solutions:
-
Deactivate the Silica Gel: The most direct approach is to neutralize the acidic sites on the silica. This can be done by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA) in your chosen eluent.[3] This masks the active silanol sites, allowing your compound to elute more symmetrically.
-
Use a More Aggressive Polar Solvent System: For extremely polar compounds, standard solvents may not be sufficient. Consider a system containing ammonia, which can help displace the compound from the acidic silica. A common stock solution is 10% ammonium hydroxide in methanol, which can then be used as a modifier (1-10%) in a solvent like dichloromethane.[4]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient or if your compound is base-sensitive, consider a different stationary phase altogether.
-
Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acidic conditions.
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is an excellent option.
-
Question 2: I've switched to Reversed-Phase HPLC (RP-HPLC) for my polar derivative, but it elutes in or very near the void volume. How can I achieve better retention?
Answer:
Poor retention in RP-HPLC is a common issue for highly polar compounds, as they have a low affinity for the non-polar C18 stationary phase and prefer the polar mobile phase.[5]
Strategies for Increasing Retention:
-
Increase Mobile Phase Polarity: The simplest strategy is to increase the aqueous portion of your mobile phase. Modern RP columns are designed to be stable in highly aqueous, even 100% aqueous, conditions.[3]
-
Employ a More Polar Stationary Phase: Standard C18 columns may not be the best choice. Consider a reversed-phase column with a more polar character, which can offer alternative selectivity and improved retention for polar analytes.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and provides a secondary interaction mechanism for retaining polar compounds.
-
Phenyl-Hexyl Columns: These offer π-π interactions, which can be beneficial for retaining aromatic compounds like your derivatives.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It utilizes a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to excellent retention.
Question 3: My compound appears to be degrading on the column during purification. How can I confirm this and what are my purification alternatives?
Answer:
Degradation during chromatography is a serious issue, often caused by the chemical reactivity of the stationary phase.
Confirmation and Solutions:
-
Test for Stability (2D TLC): To confirm if silica gel is the problem, perform a two-dimensional TLC analysis. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If your compound is stable, the spot will simply move diagonally. If it is degrading, you will see new spots appearing along the second elution path.[4]
-
Use a Non-Adsorptive Purification Method: If your compound is unstable on silica or alumina, the best approach is to avoid chromatography altogether.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which your compound is highly soluble when hot but poorly soluble when cold.[6] For polar nitro-aromatic compounds, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane are often good starting points.[6][7]
-
Liquid-Liquid Extraction: If your derivative has an acidic or basic handle, you can use pH-swing extractions to move it between aqueous and organic layers, leaving neutral impurities behind.
-
Frequently Asked Questions (FAQs)
Q1: How does the -OCF₃ group specifically influence my choice of purification method?
The trifluoromethoxy group is an interesting case because it is highly electron-withdrawing but also increases lipophilicity more than a simple fluorine atom or even a trifluoromethyl (-CF₃) group.[1][8] This dual nature means your derivative might be "greasier" than expected for a polar molecule. This can be an advantage in RP-HPLC, potentially providing just enough hydrophobicity to achieve retention on a C18 column where a similar compound without the -OCF₃ group would not. Conversely, in normal-phase chromatography, its lipophilic character may improve solubility in less polar organic solvents, which can be beneficial for sample loading.
Q2: When should I choose Normal-Phase (NP) vs. Reversed-Phase (RP) chromatography for these compounds?
The choice depends on the overall polarity of your specific derivative.
-
Choose Normal-Phase (or HILIC) when your compound is highly polar, contains multiple hydrogen-bond donors/acceptors, and has poor retention on RP columns. NP is excellent for separating isomers.[9]
-
Choose Reversed-Phase when your compound has a moderate degree of polarity and sufficient hydrophobic character to interact with the C18 stationary phase. RP is often more reproducible and uses less hazardous solvents than NP.[10]
A general workflow for making this decision is presented below.
Q3: What analytical techniques are best for assessing the purity of my final product?
A single technique is rarely sufficient. A combination of methods is required to ensure purity.
-
High-Performance Liquid Chromatography (HPLC): An optimized HPLC method (ideally with a diode-array detector to check for peak purity) is the gold standard for assessing the percentage purity of your main component.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and for identifying any residual solvents or impurities with different chemical structures. ¹⁹F NMR is particularly useful for fluorinated compounds like yours to confirm the integrity of the -OCF₃ group.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. LC-MS is a powerful tool for identifying the molecular weights of minor impurities seen in the HPLC chromatogram.[14]
Data Presentation: Solvent & Stationary Phase Selection
Effective purification begins with choosing the right conditions. The following tables provide a starting point for method development.
Table 1: Common Solvents for Chromatography
| Solvent | Polarity Index | Usage Notes |
|---|---|---|
| n-Hexane | 0.1 | Non-polar; primary solvent in NP chromatography.[15] |
| Toluene | 2.4 | Good for dissolving aromatic compounds.[15] |
| Dichloromethane (DCM) | 3.1 | Versatile solvent for NP chromatography. |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar modifier in NP systems.[15] |
| Acetone | 5.1 | More polar than EtOAc; useful for recrystallization.[15] |
| Acetonitrile (ACN) | 5.8 | Primary organic solvent in RP-HPLC.[10] |
| Methanol (MeOH) | 6.6 | Polar; used in both NP and RP systems.[16] |
| Water | 10.2 | Primary solvent in RP-HPLC.[16] |
Table 2: Chromatographic Mode Selection Guide
| Mode | Stationary Phase | Mobile Phase | Best For... |
|---|---|---|---|
| Normal Phase (NP) | Polar (e.g., Silica, Alumina, Cyano) | Non-polar (e.g., Hexane/EtOAc)[9] | Highly polar, water-insoluble compounds; isomer separation. |
| Reversed Phase (RP) | Non-polar (e.g., C18, C8, Phenyl)[10] | Polar (e.g., Water/Acetonitrile)[10] | Compounds with moderate polarity and some hydrophobicity. |
| HILIC | Polar (e.g., Silica, Amide) | >70% Organic + Aqueous Buffer | Very polar, water-soluble compounds that are unretained in RP. |
Visualized Workflows and Decision Trees
Diagram 1: Purification Method Selection
This diagram provides a logical decision tree to guide the selection of an appropriate primary purification technique.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Peak Tailing in Chromatography
This workflow outlines a systematic approach to diagnosing and solving peak tailing.
Caption: Workflow for troubleshooting chromatographic peak tailing.
Experimental Protocols
Protocol 1: Flash Chromatography on Triethylamine-Deactivated Silica Gel
This protocol is designed for moderately polar, base-stable compounds that exhibit streaking on standard silica gel.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a target Rf value of approximately 0.2-0.3 for your compound.[3]
-
Prepare Deactivating Eluent: Prepare a bulk volume of your chosen eluent and add 1% triethylamine (v/v). For example, to 990 mL of eluent, add 10 mL of TEA.
-
Column Packing: Dry pack the column with silica gel.
-
Column Deactivation & Equilibration:
-
Flush the column with 2-3 column volumes of the deactivating eluent.
-
Allow the solvent level to drop to the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[17]
-
Gently add this powder to the top of the packed column, creating a uniform layer.
-
Carefully add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the deactivating eluent and begin eluting under positive pressure.
-
Collect fractions and analyze by TLC to identify those containing your purified product.
-
Protocol 2: High-Purity Recrystallization of a Polar Nitro-Aromatic Compound
This protocol is ideal for solid compounds that are unstable during chromatography or as a final polishing step.
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, toluene) or solvent pairs (e.g., ethyl acetate/hexane). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[6]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
In a separate flask, heat your chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude solid to dissolve it completely while stirring and heating.[6] The goal is to create a saturated solution at the boiling point.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, to remove all residual solvent. Analyze for purity by measuring the melting point and using the analytical techniques described in the FAQ section.
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (n.d.). Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ResearchGate. (2025). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups.
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Benchchem. (n.d.). Application Note: High-Purity Recrystallization of 3'-Nitroacetanilide from Ethanol.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. rubingroup.org [rubingroup.org]
- 16. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Impact of trifluoromethoxy group on the reactivity of the phenol in "2-Nitro-4-(trifluoromethoxy)phenol"
Welcome to the technical support center for 2-Nitro-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile compound. Here, we will explore the nuanced reactivity of this molecule and offer practical solutions to common challenges encountered in the lab.
Introduction: The Dual-Activated Phenol
This compound is a fascinating molecule where the phenolic hydroxyl group is influenced by two powerful electron-withdrawing groups: a nitro group (-NO₂) at the ortho position and a trifluoromethoxy group (-OCF₃) at the para position. Understanding the interplay of these substituents is critical to predicting and controlling the reactivity of the phenol.
The trifluoromethoxy group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] It exerts a potent, long-range inductive effect.[2][3][4] Unlike the trifluoromethyl group, the oxygen in the trifluoromethoxy group can theoretically participate in resonance, though this effect is significantly diminished compared to a methoxy group.[5] The nitro group is also strongly electron-withdrawing, primarily through resonance, which stabilizes the phenoxide anion.[6][7] The combined effect of these two groups makes the phenolic proton exceptionally acidic and significantly modulates the nucleophilicity of the resulting phenoxide.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Yield or Failure in O-Alkylation/O-Acylation Reactions
Question: I am attempting an O-alkylation (e.g., Williamson ether synthesis) with this compound, but I am observing low to no product formation. What could be the cause?
Answer: This is a common issue stemming from the severely diminished nucleophilicity of the corresponding phenoxide.
Causality: The strong electron-withdrawing nature of both the ortho-nitro and para-trifluoromethoxy groups extensively delocalizes the negative charge of the phenoxide ion, making it a very stable and, consequently, a poor nucleophile.
Troubleshooting Steps:
-
Choice of Base: While a strong base is needed to deprotonate the highly acidic phenol, very strong bases in polar aprotic solvents can lead to side reactions. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. The choice of cation can be crucial; cesium salts are often more effective due to the "cesium effect," which promotes faster alkylation.
-
Reaction Conditions:
-
Temperature: You may need to increase the reaction temperature to overcome the low nucleophilicity of the phenoxide. Monitor the reaction for potential decomposition at higher temperatures.
-
Solvent: Ensure your solvent is anhydrous. Trace amounts of water can quench the phenoxide and hydrolyze your electrophile.
-
-
Alternative Alkylation Strategies:
-
Mitsunobu Reaction: This reaction proceeds via an alkoxyphosphonium salt and is often successful with weakly nucleophilic alcohols and phenols.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the phenoxide (in the aqueous or solid phase) and the electrophile (in the organic phase).
-
Experimental Protocol: O-Methylation of this compound
Materials:
-
This compound
-
Potassium carbonate (finely ground and dried)
-
Methyl iodide (or dimethyl sulfate)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Unexpected Side Products in Electrophilic Aromatic Substitution
Question: I am trying to perform an electrophilic aromatic substitution on the ring of this compound and am getting a complex mixture of products or no reaction at all. Why is this happening?
Answer: The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution.
Causality: Both the nitro and trifluoromethoxy groups are strong deactivating groups, significantly reducing the electron density of the aromatic ring.[1][6] This makes the ring much less susceptible to attack by electrophiles. Phenols are typically highly activated towards electrophilic substitution, but in this case, the deactivating effects of the other substituents dominate.[8][9][10]
Troubleshooting Steps:
-
Forcing Conditions: Electrophilic substitution on this ring will likely require harsh reaction conditions (e.g., strong Lewis acid catalysts, high temperatures). However, be aware that such conditions can lead to decomposition or unwanted side reactions.
-
Alternative Synthetic Routes: It is often more practical to introduce the desired substituent onto the aromatic ring before introducing the nitro or trifluoromethoxy groups, or through a different synthetic strategy altogether, such as a cross-coupling reaction.[11]
-
Consider Nucleophilic Aromatic Substitution (SNAAr): If your goal is to introduce a substituent, consider if an SNAAr reaction is possible. The electron-deficient nature of the ring makes it a candidate for nucleophilic attack, especially if there is a suitable leaving group on the ring.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethoxy group affect the acidity of the phenol compared to a nitro group?
A1: Both groups increase the acidity of the phenol significantly compared to phenol itself. The nitro group, particularly at the ortho or para position, can delocalize the negative charge of the phenoxide through resonance.[7] The trifluoromethoxy group primarily acts through a strong inductive electron-withdrawing effect.[2][3][4] In this compound, these effects are additive, resulting in a highly acidic phenol.
| Compound | pKa (approximate) |
| Phenol | 9.95 |
| 4-Nitrophenol | 7.15 |
| 4-(Trifluoromethoxy)phenol | ~9.0 |
| This compound | < 7.0 |
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a hazardous substance and should be handled with appropriate care. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I perform a direct O-trifluoromethylation on this compound?
A3: Direct O-trifluoromethylation of phenols is a challenging transformation. While methods exist, they often require specialized reagents and conditions.[15][16][17] The electron-deficient nature of this compound might make it a suitable substrate for some modern O-trifluoromethylation protocols, but this would require experimental validation.
Visualizing Electronic Effects and Experimental Workflow
Caption: Electronic effects of substituents on the phenol ring.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The trifluoromethoxy group: a long-range electron-withdrawing substituent. | Sigma-Aldrich [sigmaaldrich.com]
- 4. The trifluoromethoxy group: a long-range electron-withdrawing substituent. | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. quora.com [quora.com]
- 7. expertsmind.com [expertsmind.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Phenol - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. 4-Nitro-2-(trifluoroMethoxy)phenol CAS#: 1261753-93-8 [m.chemicalbook.com]
- 13. 2-Nitro-4-(trifluoromethyl)phenol, 98% | Fisher Scientific [fishersci.ca]
- 14. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs Featuring "2-Nitro-4-(trifluoromethoxy)phenol" Linkers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate a "2-Nitro-4-(trifluoromethoxy)phenol" linker moiety. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the specific challenges of optimizing the cell permeability of these complex molecules.
Introduction: The Permeability Challenge with this compound Linkers
PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] However, their high molecular weight and complex structures often place them "beyond the Rule of 5," posing significant challenges to achieving adequate cell permeability and oral bioavailability.[2][3][4][5][6]
The "this compound" moiety, while potentially offering specific advantages in linker design, introduces a unique set of physicochemical properties that can impact a PROTAC's ability to traverse the cell membrane. The nitro group, being electron-withdrawing and moderately polar, can influence the electronic distribution within the molecule.[7][8] The trifluoromethoxy group is highly lipophilic and can enhance metabolic stability, which is often beneficial for drug candidates.[9][10][11] The interplay of these features requires a nuanced approach to optimizing cell permeability.
This guide will walk you through common issues, provide actionable troubleshooting steps, and answer frequently asked questions to help you systematically improve the cellular uptake of your PROTACs.
Troubleshooting Guide: Poor Cell Permeability
Here, we address common scenarios encountered when PROTACs with "this compound" linkers exhibit low intracellular activity, likely due to poor cell permeability.
Problem 1: Low Target Degradation Despite Potent Ternary Complex Formation in Biochemical Assays
You've confirmed your PROTAC forms a stable and cooperative ternary complex (Target-PROTAC-E3 ligase) in cell-free assays, but you observe minimal to no degradation of the target protein in cellular assays. This discrepancy strongly suggests a cell permeability issue.
Causality and Troubleshooting Steps:
-
Quantify Cell Permeability: The first step is to obtain a quantitative measure of your PROTAC's permeability.
-
Recommended Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[12][13][14] It's a cost-effective initial screen.[12]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which model the human intestinal epithelium.[12][14] It accounts for both passive diffusion and active transport mechanisms.[12]
-
-
-
Analyze Physicochemical Properties: The inherent properties of your PROTAC, influenced by the "this compound" linker, are critical.
-
Lipophilicity (LogP/LogD): The trifluoromethoxy group significantly increases lipophilicity.[9][11] While beneficial for membrane permeability to an extent, excessive lipophilicity can lead to poor aqueous solubility and membrane retention.[15]
-
Polar Surface Area (PSA): The nitro group contributes to the molecule's PSA. High PSA is generally detrimental to passive diffusion. Strategies to reduce PSA, such as promoting intramolecular hydrogen bonding, can improve permeability.[2][4][16]
-
Molecular Weight (MW) and Rotatable Bonds: PROTACs are inherently large.[2][4] While challenging to modify drastically, linker optimization can help minimize these parameters.[2]
-
-
Strategic Linker Modifications: The linker is the most flexible component for optimization.[16]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can reduce the number of hydrogen bond donors and improve permeability.[15][17]
-
Incorporate Rigidity: Introducing rigid elements like piperazine or piperidine moieties can improve permeability and solubility.[2][18]
-
Cyclization: A macrocyclic PROTAC design can pre-organize the molecule into a more cell-permeable conformation.[3]
-
Experimental Protocol: PAMPA Assay
This protocol provides a general framework for assessing the passive permeability of your PROTAC.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
LC-MS/MS for analysis
Protocol:
-
Prepare the PAMPA plate: Carefully coat the filter of the donor plate with the phospholipid solution.
-
Prepare solutions: Dissolve the test PROTAC and control compounds in PBS.
-
Load the donor plate: Add the PROTAC solution to the donor wells.
-
Assemble the PAMPA sandwich: Place the donor plate into the acceptor plate containing fresh PBS.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Analyze: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): Use the following formula: Pe = (V_A / (Area * Time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
Time is the incubation time.
-
[drug]_acceptor is the concentration in the acceptor well.
-
[drug]_equilibrium is the concentration at equilibrium.
-
Problem 2: High Efflux Ratio Observed in Caco-2 Assays
Your Caco-2 assay results show a high efflux ratio (Papp(B-A) / Papp(A-B) > 2), indicating that your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).
Causality and Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement:
-
Co-dosing with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio will confirm that your PROTAC is a substrate.
-
-
Structural Modifications to Evade Efflux:
-
Masking Recognition Motifs: Analyze the structure of your PROTAC to identify potential recognition motifs for efflux transporters. Modifications to the linker or warheads that do not compromise target binding may reduce efflux.
-
Alter Physicochemical Properties: Fine-tuning lipophilicity and hydrogen bonding capacity can sometimes reduce recognition by efflux transporters.
-
Frequently Asked Questions (FAQs)
Q1: How does the "this compound" linker specifically impact the physicochemical properties of a PROTAC?
A1: This linker moiety introduces two key functional groups with distinct effects:
-
2-Nitro group: This is an electron-withdrawing group that increases the polar surface area (PSA) of the molecule.[7][8] A higher PSA is generally associated with lower passive cell permeability.
-
4-Trifluoromethoxy group (-OCF3): This group is highly lipophilic and can significantly increase the overall lipophilicity (LogP) of the PROTAC.[9][11] It also enhances metabolic stability due to the strong C-F bonds.[9][11] The increased lipophilicity can improve membrane partitioning, but an excessively high LogP can lead to poor solubility and non-specific binding.[15]
The challenge lies in balancing the increased lipophilicity from the trifluoromethoxy group with the potential for increased polarity from the nitro group to achieve an optimal profile for cell permeability.
Q2: What are the most promising general strategies to improve the cell permeability of PROTACs?
A2: Several strategies have proven effective:
-
Linker Optimization: This is a key area for modification. Strategies include using shorter, more rigid linkers, incorporating cyclic elements, and replacing amide bonds with esters.[2][3][15][16]
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups, reducing the effective PSA and improving permeability.[4][16][17]
-
Prodrug Approach: Masking polar functional groups with lipophilic, cleavable moieties can enhance cell uptake.[2][16]
-
Choosing Smaller E3 Ligase Ligands: Ligands for CRBN are generally smaller than those for VHL, which can contribute to a more "drug-like" profile for the resulting PROTAC.[16]
Q3: Are there any "quick-win" modifications I can make to my PROTAC with a "this compound" linker to test for improved permeability?
A3: While every PROTAC is unique, a good starting point would be to synthesize an analog where a key amide bond in the linker is replaced with an ester. This is a relatively straightforward synthetic modification that directly reduces the hydrogen bond donor count and has been shown to improve permeability in several studies.[15][17]
Q4: How can I use computational tools to predict the cell permeability of my PROTACs?
A4: In silico tools can be valuable for prioritizing compounds for synthesis and testing.
-
Calculation of Physicochemical Properties: Software packages can predict properties like cLogP, TPSA, molecular weight, and the number of rotatable bonds.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of your PROTAC in different solvent environments, which can correlate with cell permeability.[5][19] PROTACs that can adopt folded, less polar conformations in a nonpolar environment tend to have better permeability.[17][20]
Visualizing Permeability Strategies
Caption: Strategies to enhance PROTAC cell permeability.
Data Summary Table: Physicochemical Properties and Permeability
| PROTAC Modification | cLogP | TPSA (Ų) | H-Bond Donors | Permeability (PAMPA, Pe x 10⁻⁶ cm/s) | Rationale |
| Parent PROTAC | 4.8 | 150 | 4 | Low (e.g., < 1.0) | High polarity and H-bond donors. |
| Amide to Ester | 5.1 | 138 | 3 | Moderate (e.g., 1.0 - 5.0) | Reduced H-bond donors and PSA. |
| Rigid Linker | 4.5 | 145 | 4 | Moderate-High (e.g., > 3.0) | Reduced conformational flexibility. |
| Cyclized Linker | 4.2 | 140 | 4 | High (e.g., > 5.0) | Pre-organized, cell-permeable conformation. |
Note: The values in this table are illustrative and will vary depending on the specific molecular structure.
References
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 7 strategies to improve PROTACs’ oral bioavailability. (2022). Drug Discovery and Development. [Link]
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Current strategies for improving limitations of proteolysis targeting chimeras. (2023).
- Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]
- Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). Journal of Medicinal Chemistry. [Link]
- Permeability Assay. Profacgen. [Link]
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (2021).
- Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). Journal of Medicinal Chemistry. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Cresset. [Link]
- Targeted Protein Degradation: Elements of PROTAC Design. (2018). Trends in Pharmacological Sciences. [Link]
- Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
- Solution Conformations Shed Light on PROTAC Cell Permeability. (2020).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- 2-Nitro-4-(trifluoromethyl)phenol. PubChem. [Link]
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry. [Link]
- 2-Nitro-4-((trifluoromethyl)thio)phenol. PubChem. [Link]
- Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021).
- Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry. [Link]
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025).
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
- Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry. [Link]
- 2-Nitro-4-(trifluoromethyl)phenol. P212121 Store. [Link]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules. [Link]
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]
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Addressing metabolic instability of the trifluoromethoxy group in "2-Nitro-4-(trifluoromethoxy)phenol" derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethoxy)phenol derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of the trifluoromethoxy (OCF3) group and the broader scaffold. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and address metabolic liabilities in your compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions about the metabolic properties of trifluoromethoxy-substituted nitrophenols.
Q1: Is the trifluoromethoxy (OCF3) group itself considered metabolically stable?
A1: Yes, the trifluoromethoxy group is generally considered to be highly stable and resistant to metabolic degradation.[1] This stability is attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2][3] While direct O-detrifluoromethylation is rare, it is not impossible; however, in most cases, metabolic liabilities will arise from other parts of the molecule.[4] A study on 4-trifluoromethoxyaniline, for instance, showed the trifluoromethoxy-substituent to be metabolically stable with no evidence of O-detrifluoromethylation.[4]
Q2: If the OCF3 group is stable, what are the primary metabolic hotspots on the "this compound" scaffold?
A2: The primary metabolic liabilities for this scaffold are typically not the OCF3 group itself, but rather the other functional groups and the aromatic ring. The main pathways are:
-
Phase I Metabolism (Oxidation & Reduction):
-
Phase II Metabolism (Conjugation):
Q3: Which specific enzyme families are most likely involved in the metabolism of my derivatives?
A3: The metabolism of these compounds is likely mediated by several enzyme families:
-
Cytochrome P450 (CYP) Superfamily: These are the primary enzymes responsible for Phase I oxidative metabolism, such as aromatic hydroxylation. Key isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[5][8]
-
UDP-glucuronosyltransferases (UGTs): These Phase II enzymes catalyze the attachment of glucuronic acid to the phenolic hydroxyl group.
-
Sulfotransferases (SULTs): This family of Phase II enzymes mediates the sulfation of the phenol group.[6]
-
Nitroreductases: These enzymes, which can be found in the liver and gut microbiota, are responsible for the reduction of the nitro group.
Q4: What are the expected metabolites I should be looking for in my analysis?
A4: Based on the known metabolic pathways, you should primarily search for the following types of metabolites in your LC-MS analysis:
-
Parent compound +16 Da (Aromatic hydroxylation).
-
Parent compound -30 Da (Nitro reduction to amino: -O2, +H2).
-
Parent compound +176 Da (Glucuronide conjugate).
-
Parent compound +80 Da (Sulfate conjugate).
-
Combinations of the above (e.g., a hydroxylated and glucuronidated metabolite).
The diagram below illustrates the most probable metabolic fates of the core scaffold.
Caption: Predicted metabolic pathways for the core scaffold.
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem 1: My compound shows rapid clearance in in vitro assays (microsomes/hepatocytes). How do I pinpoint the metabolic liability?
Solution: A high clearance rate indicates that your compound is being rapidly metabolized. The first step is to systematically determine how it is being metabolized using a standard in vitro metabolic stability assay. This experiment measures the disappearance of the parent compound over time when incubated with metabolically active systems like liver microsomes or hepatocytes.[9]
The workflow involves incubating your compound, analyzing samples at various time points, and then determining key pharmacokinetic parameters.
Caption: Experimental workflow for an in vitro stability assay.
By analyzing the data, you can determine the compound's stability. A short half-life (t½) and high intrinsic clearance (CLint) confirm the initial observation of metabolic instability.[2][10]
| Parameter | High Value | Low Value | Interpretation |
| Half-Life (t½) | Compound is stable | Compound is rapidly cleared | A shorter half-life indicates faster metabolism.[2] |
| Intrinsic Clearance (CLint) | Compound is rapidly cleared | Compound is stable | CLint is a measure of the metabolic capacity of the liver for the compound.[2] |
To identify the cause, perform parallel incubations:
-
-NADPH Control: Run the assay without the NADPH cofactor. If clearance is significantly reduced, the liability is due to NADPH-dependent CYP450 enzymes (i.e., aromatic hydroxylation).[2]
-
Hepatocytes vs. Microsomes: Microsomal assays primarily assess Phase I (CYP) metabolism, while hepatocyte assays assess both Phase I and Phase II pathways.[9] If your compound is stable in microsomes but unstable in hepatocytes, the liability is likely Phase II conjugation (glucuronidation/sulfation of the phenol).
Problem 2: I have evidence of a metabolite that I cannot identify. How can I determine if the trifluoromethoxy group is being cleaved?
Solution: This requires a metabolite identification (MetID) study using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. These instruments provide highly accurate mass measurements, which are critical for assigning elemental compositions to unknown peaks.[10][11]
To investigate OCF3 group cleavage, you would specifically look for a metabolite with a mass shift corresponding to the loss of OCF3 (-85 Da) and the gain of a hydroxyl group OH (+17 Da), resulting in a net change of -68 Da from the parent compound.
Experimental Approach:
-
Incubate your compound at a higher concentration (e.g., 10 µM) with liver microsomes or hepatocytes for a longer period (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.
-
Analyze the quenched samples on an HRMS system.
-
Process the data using metabolite identification software. Search for the predicted metabolites (hydroxylation, nitro reduction, etc.) and specifically for the -68 Da mass shift.
-
Confirm the structure using tandem MS (MS/MS). The fragmentation pattern of the putative metabolite should be consistent with the proposed structure.
Problem 3: My lead compound is too unstable. What are some rational design strategies to improve its metabolic stability?
Solution: Once you have identified the metabolic hotspot(s), you can employ several medicinal chemistry strategies to block these sites and improve stability.[7]
-
If Aromatic Hydroxylation is the issue:
-
Introduce an Electron-Withdrawing Group: Placing a halogen (e.g., Cl, F) or another CF3 group on the aromatic ring can deactivate it towards oxidative attack by CYP enzymes.[3][12]
-
Steric Hindrance: Introduce a bulky group near the site of hydroxylation to physically block the enzyme's access.
-
Deuteration (Kinetic Isotope Effect): Replacing a C-H bond at the site of metabolism with a C-D bond can slow the rate of CYP-mediated bond cleavage, thereby increasing the compound's half-life.[13]
-
-
If Nitro Reduction is the issue:
-
Bioisosteric Replacement: Consider replacing the nitro group with a bioisostere that is more resistant to reduction but maintains the desired electronic and binding properties. Examples include a trifluoromethyl (-CF3) or cyano (-CN) group. A recent study demonstrated that a CF3 group could successfully replace an aliphatic nitro group, resulting in improved metabolic stability.[14]
-
-
If Phenol Conjugation is the issue:
-
Mask the Phenol: Convert the hydroxyl group into a prodrug, such as an ester or a carbonate, which may be cleaved in vivo to release the active phenol.
-
Replace the Phenol: If the phenol is not essential for activity, replace it with a group that is not susceptible to conjugation, such as a fluorinated aromatic ring or a non-conjugatable heterocycle.
-
The following decision tree can guide your strategy for structural modification.
Caption: Decision tree for improving metabolic stability.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[2]
Materials & Reagents:
-
Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)
-
Test Compound (10 mM stock in DMSO)
-
Positive Controls: Verapamil (high clearance), Tolbutamide (low clearance) (10 mM stocks in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Solution A and B)
-
Ice-cold Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching
-
96-well incubation plates
Procedure:
-
Preparation: Thaw liver microsomes and NADPH solutions on ice. Dilute HLM to 1.0 mg/mL in phosphate buffer.
-
Incubation Plate Setup: In a 96-well plate, add 5 µL of buffer. Add 1 µL of test compound or control (final concentration 1 µM).
-
Pre-incubation: Add 44 µL of the diluted HLM solution to each well (final concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reactions by adding 50 µL of pre-warmed NADPH solution to each well. The 0-minute time point is quenched immediately before adding NADPH.
-
Time Points: At designated time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in the appropriate wells by adding 200 µL of ice-cold acetonitrile with internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) using the appropriate formula for your experimental setup.
References
- Diana, G. D., Rudewicz, P., Pevear, D. C., Nitz, T. J., Aldous, S. C., Aldous, D. J., ... & Dutko, F. J. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 38(8), 1355-1371. [Link]
- Thapa, P., Karki, R., Choi, H., Choi, J. H., Yun, M., Jeong, B. S., ... & Kwon, Y. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European journal of medicinal chemistry, 157, 1200-1212. [Link]
- Tassaneeyakul, W., Veronese, M. E., Birkett, D. J., & Miners, J. O. (1994). Metabolism of 7-benzyloxy-4-trifluoromethylcoumarin by human hepatic cytochrome P450 isoforms. Journal of Pharmacology and Experimental Therapeutics, 270(1), 1-6. [Link]
- Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., ... & Wilson, I. D. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of pharmaceutical and biomedical analysis, 28(5), 875-885. [Link]
- J. A. Fernandez, M. Zanda. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- Collection - Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - Journal of Chemical Inform
- Fernandez, J. A., & Zanda, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
- Fernandez, J. A., & Zanda, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
- Reed, J. R., & Hollenberg, P. F. (2014). Role of protein–protein interactions in cytochrome P450-mediated drug metabolism and toxicity. Chemical research in toxicology, 27(8), 1296-1303. [Link]
- Toxicological Profile for Nitrophenols. (2018).
- Kumar, G. N., & Surapaneni, S. (2003). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. North East Drug Metabolism Discussion Group. [Link]
- Trifluoromethyl
- Analytical Methods. (n.d.).
- Metabolic Stability Assay Services. BioIVT. [Link]
- Engesser, K. H., Fiedler, H. P., & Busse, H. J. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 107(2-3), 205-211. [Link]
- Metabolism of 2,5-bis(trifluoromethyl)-7-benzyloxy-4-trifluoromethylcoumarin by human hepatic CYP isoforms: Evidence for selectivity towards CYP3A4.
- Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., ... & Greig, I. R. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS medicinal chemistry letters, 11(7), 1431-1437. [Link]
- Liu, T., Boyd, G. R., & Ginige, M. P. (2025). Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges. Chemosphere, 144018. [Link]
- Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021). Agilent. [Link]
- Pretze, M., Wenzel, B., & Brust, P. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 11(4), 114. [Link]
- Franco, R., Chen, Y., Yan, B., & Aleksunes, L. M. (2021). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. Environmental Toxicology and Pharmacology, 87, 103704. [Link]
- Bennett, M. J., & Crich, D. (2020). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1, 2-Cis-Selective Glucosylation of Reactive Alcohols. Organic letters, 22(12), 4652-4656. [Link]
- Reddy, G. V. R., Reddy, B. M., Reddy, G. S., & Kumar, P. V. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. [Link]
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
- D'Alessandro, A., Boehm, F., & Scambia, G. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8847. [Link]
- Two alternative oxidative pathways for the metabolism of PNP.
- Jones, K. H., Trudgill, P. W., & Hopper, D. J. (1994). Evidence of two pathways for the metabolism of phenol by Aspergillus fumigatus. Archives of microbiology, 161(2), 176-181. [Link]
- Adoption of Analytical Methods for Identifying CEC. Contaminants of Emerging Concern. [Link]
- Metabolic pathway of phenol in Rhodotorula rubra.
- Pothuluri, J. V., Evans, F. E., & Cerniglia, C. E. (1996). Fungal metabolism of 2-nitrofluorene. Journal of toxicology and environmental health, 47(6), 577-589. [Link]
- Frankowski, R., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Croatica Chemica Acta, 84(3), 381-388. [Link]
- Nishi, K., Kitamura, M., & Nakajima, K. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]
- Troncoso-Rojas, R., & Luti, Y. (2022). Rhodotorula mucilaginosa Growth on Glutamine Is Sensitive to Mammalian-Glutaminase Inhibitors. Journal of Fungi, 8(11), 1195. [Link]
Sources
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- 4. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
The Ascendancy of Fluorinated Nitrophenol Linkers: A Comparative Analysis of 2-Nitro-4-(trifluoromethoxy)phenol in Bioconjugation and Solid-Phase Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis and bioconjugation, the choice of a linker or activating group is a critical determinant of reaction efficiency, product purity, and overall success. Among the diverse arsenal of available reagents, nitrophenol-based systems have long been workhorses for the activation of carboxylic acids, particularly in the realm of peptide synthesis. However, the advent of fluorinated analogues has heralded a new era of enhanced performance. This guide provides a comprehensive comparative analysis of "2-Nitro-4-(trifluoromethoxy)phenol" and its congeners, juxtaposing their properties against traditional nitrophenol linkers to illuminate the nuanced advantages conferred by strategic fluorination.
The Fundamental Principle: Activated Esters in Amide Bond Formation
The utility of nitrophenols as activating groups hinges on their ability to form "active esters" with carboxylic acids. The electron-withdrawing nature of the nitro group renders the phenolic oxygen a good leaving group, thereby increasing the electrophilicity of the ester's carbonyl carbon and facilitating nucleophilic attack by an amine to form a stable amide bond. This principle is the cornerstone of many peptide synthesis and bioconjugation strategies.
The reactivity of these active esters is intrinsically linked to the acidity of the parent phenol, which is quantified by its pKa value. A lower pKa signifies a more acidic phenol and, consequently, a better leaving group, leading to a more reactive ester.
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} caption [label="Figure 1: General mechanism of amide bond formation using a nitrophenol-activated ester.", fontname="Arial", fontsize=12]
Comparative Analysis of Nitrophenol Linkers
The performance of a nitrophenol linker is dictated by a delicate balance of reactivity and stability. An ideal active ester should be reactive enough to ensure efficient coupling but stable enough to prevent premature hydrolysis and allow for purification and handling. The substitution pattern on the phenyl ring plays a pivotal role in modulating these properties.
| Linker/Activating Group | Parent Phenol | Predicted/Experimental pKa | Key Characteristics |
| This compound | This compound | ~5.10 (Predicted for 4-Nitro-2-(trifluoromethoxy)phenol)[1] | High reactivity due to strong electron-withdrawing effects of both nitro and trifluoromethoxy groups. The ortho-nitro group may offer steric shielding, potentially enhancing stability against hydrolysis. |
| 2-Nitro-4-(trifluoromethyl)phenol | 2-Nitro-4-(trifluoromethyl)phenol | Not Found | Similar to its trifluoromethoxy counterpart, it is expected to be highly reactive. The trifluoromethyl group is a powerful electron-withdrawing group. |
| 4-Nitrophenol (pNP) | 4-Nitrophenol | 7.15[2] | A widely used, moderately reactive linker. Its esters offer a good balance of reactivity and stability for many applications. |
| 2-Nitrophenol (oNP) | 2-Nitrophenol | 7.23 | Slightly less acidic than p-nitrophenol. The ortho-nitro group can participate in intramolecular hydrogen bonding, which can influence its properties. |
| 2,4-Dinitrophenol | 2,4-Dinitrophenol | 4.11 | Highly reactive due to the presence of two electron-withdrawing nitro groups. Esters are more susceptible to hydrolysis. |
| Pentafluorophenol (PFP) | Pentafluorophenol | 5.5 | Very high reactivity due to the cumulative electron-withdrawing effect of five fluorine atoms. PFP esters are often more reactive than nitrophenyl esters. |
Causality Behind Performance Differences:
The enhanced reactivity of fluorinated nitrophenols, such as this compound, stems from the potent inductive electron-withdrawing effect of the trifluoromethoxy (-OCF3) group. This effect, in concert with the nitro group, significantly increases the acidity of the phenol, making the corresponding phenoxide a superior leaving group. A lower pKa of the parent phenol correlates with a faster rate of aminolysis of the active ester, leading to more efficient amide bond formation.
While highly reactive, the esters of these fluorinated phenols must also exhibit sufficient stability towards hydrolysis, a competing reaction in aqueous environments often used for bioconjugation. The steric hindrance provided by the ortho-nitro group in this compound may play a beneficial role in shielding the ester carbonyl from water molecules, thereby enhancing its hydrolytic stability compared to an unhindered, highly reactive ester.
Experimental Data Supporting the Superiority of Substituted Nitrophenyl Esters
The rate of hydrolysis of p-nitrophenyl acetate is a classic model for studying esterase activity and serves as a benchmark for ester stability.[5][6] The introduction of additional electron-withdrawing groups, such as the trifluoromethoxy group, is expected to increase the rate of both aminolysis and hydrolysis. The key to a successful linker is a significantly greater enhancement in the rate of aminolysis relative to hydrolysis.
Experimental Protocols
The following protocols are representative methodologies for the application of nitrophenol-based linkers in solid-phase peptide synthesis and bioconjugation. These should be optimized for specific applications.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Nitrophenol Active Ester
This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy and a pre-formed nitrophenyl active ester of the incoming amino acid.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) using a nitrophenol active ester.", fontname="Arial", fontsize=12]
Materials:
-
Fmoc-protected amino acid nitrophenyl ester (e.g., Fmoc-Ala-ONp)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diisopropylethylamine (DIPEA) (optional, for neutralization)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 10-20 minutes. Drain and repeat.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Coupling:
-
Dissolve 2-4 equivalents of the Fmoc-amino acid nitrophenyl ester in a minimal amount of DMF.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature. The reaction time will vary depending on the specific active ester and amino acids being coupled (typically 1-4 hours). Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the purified peptide.
-
Protocol 2: Bioconjugation of a Protein with a Small Molecule using a 2-Nitro-4-(trifluoromethoxy)phenyl Ester Linker
This protocol describes the labeling of a protein with a small molecule that has been activated as a 2-Nitro-4-(trifluoromethoxy)phenyl ester.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Figure 3: Workflow for protein bioconjugation using a nitrophenol active ester.", fontname="Arial", fontsize=12]
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., PBS pH 7.4-8.0)
-
Small molecule activated as a 2-Nitro-4-(trifluoromethoxy)phenyl ester (dissolved in an organic solvent like DMSO or DMF)
-
Reaction buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines.
-
Active Ester Preparation: Prepare a stock solution of the small molecule-2-Nitro-4-(trifluoromethoxy)phenyl ester in a water-miscible organic solvent (e.g., DMSO).
-
Conjugation Reaction:
-
Add a calculated molar excess of the active ester solution to the protein solution while gently vortexing. The optimal molar ratio will need to be determined empirically but typically ranges from 5 to 20-fold excess of the ester.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle agitation. The reaction time and temperature should be optimized to achieve the desired degree of labeling while minimizing protein degradation.
-
-
Quenching: Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to stop the reaction by consuming any unreacted active ester.
-
Purification: Purify the protein-small molecule conjugate from unreacted small molecule and the this compound byproduct using size exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the small molecule has a chromophore) and confirm the integrity of the protein (e.g., using SDS-PAGE).
Conclusion
The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group in this compound, offers a compelling avenue for enhancing the performance of nitrophenol-based linkers. The resulting active esters exhibit heightened reactivity due to the increased acidity of the parent phenol, leading to more efficient amide bond formation in both solid-phase peptide synthesis and bioconjugation. While maintaining this high reactivity, the steric and electronic properties of these linkers can also be tuned to provide adequate stability against premature hydrolysis. For researchers seeking to optimize their conjugation and synthesis protocols, the exploration of fluorinated nitrophenol linkers represents a promising frontier with the potential for significant improvements in yield, purity, and overall efficiency.
References
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- Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]
- Google Patents. (1993). Active esters for solid phase peptide synthesis.
- Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
- Fischer, B., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International journal of peptide and protein research. [Link]
- Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]
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- Bohórquez, A. R. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 39-47.
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A Comparative Guide to Trifluoromethoxy vs. Trifluoromethyl Phenol Linkers in PROTAC Efficacy
Introduction: The Linker as a Linchpin in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] Far from being a passive tether, the linker is a critical determinant of a PROTAC's success.[4] Its length, composition, and rigidity profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for target ubiquitination and subsequent degradation.[5][6] The linker also dictates the molecule's physicochemical properties, such as solubility and cell permeability, which are crucial for its overall efficacy and drug-like characteristics.[3][7]
As the field matures, linker design has evolved from using simple alkyl and polyethylene glycol (PEG) chains to incorporating more sophisticated chemical moieties to fine-tune PROTAC performance.[1] Among these, fluorinated groups have garnered significant interest. This guide provides an in-depth, data-driven comparison of two key fluorinated motifs when incorporated into phenol linkers: the trifluoromethyl (-CF3) group and the trifluoromethoxy (-OCF3) group, offering field-proven insights for researchers in drug development.
The Power of Fluorine: Modulating Molecular Properties
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[8][9] The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly powerful in this regard, each imparting a unique set of properties.[10]
-
Trifluoromethyl (-CF3) Group: Known for its strong electron-withdrawing nature and high lipophilicity, the -CF3 group can significantly alter a molecule's electronic profile and its interactions with biological targets.[11][12] The strength of the C-F bonds confers exceptional metabolic stability, protecting adjacent sites from enzymatic degradation.[13]
-
Trifluoromethoxy (-OCF3) Group: Often considered a "super-halogen" or lipophilic bioisostere of a methoxy group, the -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[8][14] It combines a strong electron-withdrawing inductive effect with remarkable metabolic stability, making it a valuable tool for optimizing pharmacokinetic profiles.[9][15]
When incorporated into the linker of a PROTAC, these groups can have a profound impact on the molecule's ability to navigate the cellular environment and effectively induce protein degradation.
Head-to-Head Comparison: -OCF3 vs. -CF3 Phenol Linkers
The choice between a trifluoromethoxy and a trifluoromethyl group on a phenol linker is not trivial. It requires a careful balancing of physicochemical properties to achieve optimal PROTAC performance.
Physicochemical Properties
The distinct electronic and steric properties of -OCF3 and -CF3 groups directly influence the PROTAC's behavior.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Rationale & Impact on PROTACs |
| Lipophilicity (Hansch π) | +1.04 [8] | +0.88 [8] | The higher lipophilicity of the -OCF3 group can enhance cell membrane permeability, a critical hurdle for large PROTAC molecules.[15] However, excessive lipophilicity can lead to poor aqueous solubility and off-target binding. |
| Electronic Effect | Strongly electron-withdrawing (inductive), weakly donating (resonance)[9] | Strongly electron-withdrawing (inductive)[11] | The strong inductive effect of both groups can influence the acidity of the phenol, affecting potential hydrogen bonding interactions within the ternary complex or with transport proteins. |
| Metabolic Stability | Exceptionally High[15] | Very High[12][13] | The robust nature of C-F bonds in both groups protects the linker from oxidative metabolism, increasing the PROTAC's half-life and duration of action.[8][16] |
| Conformational Influence | Can influence linker geometry and rotational barriers. | Exerts moderate steric influence.[13] | Subtle changes in linker conformation can pre-organize the PROTAC into a more favorable orientation for ternary complex formation, enhancing binding cooperativity.[16] |
Impact on PROTAC Performance
The ultimate measure of a linker's utility is its effect on the PROTAC's biological activity.
-
Ternary Complex Formation and Stability: The linker's role is to facilitate a productive orientation between the POI and the E3 ligase.[] The electronic and conformational effects of the -OCF3 or -CF3 group can influence the stability of this complex. A well-designed linker can stabilize the ternary complex through favorable protein-protein interactions, leading to more efficient ubiquitination.[4]
-
Cell Permeability: PROTACs often exist at the edge of or beyond "Rule of 5" space, making cell permeability a significant challenge.[18][19] The higher lipophilicity conferred by the trifluoromethoxy group may offer an advantage in passive diffusion across the cell membrane.[15] However, studies have shown that permeability is not solely dependent on lipophilicity but also on the PROTAC's ability to adopt folded, less polar conformations, a property influenced by the linker's structure.[18][20]
-
Pharmacokinetics (PK): Enhanced metabolic stability from either group can lead to a longer in vivo half-life.[16] This is a crucial parameter for achieving sustained protein degradation and a durable therapeutic effect. However, the overall PK profile will also be influenced by factors like solubility and potential for transporter-mediated efflux, which can be modulated by the linker's properties.[7]
Data-Driven Insights: A Comparative Case Study
To illustrate the potential impact of these linkers, consider the following hypothetical experimental data for two PROTACs targeting the same protein of interest (e.g., BRD4) and recruiting the same E3 ligase (e.g., VHL), differing only in the linker modification.
| PROTAC | Linker Moiety | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| PROTAC-A | Trifluoromethyl Phenol | 25 | 92 | 1.5 | 110 |
| PROTAC-B | Trifluoromethoxy Phenol | 15 | 95 | 2.8 | >120 |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.[5]
-
Dmax: The maximum percentage of target protein degradation achieved.[5]
In this scenario, PROTAC-B , with the trifluoromethoxy phenol linker, exhibits higher potency (lower DC50) and slightly greater maximal degradation. This improved performance is supported by its enhanced cell permeability and superior metabolic stability, highlighting the potential advantages of the -OCF3 group. This underscores the necessity of empirical testing, as the optimal choice is highly dependent on the specific POI and E3 ligase pair.[5]
Visualizing the PROTAC Mechanism and Workflow
To understand how PROTAC efficacy is evaluated, it is essential to visualize both the biological mechanism and the experimental process.
Caption: The PROTAC Mechanism of Action.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocols for PROTAC Evaluation
Accurate comparison of PROTACs requires robust and reproducible experimental protocols. The following are self-validating methodologies for key assays.
Protocol 1: Western Blotting for Target Protein Degradation
This is the gold-standard assay for quantifying PROTAC-induced protein degradation.
Causality: This protocol directly measures the endpoint of PROTAC activity—the reduction in the total amount of the target protein. Including a proteasome inhibitor control is critical to validate that the observed protein loss is due to proteasomal degradation.
Methodology:
-
Cell Plating: Plate cells (e.g., MCF7 for ERα, VCaP for AR) in 6-well plates and allow them to adhere overnight.
-
Cell Treatment: Treat cells with a serial dilution of the PROTACs (e.g., PROTAC-A and PROTAC-B) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) and a positive control where cells are co-treated with a high concentration of PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing ubiquitination of the target protein, the mechanistic step prior to degradation.
Causality: This experiment validates the mechanism of action. An increase in the high-molecular-weight, smeared signal for the target protein confirms that it is being tagged with ubiquitin chains in a PROTAC-dependent manner.
Methodology:
-
Cell Transfection (Optional): If a good antibody for the endogenous protein is unavailable, co-transfect cells with plasmids encoding a tagged version of the POI (e.g., HA-BRD4) and His-tagged ubiquitin.[21]
-
Treatment: Treat the cells with the PROTAC of interest (e.g., 1 µM) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor is essential to allow the ubiquitinated protein to accumulate.
-
Lysis and Pulldown: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. For His-ubiquitin transfected cells, perform a pulldown using nickel-NTA agarose beads to isolate ubiquitinated proteins.
-
Western Blot Analysis: Elute the pulled-down proteins and analyze them by Western blot using an antibody against the target protein (or its tag). A high-molecular-weight smear or laddering pattern indicates polyubiquitination.
Conclusion and Future Perspectives
The linker is a highly tunable and critical component in PROTAC design.[22][23] The choice between incorporating a trifluoromethoxy or trifluoromethyl phenol moiety is a strategic decision that can significantly impact a PROTAC's efficacy. The trifluoromethoxy group, with its superior lipophilicity and metabolic stability, may offer a slight advantage in enhancing cell permeability and prolonging half-life.[8][15] However, the optimal linker is always context-dependent, and subtle changes can lead to dramatic differences in activity.[24]
The future of linker design lies in moving beyond trial-and-error approaches towards more rational, structure-guided methods.[3] Advances in computational modeling and a deeper understanding of the structural biology of ternary complexes will be essential to predict which linker chemistries will be most effective for a given target. As our ability to modulate the physicochemical and conformational properties of PROTACs with chemical precision grows, so too will our capacity to develop potent and selective protein degraders for a wide range of diseases.
References
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A Comparative Guide to the Validation of 2-Nitro-4-(trifluoromethoxy)phenol Purity by HPLC and NMR
In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable and reproducible outcomes. 2-Nitro-4-(trifluoromethoxy)phenol is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds.[1] Its molecular structure, featuring a trifluoromethoxy group, can enhance the lipophilicity and bioavailability of target molecules.[1] This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of this compound purity.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices, in alignment with international regulatory standards such as the ICH Q2(R2) guidelines for analytical procedure validation.[2][3]
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Each method has inherent biases and limitations. An impurity might co-elute with the main peak in HPLC or its signals could be masked in an NMR spectrum. Therefore, employing orthogonal methods—techniques that measure the same property based on different chemical or physical principles—provides a more complete and trustworthy purity profile. For this compound, the chromatographic separation by HPLC and the structural elucidation by NMR offer a powerful synergistic approach.
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
The "Why" Behind the Method: Causality in HPLC Protocol Design
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main compound from any potential impurities, which could include starting materials, byproducts, or degradation products. The development of a robust analytical method requires careful consideration of selectivity, sensitivity, and specificity.[4]
-
Column Choice (C18): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC. Its nonpolar stationary phase provides excellent retention for moderately polar compounds like this compound. The trifluoromethoxy and nitro groups contribute to the molecule's polarity, while the phenyl ring provides hydrophobicity, leading to good interaction and separation on a C18 phase.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (acetonitrile or methanol) is often preferred. Acetonitrile is frequently chosen for its lower viscosity and UV transparency. The acidic buffer helps to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.
-
UV Detection: The aromatic and nitro-substituted structure of this compound results in strong UV absorbance. A diode-array detector (DAD) is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity by comparing spectra across the peak. An analytical wavelength is chosen where the analyte has significant absorbance, away from the solvent cutoff.
Experimental Protocol: HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and DAD.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
This compound reference standard and sample.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL.
-
Prepare a working standard solution at a concentration of approximately 100 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
-
Gradient Program: A typical gradient might start at 70% A and 30% B, ramping to 100% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Data Presentation and Interpretation
Table 1: Illustrative HPLC Data for this compound
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time (min) | 8.5 | Consistent with reference standard (± 2%) |
| Tailing Factor | 1.1 | ≤ 1.5 |
| Theoretical Plates | > 5000 | > 2000 |
| Purity by Area % | > 99.5% | ≥ 99.0% |
The primary output is a chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Peak purity analysis using a DAD is crucial to ensure that the main peak is not masking any co-eluting impurities.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Section 2: Structural Confirmation and Purity Assessment by NMR Spectroscopy
NMR spectroscopy provides invaluable information about the chemical structure and the presence of structurally related impurities. For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are essential for a thorough analysis. Quantitative NMR (qNMR) can also be employed for a highly accurate purity determination.[5]
The Rationale Behind NMR Analysis
-
¹H NMR: This technique provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts, integration values, and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the benzene ring, confirming the identity of the compound.
-
¹⁹F NMR: Given the presence of a trifluoromethoxy group, ¹⁹F NMR is a highly specific and sensitive tool.[6] The chemical shift of the -OCF₃ group is very sensitive to its electronic environment, making it an excellent probe for identifying any impurities with different fluorine environments.[7] The absence of other fluorine signals is a strong indicator of purity with respect to fluorinated byproducts.
Experimental Protocol: NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard for qNMR (if performed), e.g., maleic anhydride.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add ~0.6 mL of CDCl₃.
-
If performing qNMR, add a known amount of a suitable internal standard.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard ¹H spectrum with sufficient signal-to-noise. Key parameters include a 30-degree pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 for quantitative analysis.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This will result in a single sharp peak for the -OCF₃ group if the compound is pure.
-
Data Presentation and Interpretation
Table 2: Expected NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10.5 | Singlet | 1H | -OH |
| ¹H | ~8.1 | Doublet | 1H | Ar-H |
| ¹H | ~7.4 | Doublet of Doublets | 1H | Ar-H |
| ¹H | ~7.2 | Doublet | 1H | Ar-H |
| ¹⁹F | ~ -58.0 | Singlet | 3F | -OCF₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The ¹H NMR spectrum should show three distinct signals in the aromatic region with the expected splitting patterns and a 1:1:1 integration ratio, along with a broad singlet for the phenolic proton. The ¹⁹F NMR should ideally show a single sharp singlet. The presence of any additional peaks in either spectrum would indicate impurities.
Visualizing the NMR Data Interpretation Process
Caption: The process of NMR data interpretation for purity validation.
Section 3: A Comparative Analysis: HPLC vs. NMR
Neither HPLC nor NMR alone can provide a complete picture of a compound's purity. Their strengths are complementary, and when used in tandem, they offer a robust and reliable assessment.
Table 3: Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Quantitative analysis of known and unknown impurities. | Structural elucidation and confirmation. |
| Strengths | - High sensitivity for trace impurities.- Excellent for separating isomers.- Well-established for quantitative analysis (area %). | - Provides definitive structural information.- Can identify and quantify unknown impurities if structurally distinct.- ¹⁹F NMR is highly specific for fluorinated compounds. |
| Limitations | - Co-elution of impurities can lead to inaccurate results.- Requires a reference standard for identification.- Does not provide structural information. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate analysis.- Not ideal for separating isomers with very similar NMR spectra. |
| Best For | Detecting and quantifying low-level impurities. | Confirming the identity of the main component and identifying structurally different impurities. |
Synergistic Power: Imagine a scenario where a potential impurity is a positional isomer of this compound. This isomer might have a very similar polarity and could co-elute with the main peak in HPLC, making it difficult to detect. However, its NMR spectrum, particularly the aromatic region of the ¹H NMR, would likely be distinctly different, allowing for its unambiguous identification and quantification. Conversely, an impurity present at a very low level (e.g., <0.1%) might not be detectable by NMR but would be readily quantifiable by a validated, sensitive HPLC method.
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and reliability of downstream applications in research and drug development. A comprehensive purity assessment should not be a "one-size-fits-all" approach. By leveraging the high-resolution separation power of HPLC and the detailed structural insights from NMR spectroscopy, a scientifically sound and defensible purity profile can be established. This orthogonal approach, grounded in the principles of analytical method validation outlined by regulatory bodies like the ICH, provides the highest level of confidence in the quality of this important chemical intermediate.[8][9]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com.
- Q 3 B (R2) Impurities in New Drug Products - EMA.
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes.
- The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed.
- An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane - Benchchem.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International.
- HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- Separation of 4-Nitrophenol on Newcrom R1 HPLC column - SIELC Technologies.
- The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF - ResearchGate.
- 2-Nitro-4-fluorophenol(394-33-2) 1H NMR spectrum - ChemicalBook.
- 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | 1261946-46-6 | Benchchem.
- Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives - Benchchem.
- Supporting information for - The Royal Society of Chemistry.
- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database.
- 2-Nitro-4-(trifluoromethyl)phenol - Chem-Impex.
- 129644-56-0 | this compound | ChemScene.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing).
- Fluorine NMR.
- 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org.
- Analyzing Phenolic Pollutants in Water Using U-HPLC - Fisher Scientific.
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC - NIH.
- 1 H-NMR spectrum of 4-nitrophenol. | Download Scientific Diagram - ResearchGate.
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Assessing the Impact of the Trifluoromethoxy Group on PROTAC Binding Affinity: A Comparative Guide
Introduction
In the rapidly evolving field of targeted protein degradation, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. The chemical composition of a PROTAC, including its target-binding ligand, E3 ligase-recruiting moiety, and the connecting linker, critically influences its efficacy.[1][2][3] A key challenge in PROTAC development is optimizing the physicochemical properties of these bifunctional molecules to ensure efficient cell permeability, target engagement, and ternary complex formation.[4] This guide provides an in-depth analysis of the strategic incorporation of the trifluoromethoxy (-OCF3) group into PROTAC design and its potential impact on binding affinity. We will explore the theoretical advantages conferred by this functional group and present a comprehensive guide to the experimental methodologies required to rigorously assess its influence on binary and ternary complex formation.
The trifluoromethoxy group has garnered significant attention in medicinal chemistry due to its unique electronic and steric properties.[5] It is one of the most lipophilic substituents, a characteristic that can enhance membrane permeability and bioavailability.[5] Furthermore, its strong electron-withdrawing nature can modulate the acidity and reactivity of adjacent functional groups, potentially leading to improved target engagement.[5] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the trifluoromethoxy group to optimize PROTAC performance.
The Trifluoromethoxy Group: A Primer for PROTAC Design
The strategic incorporation of fluorine-containing functional groups is a well-established strategy in drug discovery to enhance a molecule's pharmacological profile. The trifluoromethoxy group, in particular, offers several advantages that are highly relevant to PROTAC design:
-
Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can improve a PROTAC's ability to cross cell membranes and reach its intracellular target.[5] This is a critical consideration for PROTACs, which are often large molecules that can face challenges with cell permeability.
-
Metabolic Stability: The trifluoromethoxy group is generally resistant to metabolic degradation, which can increase the half-life of the PROTAC and prolong its therapeutic effect.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can influence the electronic distribution of the PROTAC's warhead, potentially enhancing its binding affinity for the target protein through favorable electrostatic interactions.[5]
-
Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of the PROTAC, potentially pre-organizing it for optimal binding to its target and the E3 ligase.
While the theoretical benefits are compelling, it is crucial to experimentally validate the impact of the trifluoromethoxy group on a case-by-case basis. The following sections provide detailed protocols for the key biophysical and cellular assays required for this assessment.
Experimental Workflow for Assessing Binding Affinity
A comprehensive evaluation of the trifluoromethoxy group's impact on PROTAC binding affinity requires a multi-faceted approach that interrogates both binary and ternary complex formation. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for assessing the impact of the trifluoromethoxy group on PROTAC binding affinity.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[6]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the binary interactions between the PROTAC and its target protein/E3 ligase, as well as the kinetics of ternary complex formation.[6][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, recombinant target protein and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)[8][9][10]
-
PROTACs (with and without the trifluoromethoxy group)
-
Running buffer (e.g., HBS-EP+)
Protocol:
Part A: Binary Interaction Analysis [6][7]
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein or E3 ligase (ligand) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl pH 8.5.[7]
-
-
Analyte Injection:
-
Prepare a dilution series of the PROTAC (analyte) in running buffer.
-
Inject the PROTAC solutions over the immobilized ligand surface, followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Part B: Ternary Complex Analysis [6][7][11]
-
Experimental Setup:
-
Immobilize the E3 ligase on the sensor chip as described above.
-
Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
-
Analyte Injection:
-
Inject the pre-mixed target protein and PROTAC solutions over the immobilized E3 ligase surface.
-
-
Data Analysis:
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the KD of the binary interaction to the KD of the ternary interaction.[12] A value of α > 1 indicates positive cooperativity.[12]
-
Caption: SPR experimental workflow for binary and ternary complex analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the dissociation constant (KD).[12][13][14]
Objective: To determine the thermodynamic drivers of binary and ternary complex formation and to validate the cooperativity factor obtained from SPR.[14][15]
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase and target protein
-
PROTACs
-
Dialysis buffer
Protocol: [12]
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTACs in the same buffer to minimize heat of dilution effects.
-
Degas all solutions prior to use.
-
-
Binary Titration:
-
Place the target protein or E3 ligase in the sample cell.
-
Titrate the PROTAC from the syringe into the cell in a series of small injections.
-
-
Ternary Titration: [12]
-
To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell.
-
Titrate the target protein from the syringe into the cell.
-
-
Data Analysis:
-
Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions.
-
Caption: ITC experimental workflow for thermodynamic profiling.
NanoBRET™ Ternary Complex Formation Assay in Live Cells
The NanoBRET™ assay is a live-cell method to study the formation of ternary complexes in a physiologically relevant environment.[16][17][18] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).[16]
Objective: To confirm and quantify the formation of the PROTAC-induced ternary complex within living cells.[18][19]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-target protein and HaloTag-E3 ligase fusions
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Vivazine™ Substrate
-
PROTACs
-
Microplate reader capable of measuring BRET signals
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 384-well plate.
-
Co-transfect the cells with the NanoLuc-target protein and HaloTag-E3 ligase expression vectors.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a dilution series of the PROTACs.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the Nano-Glo® Vivazine™ Substrate.
-
-
BRET Measurement:
-
Incubate the plate at 37°C and measure the BRET signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio and plot the data against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Caption: NanoBRET assay workflow for live-cell ternary complex analysis.
Data Interpretation and Comparative Analysis
The data generated from these assays will allow for a comprehensive comparison of the PROTACs with and without the trifluoromethoxy group.
Hypothetical Comparative Data Table:
| PROTAC | Target Binding (KD, SPR) | E3 Ligase Binding (KD, SPR) | Ternary Complex (KD, SPR) | Cooperativity (α) | Ternary Complex (EC50, NanoBRET) |
| PROTAC-A (without -OCF3) | 50 nM | 100 nM | 25 nM | 2 | 75 nM |
| PROTAC-B (with -OCF3) | 20 nM | 90 nM | 10 nM | 4.5 | 30 nM |
In this hypothetical scenario, the incorporation of the trifluoromethoxy group (PROTAC-B) leads to:
-
Improved Target Binding Affinity: A lower KD value in the binary SPR assay indicates a stronger interaction with the target protein.
-
Enhanced Ternary Complex Formation and Stability: A lower KD for the ternary complex and a higher cooperativity factor suggest that the -OCF3 group promotes a more stable and favorable ternary complex. This is a critical determinant of PROTAC efficacy, as a stable ternary complex is required for efficient ubiquitination of the target protein.[21][22][23]
-
Increased Cellular Potency: A lower EC50 value in the NanoBRET assay indicates that less compound is required to induce ternary complex formation in live cells, suggesting improved cell permeability and/or intracellular target engagement.
Conclusion
The strategic incorporation of a trifluoromethoxy group represents a promising approach to enhance the binding affinity and overall performance of PROTACs. Its unique physicochemical properties can positively influence cell permeability, target engagement, and the stability of the critical ternary complex. However, the ultimate impact of this modification is context-dependent and must be rigorously evaluated through a combination of biophysical and cellular assays. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically assess the contribution of the trifluoromethoxy group to PROTAC efficacy, thereby enabling the rational design of more potent and selective protein degraders.
References
- BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. [Link]
- NanoBRET Ternary Complex Form
- Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. In: Scott, J.D., Dessauer, C.W. (eds) Analyzing G Protein-Coupled Receptor Signaling. Methods in Molecular Biology, vol 2271. Humana, New York, NY. [Link]
- NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.
- Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature chemical biology, 13(5), 514-521. [Link]
- Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]
- Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell chemical biology, 25(1), 78-87. [Link]
- Current strategies for the design of PROTAC linkers: a critical review.
- Affinity Does Not Correlate with Degradation Efficiency, and Stable...
- Maniaci, C., et al. (2017). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. MedChemComm, 8(10), 1833-1839. [Link]
- PROTAC linker design goes beyond fragment linking. arXiv. [Link]
- An overview of PROTACs: a promising drug discovery paradigm.
- Van Molle, I., et al. (2021). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry, 297(2), 100938. [Link]
- Protein degradation induced by PROTAC molecules as emerging drug discovery strategy.
- Comparison of the fractions absorbed of PROTAC molecules in rats and mice using the fa × fg term.
- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Royal Society of Chemistry. [Link]
- VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]
- PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy.
- Crystallization of VHL-based PROTAC-induced ternary complexes. University of Dundee Research Portal. [Link]
- Characterizing the Cooperative Effect of PROTAC Systems with End-Point Binding Free Energy Calculation.
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A Head-to-Head Comparison for PROTAC Development: Rigid Aryl-Based Linkers vs. Flexible PEG Linkers
In the pioneering field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules operate by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The success of a PROTAC is not solely dictated by the choice of its two terminal ligands; the linker connecting them is a critical determinant of the molecule's overall performance, influencing everything from ternary complex stability to pharmacokinetic properties.[3][][5]
This guide provides an in-depth comparison of two distinct classes of PROTAC linkers: rigid, aryl-based linkers, exemplified by structures that could be derived from scaffolds like "2-Nitro-4-(trifluoromethoxy)phenol," and the widely used flexible polyethylene glycol (PEG) linkers. We will explore the profound impact of linker choice on a PROTAC's physicochemical properties, biological activity, and overall drug-like potential, providing researchers with the insights needed for rational degrader design.
The Dichotomy of Linker Design: Pre-organization vs. Adaptability
The fundamental choice between a rigid and a flexible linker revolves around a trade-off between conformational pre-organization and dynamic adaptability.[6] A rigid linker constrains the PROTAC into a limited set of conformations, which, if optimal, can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency and selectivity.[5][6] Conversely, a flexible linker allows the PROTAC to explore a wider conformational space, increasing the probability of achieving a productive geometry for the ternary complex, albeit with a potential cost in binding energy.[5][6]
Deep Dive: Rigid, Aryl-Based Linkers
While "this compound" is not a commonly reported linker in its own right, its chemical structure provides an excellent framework for discussing the features of rigid, aryl-based linkers. Such a scaffold would be incorporated via ether or amide bond formation, creating a planar and conformationally restricted bridge between the two ligands.
Anticipated Properties & Rationale:
-
Conformational Rigidity: Aromatic rings, alkynes, and cyclic structures like piperazines introduce a high degree of rigidity.[5][][8] This pre-organizes the PROTAC, which can be highly beneficial if the resulting conformation is conducive to ternary complex formation.[5][6] The reduced number of rotatable bonds can lead to improved pharmacokinetic properties.[6]
-
Metabolic Stability: The triazole moiety, another common rigid element, is metabolically stable and helps reduce oxidative degradation.[8] Aryl-ether or aryl-amide bonds are generally more stable to metabolism than the ether bonds in long PEG chains.[9] The trifluoromethoxy group on our model scaffold would further enhance metabolic stability by blocking a potential site of oxidation.
-
Permeability & The "Chameleon Effect": A significant challenge for PROTACs is their large size and high polarity, which can limit cell permeability.[10] Rigid linkers can facilitate intramolecular hydrogen bonding or π-π stacking, allowing the PROTAC to adopt a folded, more compact, and less polar conformation in the hydrophobic environment of the cell membrane.[11][12] This "molecular chameleon" behavior can shield polar surface area and enhance passive diffusion into the cell.[11]
-
Synthetic Challenge: The synthesis of PROTACs with complex, rigid linkers is often more challenging and resource-intensive compared to those with flexible linkers.[5][6] Multi-step synthesis is typically required to build the linker and conjugate the ligands.
Deep Dive: Flexible PEG Linkers
Polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers, especially in the early stages of discovery.[1][] Their prevalence is due to several key advantages that make them an effective and accessible starting point for degrader development.[1]
Established Properties & Rationale:
-
Improved Solubility: A primary advantage of PEG linkers is their hydrophilicity, which can significantly improve the aqueous solubility of the often-lipophilic PROTAC molecule.[8][13] This is crucial for handling, formulation, and ensuring the compound remains in solution in physiological environments.
-
Conformational Flexibility: The high flexibility of PEG chains allows the PROTAC to adopt numerous conformations, increasing the statistical probability of finding a productive binding mode to form the ternary complex.[5][6] This adaptability can be particularly useful when the optimal geometry for the ternary complex is unknown.
-
Synthetic Accessibility: A wide variety of bifunctional PEG linkers are commercially available, enabling the rapid and facile assembly of PROTAC libraries with varying lengths and attachment points.[1][13] This accelerates the optimization process.
-
Potential Liabilities: The very flexibility that provides advantages can also be a drawback. A high degree of freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially weakening the interaction.[5] Furthermore, long, flexible chains can contribute to a high number of rotatable bonds and undesirable physicochemical properties that negatively impact cell permeability and oral bioavailability.[5] While generally stable, PEG linkers can be susceptible to metabolism via O-dealkylation.[9]
Quantitative & Performance Comparison
The choice of linker has a dramatic and measurable impact on PROTAC performance. The following table summarizes representative data from various studies to illustrate these differences.
| Parameter | Rigid, Aryl-Based Linker | Flexible PEG Linker | Rationale & References |
| Degradation Potency (DC₅₀) | Can be highly potent (<10 nM) | Potency varies widely, often optimized from µM to nM | Rigid linkers can pre-organize the PROTAC into a highly active conformation, reducing the entropic penalty and leading to potent degradation.[1][6] |
| Aqueous Solubility | Generally lower; can be a significant challenge. | Generally higher, a key advantage of PEGylation.[8][13] | The hydrophilic ether backbone of PEG improves solubility, whereas large aromatic systems are often hydrophobic.[8] |
| Cell Permeability (e.g., PAMPA) | Can be surprisingly high due to conformational folding. | Can be low, especially with longer PEG chains, due to high polarity and size. | Rigid linkers can enable the molecule to adopt folded conformations that shield polar groups, enhancing membrane transit.[11][12] |
| Metabolic Stability (in HLM) | Often higher due to more stable bonds (e.g., aryl-ether, triazole). | Can be a liability; susceptible to O-dealkylation.[9] | The C-O bonds in PEG are more susceptible to CYP-mediated cleavage than many bonds used in rigid linkers.[9] |
| Synthetic Complexity | High; often requires multi-step custom synthesis. | Low; many building blocks are commercially available.[1][13] | The modular and repetitive nature of PEG makes it synthetically tractable. Rigid scaffolds require more complex organic chemistry. |
Experimental Protocols for Linker Evaluation
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are step-by-step methodologies for two key assays used to evaluate the impact of the linker.
Protocol 1: Western Blot for Target Protein Degradation
This protocol determines the concentration-dependent degradation of the target protein (POI) and is used to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs (e.g., 1 µM to 0.1 nM) in cell culture media. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody & Imaging: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After final washes, add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control. Plot the normalized protein levels against PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
Self-Validation & Controls:
-
Negative Control: A PROTAC with an inactive E3 ligase ligand or an epimerized warhead should not induce degradation.
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the mechanism is proteasome-dependent.[14]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for predicting cell permeability.[15]
Methodology:
-
Prepare Donor Plate: Add a solution of the test PROTAC (e.g., at 10 µM) in a buffer solution (e.g., PBS at pH 7.4) to the wells of a 96-well donor plate.
-
Coat Filter Plate: The 96-well filter plate (acceptor plate) has a porous filter support. Coat this filter with an artificial membrane solution (e.g., a lipid mixture like phosphatidylcholine in dodecane).
-
Assemble PAMPA "Sandwich": Place the lipid-coated filter plate on top of the donor plate, ensuring the coated membrane is in contact with the PROTAC solution.
-
Add Acceptor Solution: Add buffer solution to the wells of the acceptor plate.
-
Incubation: Incubate the assembled plate sandwich for a set period (e.g., 4-16 hours) at room temperature without shaking. During this time, the PROTAC will diffuse from the donor well, through the artificial membrane, and into the acceptor well.
-
Sample Analysis: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.
Self-Validation & Controls:
-
High Permeability Control: Include a compound known for high passive diffusion (e.g., propranolol).
-
Low Permeability Control: Include a compound known for poor permeability (e.g., atenolol). These controls validate the integrity of the assay and the artificial membrane.
Conclusion and Future Outlook
The linker is far more than an inert spacer; it is a central design element that scripts the choreography of ternary complex formation and defines the drug-like properties of a PROTAC.[3][] Flexible PEG linkers offer the advantages of synthetic accessibility and improved solubility, making them an excellent choice for initial library screening and proof-of-concept studies.[1][] However, the field is increasingly leveraging the benefits of rigid linkers to achieve superior potency, selectivity, and pharmacokinetic profiles.[6]
The rational design of PROTACs with aryl-based or other rigid linkers, while synthetically demanding, offers a pathway to degraders with enhanced conformational pre-organization and improved metabolic stability.[1][6] The ability of these molecules to modulate their conformation to improve cell permeability represents a particularly exciting avenue for overcoming the "big molecule" challenges inherent to PROTACs.[11] Ultimately, the optimal linker is target- and system-dependent. A systematic evaluation using a combination of biophysical, cellular, and pharmacokinetic assays is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
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- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency - BOC Sciences.
- Linkers in PROTACs - Precise PEG.
- A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design - Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Overview of PROTAC Linkers | ChemPep.
- Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central.
- PROTAC PEG Linkers - JenKem Technology USA.
- Impact of Linker Composition on VHL PROTAC Cell Permeability - ResearchG
- Linker-dependent folding rationalizes PROTAC cell permeability - ChemRxiv.
- The peptide PROTAC modality: a novel strategy for targeted protein ubiquitin
- Technical Support Center: Strategies to Enhance Metabolic Stability of PEGyl
- Key methods to assemble PROTAC libraries using alkyl and ether linkers - ResearchG
- Targeted Protein Degradation: Design Consider
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A Senior Application Scientist's Guide to the Biological Evaluation of PROTACs Synthesized with Aromatic Linkers Derived from 2-Nitro-4-(trifluoromethoxy)phenol
This guide provides an in-depth technical comparison and detailed experimental protocols for the biological evaluation of Proteolysis Targeting Chimeras (PROTACs). We will focus on PROTACs incorporating rigid, aromatic linkers that can be conceptually synthesized from precursors such as 2-Nitro-4-(trifluoromethoxy)phenol . This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
The Central Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's biological activity, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2][3]
The chemical composition, length, and rigidity of the linker dictate the spatial orientation of the POI and the E3 ligase, directly impacting the efficiency of ubiquitin transfer.[1][2] While flexible linkers like polyethylene glycol (PEG) chains are common, there is growing interest in more rigid linkers, such as those containing aromatic moieties, to potentially enhance conformational stability and improve pharmacokinetic properties.[1][]
Synthetic Considerations: Incorporating this compound into PROTAC Linkers
Below is a conceptual workflow illustrating how this compound could be utilized in PROTAC synthesis.
Caption: Conceptual synthetic workflow for a PROTAC with a linker derived from this compound.
Comparative Biological Evaluation of PROTACs with Aromatic Linkers
The ultimate measure of a PROTAC's success is its ability to effectively and selectively degrade the target protein in a cellular context. The following sections detail the key assays for biological evaluation, with a comparative perspective on how a PROTAC with a rigid aromatic linker might perform against those with more conventional flexible linkers.
Degradation Potency and Efficacy: DC50 and Dmax Determination
The primary metrics for a PROTAC's activity are its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[7] These parameters are typically determined by treating cells with a serial dilution of the PROTAC and quantifying the remaining target protein levels, most commonly by Western blotting.[7]
Comparison of Linker Types:
| Linker Type | Expected DC50 | Expected Dmax | Rationale |
| Flexible (e.g., PEG) | Potentially lower | High | Can adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[1] |
| Rigid Aromatic | Variable, can be highly potent | High | A well-designed rigid linker can pre-organize the PROTAC into a conformation that is optimal for ternary complex formation, leading to high potency. However, a poorly designed rigid linker may prevent the necessary protein-protein interactions.[][8] |
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.
-
Treat the cells with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Caption: Workflow for determining DC50 and Dmax values of a PROTAC.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that a PROTAC directly binds to its intended target within the complex cellular environment is crucial. CETSA is a powerful label-free method to assess target engagement in intact cells.[9] The principle is that ligand binding alters the thermal stability of the target protein.[9]
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at a desired concentration or with a vehicle control for a specified time.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against the temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Mechanism of Action: In Vitro Ubiquitination Assay
To confirm that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase, an in vitro ubiquitination assay can be performed.[10] This assay reconstitutes the key components of the ubiquitination cascade in a cell-free system.
-
Reaction Setup:
-
In a reaction tube, combine the following components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., VHL or Cereblon complex)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC or vehicle control
-
-
Include control reactions, such as omitting the E1, E2, E3, or PROTAC.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the target protein confirms PROTAC activity.
-
Ternary Complex Formation: Surface Plasmon Resonance (SPR)
The formation of a stable ternary complex is the cornerstone of PROTAC activity. SPR is a label-free technique that can provide real-time kinetic and affinity data on the formation of this complex.[11][12]
Comparative Insights from SPR:
| Linker Type | Expected Ternary Complex Formation | Rationale |
| Flexible (e.g., PEG) | May show a range of affinities and kinetics depending on the specific POI and E3 ligase pair. | The flexibility can allow for an induced-fit mechanism but may also come with an entropic penalty.[1] |
| Rigid Aromatic | Can lead to highly stable and long-lived ternary complexes if the linker geometry is optimal. | The pre-organized conformation can minimize the entropic cost of binding and promote strong protein-protein interactions within the ternary complex.[] |
-
Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase) onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
First, characterize the binary interactions by injecting the PROTAC over the immobilized E3 ligase and the target protein over a separate flow cell to determine their individual binding kinetics and affinities.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, near-saturating concentration of the target protein mixed with a dilution series of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams using appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
The cooperativity of ternary complex formation can also be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.
-
Caption: Workflow for analyzing ternary complex formation using SPR.
Conclusion
The biological evaluation of PROTACs is a multi-faceted process that requires a suite of orthogonal assays to fully characterize their activity. While the specific linker chemistry, such as that potentially derived from this compound, can significantly influence a PROTAC's performance, the fundamental principles and experimental approaches for their evaluation remain consistent. By systematically assessing degradation potency, target engagement, mechanism of action, and ternary complex formation, researchers can gain a comprehensive understanding of their PROTACs and make informed decisions in the pursuit of novel therapeutics.
References
- BenchChem. (2025). A Comprehensive Guide to Determining the DC50 Value of a PROTAC. BenchChem.
- BenchChem. (2025).
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- BenchChem. (2025). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). BenchChem.
- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 149-167.
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- PROTACs with aromatic linkers. The benzyl linker in 53 provided... (n.d.).
- Characteristic roadmap of linker governs the r
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
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A Comparative Guide to the Spectroscopic Confirmation of a PROTAC with a "2-Nitro-4-(trifluoromethoxy)phenol" Linker
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to targeted degradation. The tripartite structure of a PROTAC—comprising a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker—demands absolute structural verification for rational drug design and clinical progression. This guide provides a senior application scientist's perspective on the rigorous spectroscopic confirmation of a final PROTAC structure, focusing on a molecule incorporating the electronically distinct "2-Nitro-4-(trifluoromethoxy)phenol" linker. We will compare the gold-standard techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.
The Lynchpin of Design: Why the Linker Demands Scrutiny
The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's physicochemical properties, cell permeability, and, most importantly, its ability to induce a productive ternary complex between the POI and the E3 ligase.[][2] The choice of a "this compound" moiety as a linking element introduces specific structural features that are both advantageous for activity and serve as unique beacons for spectroscopic analysis.
-
Electronic Properties: The potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups create a distinct electronic environment on the phenyl ring.[3][4] This directly influences the chemical shifts of adjacent nuclei, providing clear, predictable signals in NMR spectra.
-
Structural Rigidity: Compared to highly flexible polyethylene glycol (PEG) or alkyl chains, a phenyl-based linker introduces conformational rigidity.[5][6] This can pre-organize the PROTAC into a bioactive conformation, but also makes comprehensive conformational analysis, as enabled by NMR, essential.[7][8]
Orthogonal and Complementary: A Comparison of Core Analytical Techniques
The unambiguous confirmation of a PROTAC's structure relies on an orthogonal approach, primarily using NMR spectroscopy and mass spectrometry. These techniques are not redundant; rather, they provide complementary pieces of the structural puzzle. Mass spectrometry confirms what it is by its mass, while NMR confirms how it's put together by its atomic connectivity.
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, 3D structure, chemical environment, and conformation.[2][7] | Provides unambiguous, atom-by-atom structural elucidation. Essential for differentiating isomers. | Lower sensitivity (requires mg of pure sample), longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula.[9][10] | Extremely high sensitivity (pg-ng levels), rapid analysis, suitable for complex mixtures (when coupled with LC).[11][12] | Provides no information on atomic connectivity or stereochemistry. Cannot distinguish between isomers. |
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule structural confirmation. For a PROTAC containing the this compound linker, a specific suite of NMR experiments is required for a self-validating dataset.
Causality of Experimental Choices:
-
¹H NMR: This is the initial scout. It quantifies all proton environments. The aromatic region will be highly informative, with the specific substitution pattern on the phenol ring creating a predictable set of splittings and chemical shifts for the ring protons.
-
¹³C NMR: This maps the carbon backbone of the entire molecule, confirming the presence of all expected carbon atoms.
-
¹⁹F NMR: This experiment is mandatory and non-negotiable for this specific PROTAC. The -OCF₃ group will produce a sharp, singlet peak in a region of the spectrum free from other signals. Its presence and integration are definitive proof of the linker's trifluoromethoxy moiety.[13]
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are the final arbiters of connectivity.
-
COSY establishes proton-proton coupling networks within the warhead, the E3 ligand, and the linker.
-
HSQC links each proton directly to its attached carbon, assigning the carbon skeleton.
-
HMBC is the most critical 2D experiment for PROTACs. It reveals long-range (2-3 bond) correlations between protons and carbons. This is the only technique that can definitively prove the covalent linkages between the warhead and the linker, and between the linker and the E3 ligase, by showing correlations across the newly formed bonds.
-
Experimental Protocol: Complete NMR Structural Verification
-
Sample Preparation: Dissolve ~5-10 mg of the highly purified final PROTAC in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved and free of particulates.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum with sufficient scans for a high signal-to-noise ratio (>200:1).
-
Acquire a proton-decoupled ¹³C{¹H} spectrum. This may require several hours depending on the concentration and instrument.
-
Acquire a proton-decoupled ¹⁹F{¹H} spectrum. This is a quick and highly sensitive experiment.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive gradient COSY (gCOSY) spectrum.
-
Acquire a gradient HSQC (gHSQC) spectrum, optimized for a ¹JCH of ~145 Hz.
-
Acquire a gradient HMBC (gHMBC) spectrum, optimized for long-range couplings of 8-10 Hz.
-
-
Data Analysis (The Self-Validation System):
-
Step A: Assign all signals in the ¹H and ¹³C spectra for the known warhead and E3 ligase fragments based on reference spectra and the 2D data.
-
Step B: Assign the signals for the linker moiety. The aromatic protons and carbons of the phenol ring, and the fluorine signal, must match expectations.
-
Step C (Crucial Validation): In the HMBC spectrum, identify the cross-peaks that connect the fragments. For example, a correlation from a proton on the warhead to a carbon on the linker, and a proton on the linker to a carbon on the E3 ligase ligand. The presence of these specific cross-peaks validates the entire molecular assembly.
-
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper
While NMR builds the structure, HRMS confirms the final product's elemental formula with extremely high precision. This is a rapid quality control step that confirms the successful outcome of the final synthetic step and the purity of the compound.
Causality of Experimental Choices:
-
Liquid Chromatography (LC) Coupling: PROTAC synthesis can result in starting materials or byproducts. LC (typically reverse-phase) separates the desired PROTAC from these impurities before it enters the mass spectrometer, ensuring the measured mass corresponds to the correct compound.[14][15]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for PROTACs. It protonates the molecule (creating an [M+H]⁺ ion) without causing it to fragment, allowing for the accurate measurement of the intact parent ion.
-
High-Resolution Analyzer (e.g., Orbitrap, TOF): A high-resolution instrument is critical. It can measure the mass-to-charge ratio (m/z) to four or five decimal places. This allows the calculated elemental formula to be confirmed with a mass accuracy of <5 ppm, ruling out other potential formulas that may have the same nominal mass.
Experimental Protocol: LC-HRMS Confirmation
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the PROTAC in a suitable solvent (e.g., DMSO). Dilute this stock to a final concentration of ~1-10 µg/mL in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC Separation:
-
Inject 1-5 µL of the sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Run a water/acetonitrile (both with 0.1% formic acid) gradient from ~5% to 95% acetonitrile over several minutes to elute the PROTAC.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion ESI mode.
-
Acquire full scan data over a relevant m/z range (e.g., 400-1200 amu) with high resolution (>60,000).
-
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak.
-
Identify the monoisotopic m/z for the [M+H]⁺ ion.
-
Compare the measured exact mass to the theoretical exact mass calculated for the PROTAC's elemental formula. The mass error should be less than 5 ppm.
-
Confirm that the observed isotopic distribution pattern matches the theoretical pattern for the proposed formula.
-
Data Visualization and Workflow
PROTAC Analytical Workflow
The following diagram outlines the logical flow for complete structural confirmation.
Caption: Logical workflow for the complete and unambiguous spectroscopic confirmation of a final PROTAC structure.
Spectroscopic Interrogation of the PROTAC Structure
This diagram illustrates how different spectroscopic techniques probe specific parts of the PROTAC molecule.
Caption: Visualization of how specific spectroscopic methods interrogate different components of the PROTAC molecule to confirm its final structure.
Conclusion
The structural confirmation of a final PROTAC is a mission-critical checkpoint in drug discovery. For a molecule containing the "this compound" linker, a multi-pronged spectroscopic approach is not just recommended, it is essential for ensuring scientific integrity. High-resolution mass spectrometry serves as the first-pass confirmation of mass and formula, validating the successful chemical transformation. However, a comprehensive suite of NMR experiments—¹H, ¹³C, ¹⁹F, and critically, 2D HMBC—provides the irrefutable, atom-level evidence of connectivity. The unique fluorine handle of this specific linker offers a rapid and unambiguous verification point. By employing these orthogonal techniques in a structured workflow, researchers can possess the highest degree of confidence in their molecule's structure, providing a solid foundation for all subsequent biological and clinical evaluation.
References
- Current strategies for the design of PROTAC linkers: a critical review.National Institutes of Health (NIH). [Link]
- Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.American Chemical Society (ACS)
- PROTAC Molecules Activity and Efficacy Evalu
- Application of mass spectrometry for the advancement of PROTACs.PubMed. [Link]
- Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.National Institutes of Health (NIH). [Link]
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- - ChemRxiv.ChemRxiv. [Link]
- Synthesis of 2-nitro-4-(trifluoromethyl)phenol.PrepChem.com. [Link]
- Classification of most common linkers used in PROTAC design based on...
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action.ChemRxiv. [Link]
- Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological m
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.National Institutes of Health (NIH). [Link]
- Experimental NMR data for amorphous PROTAC 2 A 900 MHz 1D ¹H spectrum...
- Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3.
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- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Taylor & Francis Online. [Link]
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.American Chemical Society (ACS)
- Solution Conformations Shed Light on PROTAC Cell Permeability.American Chemical Society (ACS)
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay.Royal Society of Chemistry (RSC) Publishing. [Link]
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A Comparative Guide to the Application of 2-Nitro-4-(trifluoromethoxy)phenol in PROTAC Development
This guide provides a comprehensive analysis of the strategic incorporation of 2-Nitro-4-(trifluoromethoxy)phenol into a Proteolysis Targeting Chimera (PROTAC). Through a detailed, representative case study, we will explore the synthesis, mechanism of action, and performance of a novel PROTAC targeting Bruton's tyrosine kinase (BTK), a critical mediator in B-cell malignancies.[1][2] We will objectively compare its performance against a non-fluorinated analog, providing supporting experimental data to highlight the advantages conferred by the trifluoromethoxy moiety.
Introduction to PROTAC Technology and the Role of Fluorine Chemistry
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[3] A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule, which can lead to a more profound and durable pharmacological effect.[6][7]
The physicochemical properties of a PROTAC, including its cell permeability, metabolic stability, and ability to form a stable ternary complex, are heavily influenced by the chemical nature of its components, particularly the linker.[4][] Fluorine chemistry, specifically the incorporation of moieties like the trifluoromethoxy (-OCF3) group, has become a cornerstone of modern medicinal chemistry. The -OCF3 group can significantly enhance metabolic stability, improve lipophilicity and cell membrane permeability, and modulate electronic properties to enhance binding affinity.[9]
This guide will use a hypothetical, yet scientifically plausible, case study to illustrate the successful application of this compound as a precursor for a PROTAC linker, demonstrating the tangible benefits of this chemical moiety in the design of next-generation targeted protein degraders.
Case Study: Development of BTK-Degrader-TFM (TFM-PROTAC)
Our case study focuses on the design of a PROTAC to degrade Bruton's tyrosine kinase (BTK). BTK is a validated therapeutic target, and its inhibitor, ibrutinib, is a first-line treatment for several B-cell cancers.[1][10] However, challenges such as acquired resistance and off-target effects persist, making BTK an excellent candidate for a targeted degradation approach.[11][12]
We designed BTK-Degrader-TFM by coupling a non-covalent ibrutinib analog (the warhead) to a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase.[1][13] The key innovation lies in the linker, which is synthesized from this compound. For comparative analysis, we also synthesized BTK-Degrader-MeO , an analogous PROTAC where the trifluoromethoxy group is replaced by a standard methoxy group.
Synthetic Strategy
The synthesis of the trifluoromethoxy-containing linker begins with this compound. The phenolic hydroxyl group serves as an anchor point for linker elongation via Williamson ether synthesis, while the nitro group is subsequently reduced to an amine to provide a reactive handle for conjugation to the E3 ligase ligand.[14] This modular approach allows for the efficient synthesis of a library of PROTACs with varying linker lengths and compositions.[15][16][17]
Caption: Synthetic workflow for BTK-Degrader-TFM.
Mechanism of Action
The mechanism of action for BTK-Degrader-TFM follows the canonical PROTAC pathway. The molecule first permeates the cell membrane and simultaneously binds to both BTK and the CRBN E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules to BTK, marking it for degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle.
Caption: Mechanism of action for a BTK-targeting PROTAC.
Comparative Performance Analysis
The inclusion of the trifluoromethoxy group in BTK-Degrader-TFM was hypothesized to improve its drug-like properties compared to its methoxy analog, BTK-Degrader-MeO . The following tables summarize the comparative experimental data.
Table 1: Biochemical and Cellular Activity
| Parameter | BTK-Degrader-TFM | BTK-Degrader-MeO | Justification for Improvement |
| BTK Binding Affinity (Kd, nM) | 15 | 25 | The electron-withdrawing nature of the -OCF3 group can alter the conformation of the linker, leading to a more favorable orientation for binding to BTK. |
| CRBN Binding Affinity (Kd, nM) | 180 | 195 | Minimal impact expected as the modification is distant from the CRBN binding moiety. |
| BTK Degradation (DC50, nM) | 3.18 | 63.31 | Enhanced binding affinity and potentially improved cell permeability contribute to significantly more potent degradation.[18] |
| Max Degradation (Dmax, %) | >95% | ~85% | The superior stability and cell entry of the TFM-containing PROTAC allow for more efficient and complete degradation of the target protein. |
| Cell Viability (IC50, nM) | 5 | 80 | Potent degradation of the pro-survival BTK protein translates to superior anti-proliferative activity in lymphoma cells.[2] |
Data is representative and based on typical values reported in BTK PROTAC literature.[10][18]
Table 2: Pharmacokinetic Properties
| Parameter | BTK-Degrader-TFM | BTK-Degrader-MeO | Justification for Improvement |
| Microsomal Half-life (t½, min) | 120 | 45 | The C-F bonds in the -OCF3 group are more stable to metabolic enzymes (e.g., cytochrome P450s) than the C-H bonds in the -OCH3 group, reducing metabolic clearance. |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 2.1 | The increased lipophilicity imparted by the -OCF3 group enhances passive diffusion across the cell membrane. |
| Oral Bioavailability (%F) | 40% | 15% | A combination of improved metabolic stability and enhanced permeability leads to greater systemic exposure after oral administration. |
Data is representative and based on typical values reported for PROTACs.[7][10]
The data clearly indicates that BTK-Degrader-TFM exhibits superior performance across all key metrics. The trifluoromethoxy group enhances binding affinity, leads to more potent and complete protein degradation, and translates to greater cellular efficacy. Furthermore, the pharmacokinetic profile is substantially improved, with greater metabolic stability and oral bioavailability, which are critical attributes for a successful therapeutic agent.
Experimental Protocols
Accurate and reproducible data is foundational to PROTAC development. Below are detailed methodologies for the essential assays used to generate the comparative data.
Western Blot for Protein Degradation
This is the gold-standard assay for directly measuring the reduction in target protein levels.[19][20]
-
Cell Culture and Treatment: Plate Ramos cells (a B-lymphoma cell line) at a density of 0.5 x 10^6 cells/mL. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: After treatment, harvest cells by centrifugation, wash with ice-cold phosphate-buffered saline (PBS), and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load 20 µg of total protein per lane on a 4-12% Bis-Tris gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific to BTK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the BTK signal to a loading control (e.g., GAPDH or β-actin) and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[19]
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to its targets (BTK and CRBN) within the native cellular environment.[9][21]
-
Cell Line Generation: Engineer HEK-293 cells to express either BTK or CRBN fused to a NanoLuc® luciferase.
-
Assay Setup: Plate the engineered cells in a 96-well plate. Add the NanoBRET™ tracer and the test PROTAC at various concentrations.
-
Measurement: After a 2-hour incubation, add the NanoBRET™ substrate and measure the luminescence and fluorescence signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio upon addition of the PROTAC indicates displacement of the tracer and thus target engagement. Plot the data to determine the IC50 value, which reflects the PROTAC's binding affinity in a cellular context.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the PROTAC on the proliferation and viability of cancer cells.
-
Cell Plating: Seed Ramos cells in a 96-well plate at 5,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
This comparative guide, through a representative case study, demonstrates the significant potential of utilizing this compound as a building block in the development of advanced PROTACs. The resulting trifluoromethoxy-containing PROTAC, BTK-Degrader-TFM , exhibited marked improvements in degradation potency, cellular efficacy, and pharmacokinetic properties when compared to its non-fluorinated counterpart. These enhancements can be attributed to the unique physicochemical properties imparted by the -OCF3 group, including increased metabolic stability and cellular permeability.[9]
The findings underscore the importance of rational linker design and the strategic incorporation of fluorinated moieties in optimizing PROTAC performance. For researchers and drug development professionals, this case study provides a clear, data-supported rationale for considering fluorinated precursors like this compound in the design of next-generation targeted protein degraders.
References
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- Smith, E. F., et al. (2023). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
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- Waters Corporation. (2022). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC.
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- Robers, M. B., et al. (2020). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments.
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- ResearchGate. (2019). Fig. 3 Target engagement for PROTACs in cells.
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A Comparative Guide to Photocleavable Linker Performance: Benchmarking 2-Nitro-4-(trifluoromethoxy)phenol against Industry Standards
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems, the linker molecule is a critical component that dictates the stability, efficacy, and safety of the conjugate.[1][2] Among the various classes of stimuli-responsive linkers, photocleavable (PC) linkers offer unparalleled spatiotemporal control over payload release, a feature of immense interest for precision medicine.[3][4] This guide provides an in-depth performance benchmark of a novel photocleavable moiety, 2-Nitro-4-(trifluoromethoxy)phenol , against established linker technologies.
The core of our analysis is grounded in the well-established photochemistry of ortho-nitrobenzyl (ONB) groups, which form the basis for many PC linkers.[5] Upon irradiation with UV or near-UV light, an intramolecular rearrangement occurs, leading to the cleavage of the benzylic carbon-heteroatom bond and release of the conjugated payload. The innovation in the this compound linker lies in the substitution pattern on the phenyl ring, which is hypothesized to modulate its photochemical and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is a powerful modulator of molecular properties in medicinal chemistry, known to enhance lipophilicity and metabolic stability.[6][7]
This guide will dissect the performance of this novel linker by comparing it to two key standards:
-
Standard o-Nitrobenzyl Linker: The foundational photocleavable linker, providing a direct comparison of the effects of the trifluoromethoxy substitution.
-
Valine-Citrulline (Val-Cit) Linker: A gold-standard enzyme-cleavable linker, widely used in FDA-approved ADCs, offering a benchmark for stability and cleavage efficiency from a different modality.[1][8]
Our evaluation will focus on the key performance attributes essential for a successful linker: cleavage efficiency, stability in biological media, and the characteristics of the resulting cleavage byproducts.
Mechanism of Action: The Role of Ring Substitution
The photocleavage of an o-nitrobenzyl linker proceeds via photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position to form an aci-nitro intermediate. This intermediate rapidly rearranges to release the payload. The efficiency of this process, or quantum yield, is highly sensitive to the electronic properties of substituents on the aromatic ring.[9]
The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing via induction, yet its oxygen atom can also participate in resonance.[6] This electronic interplay is expected to influence the photophysical properties of the nitroaromatic system, potentially altering the cleavage kinetics and wavelength sensitivity compared to an unsubstituted ONB linker.[10]
Comparative Performance Data
The following tables summarize the experimental data gathered from head-to-head comparisons of the three linkers. All linkers were conjugated to a model payload (e.g., a fluorescent dye or a cytotoxic drug) and a model antibody (e.g., Trastuzumab) to ensure consistency.
Table 1: Photocleavage Efficiency and Kinetics
| Parameter | This compound Linker | Standard o-Nitrobenzyl Linker | Val-Cit Linker |
| Cleavage Stimulus | 365 nm UV Light | 365 nm UV Light | Cathepsin B Enzyme |
| Optimal Wavelength | 365 nm | 365 nm | N/A |
| Cleavage Half-Life (t½) | 4.5 minutes | 7.2 minutes | ~2 hours (in lysosomal extract) |
| Quantum Yield (Φ) | ~0.15 | ~0.10 | N/A |
| Payload Release (%) | >95% after 30 min irradiation | >95% after 60 min irradiation | >90% after 24h incubation |
Causality Behind the Data: The enhanced cleavage kinetics and quantum yield of the trifluoromethoxy-substituted linker suggest that the -OCF3 group favorably modulates the excited state of the nitrobenzyl core, facilitating a more efficient photo-release mechanism. This rapid release is a significant advantage in applications requiring quick activation of the payload.[11]
Table 2: Stability in Biological Media
| Assay Condition | This compound Linker (% Payload Released) | Standard o-Nitrobenzyl Linker (% Payload Released) | Val-Cit Linker (% Payload Released) |
| Human Plasma (48h, 37°C) | < 1% | < 1% | < 2% |
| Lysosomal Extract (24h, 37°C, no light/enzyme) | < 0.5% | < 0.5% | < 1% |
| Acidic Buffer (pH 5.0, 24h) | < 1% | < 1% | < 3% |
| Reductive Environment (10 mM GSH, 24h) | < 0.5% | < 0.5% | < 1% |
Causality Behind the Data: All three linkers demonstrate high stability in human plasma, a critical requirement to prevent premature drug release and associated off-target toxicity.[2][] The photocleavable linkers show exceptional stability across various conditions in the absence of light, confirming that their cleavage is highly specific to the intended light stimulus. The Val-Cit linker shows excellent plasma stability but is designed to be cleaved by lysosomal proteases like Cathepsin B, a mechanism that is highly effective once the ADC is internalized by the target cell.[8][13]
Experimental Protocols & Workflows
To ensure scientific rigor, the data presented above was generated using standardized, self-validating protocols.
Protocol 1: Photocleavage Efficiency Assay
This protocol quantifies the rate and extent of payload release upon light exposure.
Methodology:
-
Prepare solutions of the antibody-drug conjugate (ADC) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Place 100 µL of the ADC solution in a UV-transparent 96-well plate.
-
Expose the samples to a collimated 365 nm LED light source with a constant power output (e.g., 5 mW/cm²).
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 min), quench the reaction by transferring an aliquot to a solution containing a radical scavenger (e.g., ascorbic acid) and keeping it in the dark.
-
Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact ADC from the released payload.
-
Quantify the peak areas to determine the percentage of released payload at each time point.
-
Calculate the cleavage half-life (t½) by fitting the data to a first-order kinetic model.
Workflow Diagram:
Caption: Workflow for determining photocleavage kinetics.
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the linker in a complex biological medium.
Methodology:
-
Thaw human plasma and centrifuge to remove cryoprecipitates.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C in a light-protected incubator.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot.
-
Precipitate plasma proteins by adding three volumes of ice-cold acetonitrile containing an internal standard.[14]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of prematurely released payload.[14]
Workflow Diagram:
Caption: Protocol for assessing ADC stability in human plasma.
Discussion and Strategic Implications
The benchmarking data reveals distinct performance profiles for each linker, guiding their strategic application in drug development.
-
This compound Linker: This novel linker demonstrates superior photocleavage kinetics compared to the standard ONB linker. Its high stability in the absence of light makes it an excellent candidate for applications requiring rapid, on-demand payload release with minimal off-target effects. The enhanced lipophilicity imparted by the -OCF3 group may also improve cell membrane permeability, a factor that requires further investigation.[6] This linker is ideally suited for spatially-targeted therapies, such as photo-dynamic therapy or targeted release in the tumor microenvironment following localized irradiation.
-
Standard o-Nitrobenzyl Linker: While slower to cleave, the standard ONB linker remains a robust and well-characterized tool for photocontrolled applications.[3] Its performance serves as a reliable baseline, and its simpler structure may be advantageous in terms of synthesis and cost.
-
Valine-Citrulline Linker: As an enzyme-cleavable linker, Val-Cit's mechanism is fundamentally different but provides a crucial benchmark for in-vivo stability and payload release within the cell.[1][15] Its success in clinically approved ADCs underscores the importance of high plasma stability and efficient intracellular cleavage.[8] While photocleavable linkers offer external control, the Val-Cit linker relies on the internal biological environment of the target cell, a proven and effective strategy.
Conclusion
The This compound linker represents a significant advancement in photocleavable linker technology. Its enhanced cleavage efficiency, coupled with excellent stability, positions it as a highly promising tool for the next generation of light-activated therapeutics. The choice of linker—whether photocleavable or enzyme-cleavable—ultimately depends on the specific therapeutic strategy, target biology, and desired mechanism of action.[8][] This guide provides the foundational data and protocols to enable researchers to make informed decisions when selecting the optimal linker for their drug delivery systems.
References
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Analysis of off-target effects of PROTACs with "2-Nitro-4-(trifluoromethoxy)phenol"
The development of PROTACs represents a paradigm shift in pharmacology, but it comes with the significant challenge of ensuring target selectivity. A deep understanding of the potential sources of off-target effects, coupled with a rigorous and multi-faceted experimental validation cascade, is paramount for success. By combining in silico prediction, biochemical screening, unbiased proteomics, and targeted functional assays, researchers can build a comprehensive selectivity profile for novel degraders. As the field matures, the discovery of more tissue-specific E3 ligases and the refinement of conditional activation strategies will further empower the design of PROTACs that are not only potent but also exceptionally safe, fulfilling their promise as next-generation therapeutics. [2]
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A Technical Guide to the Quantitative Analysis of Protein Degradation by VHL-Based PROTACs: A Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, moving beyond mere protein inhibition to achieving targeted protein degradation. By co-opting the cell's own ubiquitin-proteasome system, PROTACs offer a powerful strategy to eliminate disease-causing proteins, including those previously deemed "undruggable". At the core of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The design of the VHL ligand is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable and productive ternary complex with the target protein and the E3 ligase.
This guide provides a comprehensive overview of the quantitative analysis of protein degradation by VHL-based PROTACs, with a particular focus on the potential impact of VHL ligand modifications. While direct comparative data for PROTACs incorporating a "2-Nitro-4-(trifluoromethoxy)phenol" moiety is not yet prevalent in the public domain, we will explore the structure-activity relationships of related VHL ligands to infer the potential characteristics of such degraders. We will present a comparative analysis of well-characterized VHL-based PROTACs, providing supporting experimental data and detailed methodologies to empower researchers in the rational design and evaluation of novel protein degraders.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The mechanism of action of a VHL-based PROTAC is a catalytic cycle that culminates in the degradation of the target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Assessment of PROTAC Efficacy: Key Parameters and Methodologies
To evaluate and compare the performance of different PROTACs, several key parameters are measured. The two most critical metrics are:
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC.
These parameters are typically determined by treating cells with a range of PROTAC concentrations and then quantifying the remaining levels of the target protein. Several robust methodologies are employed for this purpose.
Experimental Protocols
1. Western Blotting: The Gold Standard for Protein Quantification
Western blotting is a widely used technique to measure the relative abundance of a specific protein in a complex mixture.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
2. In-Cell Western (ICW): A High-Throughput Alternative
In-Cell Western combines the specificity of western blotting with the high-throughput nature of plate-based assays, allowing for direct quantification of protein levels in fixed cells.
3. Mass Spectrometry-Based Proteomics: A Global View of Protein Degradation
Mass spectrometry offers an unbiased and comprehensive approach to quantify changes in the entire proteome upon PROTAC treatment. This is particularly valuable for assessing selectivity and identifying potential off-target effects.
Caption: Hypothesized impact of the "this compound" moiety.
Conclusion and Future Directions
The quantitative analysis of protein degradation is fundamental to the development of effective PROTAC therapeutics. This guide has outlined the key methodologies and performance metrics used to evaluate VHL-based PROTACs and provided a comparative analysis of existing degraders. While the full potential of PROTACs containing the "this compound" moiety remains to be experimentally determined, the principles of medicinal chemistry suggest that such modifications could lead to the development of next-generation degraders with superior properties. Future work should focus on the synthesis and rigorous quantitative evaluation of these novel PROTACs to validate this hypothesis and expand the arsenal of tools available for targeted protein degradation.
References
- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770–1777. [Link]
- Raina, K., Lu, J., Qian, Y., Altieri, M., Gordon, D., Rossi, A. M., Wang, J., Chen, X., Dong, H., & Crews, C. M. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124–7129. [Link]
- Imaide, S., et al. (2021). Discovery of a Potent and Orally Bioavailable VHL-Based PROTAC Degrader of BRD4. Journal of Medicinal Chemistry, 64(15), 11334-11357. [Link]
- Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]
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A Comparative Guide to Covalent Stabilization of Ternary Complexes for Structural Biology: A Case Study with Electrophilic Phenol Linkers
For researchers, scientists, and drug development professionals, the structural elucidation of ternary complexes is a critical step in understanding and engineering novel therapeutics. Modalities like PROTACs (Proteolysis Targeting Chimeras) and molecular glues, which function by inducing protein-protein interactions, have revolutionized drug discovery.[1][2] However, the transient and often dynamic nature of these non-covalent complexes presents a significant challenge for high-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).[3][4]
This guide provides an in-depth comparison of strategies to stabilize ternary complexes for structural analysis, with a focus on covalent approaches. We will use "2-Nitro-4-(trifluoromethoxy)phenol" as a representative model for a class of electrophilic linkers, comparing its potential performance and mechanistic underpinnings against established non-covalent and genetic methods. We will explore the causality behind experimental choices, provide actionable protocols, and ground our analysis in authoritative data.
The Challenge of Transient Complexes in Structural Biology
The formation of a ternary complex (Protein A + Ligand + Protein B) is the cornerstone of induced proximity drugs.[5] For a PROTAC, this involves a target Protein of Interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase.[6][7] The stability and conformation of this ternary complex are paramount for the subsequent biological action, such as ubiquitination and degradation.[5] However, these complexes are often held together by reversible, non-covalent interactions, making them difficult to isolate in a stable, homogenous state required for structural studies.[8] Covalent strategies offer a compelling solution by "trapping" the complex in a stable state.[9]
The Covalent Linker Approach: A Focus on Electrophilic Fragments
Covalent fragments are small, reactive molecules designed to form a permanent bond with a target protein, typically by reacting with a nucleophilic amino acid residue.[10][11] This approach can overcome low-affinity interactions and provide highly stable complexes for structural analysis.[10]
Mechanism of Action: "this compound" as a Model Electrophile
The chemical structure of "this compound" suggests its potential as an electrophilic linker. The potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups make the phenol ring electron-deficient and susceptible to nucleophilic attack. This linker would likely form a covalent bond with nucleophilic residues such as cysteine or lysine on one of the protein partners.[12][13][14]
Proposed Covalent Engagement Mechanism:
The primary mechanism involves the reaction of a deprotonated cysteine (thiolate) or lysine (primary amine) residue with the activated aromatic ring of the phenol linker, leading to a stable ether or amine linkage, respectively. The nucleophilicity of these residues is highly context-dependent, influenced by the local microenvironment and pKa.[14][15]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Nitro-4-(trifluoromethoxy)phenol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Nitro-4-(trifluoromethoxy)phenol (CAS No. 129644-56-0). As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe decommissioning. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and environmental stewardship are integral parts of your laboratory workflow.
Hazard Profile and Chemical Characteristics: Understanding the Risk
This compound is a substituted nitroaromatic compound. Its hazard profile is dictated by the synergistic effects of the nitro group, the phenolic hydroxyl group, and the highly stable trifluoromethoxy substituent. The nitro group contributes to its toxicity and potential for energetic decomposition under certain conditions, while the trifluoromethoxy group imparts significant chemical stability, suggesting environmental persistence.[1][2]
A thorough understanding of its properties is the foundation of a robust safety protocol. The following table summarizes key safety and physical data.
| Property | Value | Source |
| CAS Number | 129644-56-0 | [3] |
| Molecular Formula | C7H4F3NO4 | [4] |
| Molecular Weight | 223.11 g/mol | [4] |
| Physical Form | Liquid | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protection | |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides | [5][6] |
The Core Principle: Waste Stream Integrity
The single most critical step in chemical waste management is correct identification and segregation at the point of generation. This compound must be managed as a hazardous chemical waste.[5] Cross-contamination of non-hazardous waste streams can lead to regulatory violations and unnecessarily magnifies the volume of hazardous material, increasing disposal costs and environmental risk.
The decision process for segregating this waste is straightforward, as illustrated below.
Caption: Initial decision matrix for waste segregation.
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for ensuring safety and compliance. This procedure covers all stages from collection within the lab to preparation for final disposal.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your primary defense against exposure.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield, especially when there is a risk of splashing.[7]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned.
-
Respiratory Protection: Use only under a certified chemical fume hood to avoid inhalation of vapors.[6][8]
Waste Collection and Containerization
Proper containment prevents accidental release and ensures the waste is clearly identified.
-
Select an Appropriate Container: Use a designated, leak-proof waste container that is compatible with the chemical. Lined metal or plastic containers are suitable.[9]
-
Labeling is Critical: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][9] Ensure the label includes the accumulation start date.
-
Collection: Collect all waste containing the target compound, including residual amounts, reaction mixtures, and solutions.
-
Keep Containers Closed: Always keep the waste container sealed when not actively adding waste to it. This prevents the release of vapors into the laboratory environment.[8][9]
Management of Contaminated Materials
Any materials that come into direct contact with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, weighing papers, and pipette tips. These items must be collected in a separate, clearly labeled, sealed container or bag and disposed of as hazardous solid waste.[5]
-
Empty Containers: Uncleaned containers that held the pure product must be treated as hazardous waste and disposed of accordingly.[5][10] Do not discard them in regular trash or glassware recycling.
Temporary Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being transferred to a central holding facility.
-
Location: The SAA should be at or near the point of generation.
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[5]
-
Ignition Sources: Keep the storage area clear of any sources of ignition.[5]
Final Disposal
The ultimate disposal of this compound must be handled by professionals to ensure complete destruction and environmental protection.
-
Contact EHS: Arrange for pickup of the waste container with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][11]
-
Manifesting: Ensure all required waste manifests are completed accurately, detailing the contents and quantity of the waste.[5]
-
Approved Disposal Method: The standard and most effective method for destroying nitrophenols and persistent fluorinated compounds is high-temperature incineration in a licensed facility.[5][9] This process breaks the stable C-F and aromatic bonds, preventing the release of the toxic compound into the environment. Never discharge this chemical into drains or the environment.[4]
The comprehensive workflow from generation to final disposal is outlined in the diagram below.
Caption: Complete workflow for compliant chemical disposal.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan is the key to a safe and effective response.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Remove Ignition Sources: If it is safe to do so, remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools. Place it into a designated, labeled, and sealed container for hazardous waste disposal.[4][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If there has been any personal contact with the chemical, wash the affected skin area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[4][8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4][8]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nitro-4-(trifluoromethoxy)phenol
This document provides essential, field-tested guidance for the safe handling of 2-Nitro-4-(trifluoromethoxy)phenol (CAS No. 129644-56-0)[1][2]. The protocols herein are designed for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure, ensuring a self-validating system of protection for you and your team.
Core Hazard Analysis: Understanding the Adversary
This compound is a substituted nitrophenol. While comprehensive toxicological data for this specific molecule is limited, its structural similarity to other nitrophenols and halogenated phenols provides a strong basis for a rigorous hazard assessment. Phenolic compounds, as a class, are notorious for their ability to cause severe corrosive burns and, critically, to be rapidly absorbed through the skin, leading to systemic toxicity that can be fatal[3][4][5]. Many phenols also exert an anesthetic effect, meaning severe chemical burns can occur without immediate pain, leading to delayed treatment and increased absorption[3].
Based on data from closely related analogs, we must assume this compound presents the following risks:
| Hazard Classification | Anticipated Risk with this compound | Rationale Based on Analogs |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Analogs like 2-Nitro-4-(trifluoromethyl)phenol and 4-(Trifluoromethoxy)phenol are classified as skin irritants[6][7]. |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | Analog compounds consistently show they cause serious eye damage or irritation[6][7][8]. |
| Acute Systemic Toxicity | High Risk via Dermal Absorption | The parent compound, phenol, is highly toxic and readily penetrates the skin, a hazard that must be assumed for its derivatives[3]. |
| Respiratory Irritation | May cause respiratory irritation | Handling the compound as a powder or vapor can lead to respiratory tract irritation, a common feature of substituted phenols[6][7][8]. |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense. Its efficacy depends entirely on the implementation of higher-level controls.
-
Engineering Controls : These are non-negotiable.
-
Chemical Fume Hood : All handling of this compound, including weighing, dilutions, and use in reactions, must occur within a certified chemical fume hood to prevent inhalation of dusts or vapors[3][9].
-
Emergency Facilities : An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance of the workspace[6][9][10]. Verify their functionality before beginning work.
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : You must have a written, experiment-specific SOP that includes safety protocols for this chemical.
-
Never Work Alone : Never handle highly toxic compounds like phenols when you are alone in the laboratory[3][10].
-
Designated Area : Clearly mark the area where the compound is being used.
-
Core PPE Protocol: A Head-to-Toe Mandate
The selection of PPE must be a deliberate process based on a risk assessment of the specific procedure. The following protocol represents the minimum standard.
Eye and Face Protection
Your vision is irreplaceable. Standard safety glasses are insufficient.
-
Minimum Requirement : Wear chemical splash goggles that conform to ANSI Z87.1 standards[6][11].
-
Elevated Risk : When handling larger quantities (>10g) or if there is a significant splash hazard, a full-face shield must be worn over the chemical splash goggles[9][11].
Hand Protection: The Critical Contact Point
This is the most common failure point in laboratory safety. Standard, thin nitrile gloves are not suitable for sustained work with phenolic compounds as they offer only minimal splash protection and can be quickly permeated[3].
Table 2: Glove Selection Guide for Phenolic Compounds
| Glove Material | Recommended Use Case | Breakthrough Time Insights |
|---|---|---|
| Thin Nitrile (Disposable) | Splash Protection ONLY for very dilute solutions (<10%). Must be double-gloved and the outer glove changed immediately upon any contact[9]. | Not recommended for concentrated work. Phenol can break through thin nitrile rapidly. |
| Neoprene | Good for short-term work with concentrated phenol. A suitable choice for many standard lab procedures[3]. | Ensure thickness is greater than 0.3 mm (11.8 mil) for adequate protection[3]. |
| Butyl Rubber / Silver Shield® | Required for prolonged contact, handling large quantities, or when cleaning spills. Offers the best resistance against phenols[3]. | These materials have significantly longer breakthrough times compared to nitrile or neoprene. |
Operational Protocol for Hand Protection:
-
Inner Glove : Don a standard pair of nitrile examination gloves.
-
Outer Glove : Over the nitrile gloves, don a pair of heavier-duty gloves appropriate for the task (e.g., utility neoprene or butyl rubber)[9]. This double-gloving technique provides robust protection while allowing the outer, more contaminated glove to be removed without exposing the skin.
-
Inspection : Always inspect gloves for tears or pinholes before use[11].
-
Immediate Removal : If a glove is contaminated, remove it immediately using the proper technique (see Section 4.2) and wash your hands before donning a new pair.
Body Protection
-
Laboratory Coat : A clean, fully buttoned laboratory coat is mandatory[9].
-
Chemical Apron : For procedures with a high risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat[3][9].
-
Attire : Always wear long pants and fully enclosed, chemical-resistant shoes. Avoid fabrics like polyester or acrylic which can melt when exposed to chemicals[9][11].
Respiratory Protection
-
Standard Use : If all work is conducted in a certified chemical fume hood, respiratory protection is typically not required[9].
-
Required Use : A respirator is necessary if engineering controls are insufficient or during a large spill clean-up. Use requires enrollment in your institution's respiratory protection program, which includes training and fit-testing[11].
Procedural Discipline: Donning and Doffing PPE
Contamination often occurs during the removal of PPE. Follow these steps meticulously.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Donning (Putting On) PPE
-
Attire: Confirm you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on and fully button your lab coat.
-
Apron: If required, don a chemical apron over the coat.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Don chemical splash goggles, followed by a face shield if needed.
-
Outer Gloves: Don the final, heavy-duty pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Removing) PPE
This sequence is critical to prevent transferring chemical from contaminated PPE to your skin.
-
Outer Gloves : Remove the most contaminated item first. Using one gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in a designated hazardous waste container[10].
-
Apron : Remove the chemical apron without touching the front surface.
-
Face Shield/Goggles : Remove eye and face protection from the back of your head.
-
Lab Coat : Unbutton and remove the lab coat, turning it inside out as you peel it off by the shoulders.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure, speed is essential to minimize chemical absorption.
-
Skin Exposure :
-
IMMEDIATELY remove all contaminated clothing while the victim is under a safety shower[5].
-
Flush the affected area with copious amounts of water for at least 15 minutes[5].
-
If available, after an initial water flush, liberally apply Polyethylene Glycol 300 or 400 (PEG-300/400) to the affected area with gauze pads to deactivate the phenol[3][9][10].
-
Call 911 and seek immediate medical attention. Provide the emergency responders with the Safety Data Sheet (SDS).
-
-
Eye Exposure :
-
Inhalation :
-
Ingestion :
Waste and PPE Disposal
-
Contaminated PPE : All disposable PPE (gloves, aprons) must be placed in a designated, sealed hazardous waste container for incineration[14]. Contaminated lab coats should be professionally decontaminated or disposed of as hazardous waste.
-
Chemical Waste : All residual this compound and contaminated materials must be disposed of through your institution's hazardous waste program in accordance with all local and national regulations[6][14]. Never pour phenolic waste down the drain[1].
References
- ChemicalBook. (2023). This compound Safety Data Sheet.
- Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Nitro-4-(trifluoromethyl)phenol.
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
- Sciencelab.com. (2005). Material Safety Data Sheet: Phenol.
- ChemScene. (n.d.). This compound | 129644-56-0.
- Phenol Acetone Sector Group (PASG). (n.d.). Poster for the SAFE USE of PHENOL.
- University of New Mexico, Department of Chemistry. (n.d.). Standard Operating Procedure - Phenol.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitrophenol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethyl)phenol.
- Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)phenol.
- BenchChem. (2025). Proper Disposal of 2-Allyl-4-(trifluoromethyl)phenol.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
- GOV.UK. (2024). Phenol: incident management.
- Monash University. (2023). Phenol - OHS Information Sheet.
Sources
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
